molecular formula C15H32O B1472713 1-Pentadecanol-d31

1-Pentadecanol-d31

Cat. No.: B1472713
M. Wt: 259.60 g/mol
InChI Key: REIUXOLGHVXAEO-SAQPIRCFSA-N
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Description

N-Pentadecyl-D31 alcohol (CAS 349553-87-3) is a deuterated form of 1-pentadecanol, where 31 hydrogen atoms are replaced by deuterium, yielding a molecular formula of CD3(CD2)14OH and a molecular weight of 259.6 g·mol⁻¹ . This isotopic labeling makes it a critical tool in spectroscopic studies and metabolic research, where it acts as a stable tracer to investigate biochemical pathways and mechanisms. The non-deuterated compound, 1-pentadecanol, is a long-chain fatty alcohol that is a white, flaky solid at room temperature with a melting point of 41-44 °C . It has demonstrated significant and selective biological activity, particularly as a potent anti-acne agent. Research indicates it is highly effective against Propionibacterium acnes , with a minimum inhibitory concentration (MIC) of 0.78 µg/mL, while showing less activity against other bacteria, suggesting a targeted mechanism . Computational studies also suggest that longer-chain alcohols like 1-pentadecanol have potential as mycobactericidal agents, binding to key receptor targets in Mycobacterium tuberculosis . As a stable isotope-labeled analog, N-Pentadecyl-D31 alcohol is invaluable for advancing research in dermatology, antimicrobial agent development, and lipid metabolism, providing researchers with a precise compound for tracking and analysis. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIUXOLGHVXAEO-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Pentadecanol and its Deuterated Analog, 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Pentadecanol, a long-chain fatty alcohol, and its deuterated form, 1-Pentadecanol-d31. While extensive data is available for the non-deuterated compound, this guide also extrapolates the expected properties of this compound based on established principles of isotopic labeling. This information is crucial for researchers in various fields, including drug development, where deuterated compounds are increasingly utilized to modulate metabolic pathways and enhance pharmacokinetic profiles.

Core Chemical Properties of 1-Pentadecanol

1-Pentadecanol is a saturated fatty alcohol with a 15-carbon chain. It is a white, waxy solid at room temperature and finds applications in the cosmetic and industrial sectors as an emollient, emulsifier, and surfactant.

Physical and Chemical Data

The following table summarizes the key quantitative data for 1-Pentadecanol.

PropertyValueSource
Molecular Formula C₁₅H₃₂O[1][2]
Molecular Weight 228.42 g/mol [1][2]
Melting Point 43-46 °C[2]
Boiling Point 298-299 °C at 760 mmHg[2]
Density 0.834 g/cm³[3]
Flash Point 130 °C[3]
Water Solubility 0.468 mg/L at 25 °C (estimated)[2]
logP (o/w) 6.443 (estimated)[2]
Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 1-Pentadecanol.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1-Pentadecanol typically does not show a prominent molecular ion peak due to facile fragmentation. Common fragments arise from α-cleavage and dehydration.[4] The fragmentation of long-chain alcohols is a well-understood process.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl group, a triplet for the methylene group adjacent to the hydroxyl group, and a broad multiplet for the remaining methylene groups in the alkyl chain. A signal for the hydroxyl proton is also present.[5]

    • ¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbon bearing the hydroxyl group, the terminal methyl carbon, and the methylene carbons along the chain.[5]

Experimental Protocols

While specific, detailed experimental protocols for proprietary industrial synthesis are not publicly available, general methods for the preparation of long-chain alcohols are well-established in organic chemistry.

General Synthesis of Long-Chain Alcohols

A common laboratory-scale synthesis involves the reduction of the corresponding carboxylic acid or its ester derivative.

Reaction:

R-COOH + LiAlH₄ → R-CH₂OH

Methodology:

  • Esterification: Pentadecanoic acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Reduction: The resulting ester is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Workup: The reaction is carefully quenched with water and then an acid or base to neutralize the mixture and precipitate the aluminum salts.

  • Purification: The crude 1-Pentadecanol is then purified by extraction and subsequent distillation or recrystallization.

A generalized workflow for this synthesis is depicted below.

G cluster_0 Esterification cluster_1 Reduction cluster_2 Purification Pentadecanoic Acid Pentadecanoic Acid Methyl/Ethyl Pentadecanoate Methyl/Ethyl Pentadecanoate Pentadecanoic Acid->Methyl/Ethyl Pentadecanoate Reaction Methanol/Ethanol + Acid Catalyst Methanol/Ethanol + Acid Catalyst Methanol/Ethanol + Acid Catalyst->Methyl/Ethyl Pentadecanoate Reagents Crude 1-Pentadecanol Crude 1-Pentadecanol Methyl/Ethyl Pentadecanoate->Crude 1-Pentadecanol Reaction LiAlH4 in Ether LiAlH4 in Ether LiAlH4 in Ether->Crude 1-Pentadecanol Reagent Workup (Quenching, Extraction) Workup (Quenching, Extraction) Crude 1-Pentadecanol->Workup (Quenching, Extraction) Purified 1-Pentadecanol Purified 1-Pentadecanol Workup (Quenching, Extraction)->Purified 1-Pentadecanol Distillation/ Recrystallization

General Synthesis Workflow for 1-Pentadecanol.

This compound: Inferred Properties and Significance

Expected Physicochemical Properties

The replacement of hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond.[6] This is due to the lower zero-point energy of the C-D bond.[6] This difference in bond strength can lead to slight variations in physical properties.

PropertyExpected Change in this compoundRationale
Molecular Weight Increased to approx. 259.61 g/mol Addition of 31 neutrons.
Melting/Boiling Point Slightly higherStronger intermolecular forces due to decreased vibrational amplitudes.[7]
Vapor Pressure Slightly lowerStronger intermolecular forces.[7]
Spectroscopic Data Significant shifts in MS and absence of signals in ¹H NMRDetailed in the following section.
Predicted Spectroscopic Differences
  • Mass Spectrometry: The molecular ion of this compound will have a mass-to-charge ratio (m/z) that is 31 units higher than the non-deuterated form. The fragmentation pattern is expected to be similar, but the fragments containing deuterium will exhibit corresponding mass shifts. This is a powerful tool for tracing the fate of the molecule in metabolic studies.[8]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of a fully deuterated compound like this compound will show no signals, which is a key indicator of successful deuteration.[9][10]

    • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.[9]

Synthesis of this compound

The synthesis of deuterated long-chain alcohols can be achieved through various methods, often involving the reduction of a deuterated precursor. A general approach would be the reduction of fully deuterated pentadecanoic acid or its ester.

G Perdeuterated\nPentadecanoic Acid-d31 Perdeuterated Pentadecanoic Acid-d31 This compound This compound Perdeuterated\nPentadecanoic Acid-d31->this compound Reduction Reducing Agent\n(e.g., LiAlD4 in Ether) Reducing Agent (e.g., LiAlD4 in Ether) Reducing Agent\n(e.g., LiAlD4 in Ether)->this compound

General Synthesis of this compound.
Metabolic Pathways and the Kinetic Isotope Effect

Long-chain fatty alcohols are metabolized in the body through a series of oxidation steps, primarily catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, to form the corresponding carboxylic acids.[3]

G 1-Pentadecanol 1-Pentadecanol Pentadecanal Pentadecanal 1-Pentadecanol->Pentadecanal Alcohol Dehydrogenase Pentadecanoic Acid Pentadecanoic Acid Pentadecanal->Pentadecanoic Acid Aldehyde Dehydrogenase

Metabolic Pathway of 1-Pentadecanol.

The substitution of hydrogen with deuterium can significantly alter the rate of these metabolic reactions due to the kinetic isotope effect (KIE) .[11][12] The C-D bond is stronger and requires more energy to break than a C-H bond.[6] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate.[11]

For this compound, the initial oxidation step catalyzed by alcohol dehydrogenase, which involves the removal of a deuterium atom from the α-carbon, is expected to be significantly slower than for the non-deuterated compound. This metabolic switching can lead to:

  • Increased half-life: The slower metabolism of this compound would result in its longer persistence in the body.

  • Altered pharmacokinetic profile: The overall exposure (AUC) to the parent compound would be increased.

  • Reduced formation of metabolites: The rate of formation of pentadecanal and subsequently pentadecanoic acid would be decreased.

These predictable modifications in metabolism make deuterated compounds like this compound valuable tools in drug discovery and development for improving the safety and efficacy of therapeutic agents.[11]

Conclusion

1-Pentadecanol is a well-characterized long-chain fatty alcohol with established physical, chemical, and spectroscopic properties. While specific experimental data for its fully deuterated analog, this compound, is scarce in the public domain, its properties can be reliably inferred from the principles of isotopic labeling. The primary impact of deuteration is the strengthening of the carbon-deuterium bond, leading to a significant kinetic isotope effect. This effect is of paramount importance in the context of drug development, as it offers a strategy to modulate metabolic pathways, extend the half-life of a drug, and potentially reduce the formation of toxic metabolites. Further research into the specific biological effects and metabolic fate of this compound would provide valuable insights for its application in various scientific and therapeutic areas.

References

In-Depth Technical Guide to 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-Pentadecanol-d31, a deuterated form of 1-pentadecanol. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize isotopically labeled compounds in their work.

Core Physical and Chemical Properties

This compound is a saturated long-chain fatty alcohol in which 31 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a crucial tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based analyses. While comprehensive experimental data on the physical properties of the deuterated form are not as widely published as its non-deuterated counterpart, the following tables summarize the available information and provide context by comparing it with 1-pentadecanol.

Table 1: Key Identifiers and Molecular Properties

PropertyThis compound1-Pentadecanol
Chemical Formula CD₃(CD₂)₁₄OHC₁₅H₃₂O
CAS Number 349553-87-3[1]629-76-5
Molecular Weight 259.61 g/mol [1]228.41 g/mol
Synonyms n-Pentadecyl-d31 AlcoholPentadecyl alcohol, n-Pentadecanol

Table 2: Physical Characteristics

PropertyThis compound1-Pentadecanol
Appearance White solid (presumed)White, flaky solid
Melting Point Data not available41-44 °C
Boiling Point Data not available269-271 °C
Density Data not available0.842 kg/L at 40 °C
Solubility Insoluble in water; Soluble in organic solvents (presumed)Insoluble in water; Soluble in alcohol

Note: The physical properties of this compound are expected to be very similar to those of 1-Pentadecanol, with slight variations due to the increased mass of deuterium.

Experimental Protocols

The primary utility of this compound lies in its application as an internal standard and a tracer in metabolic research. Below are generalized experimental protocols where this compound would be of significant value.

Protocol 1: Use of this compound as an Internal Standard in Mass Spectrometry

This protocol outlines the general workflow for using this compound as an internal standard for the quantification of endogenous 1-pentadecanol or other related fatty alcohols in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS or GC-MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., plasma, tissue homogenate) spike Spike with known amount of this compound sample->spike extract Lipid Extraction (e.g., Folch or Bligh-Dyer method) spike->extract derivatize Derivatization (optional, e.g., silylation for GC-MS) extract->derivatize inject Inject sample extract derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM mode) separate->detect integrate Integrate peak areas for analyte and internal standard detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify analyte concentration using a calibration curve ratio->quantify metabolic_labeling_workflow admin Administer this compound to the biological system (e.g., cell culture, animal model) incubation Time-course incubation or in-life phase admin->incubation sampling Collect biological samples at various time points incubation->sampling extraction Extract metabolites (e.g., lipids, fatty acids) sampling->extraction analysis Analyze extracts by LC-MS/MS or GC-MS to identify and quantify deuterated metabolites extraction->analysis pathway Elucidate metabolic pathways and turnover rates analysis->pathway fatty_acid_metabolism pentadecanol_d31 This compound oxidation Oxidation pentadecanol_d31->oxidation pentadecanoic_acid_d31 Pentadecanoic Acid-d31 oxidation->pentadecanoic_acid_d31 elongation Elongation pentadecanoic_acid_d31->elongation desaturation Desaturation pentadecanoic_acid_d31->desaturation complex_lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) pentadecanoic_acid_d31->complex_lipids other_fas Other Labeled Fatty Acids elongation->other_fas desaturation->other_fas other_fas->complex_lipids signaling Generation of Signaling Lipids (e.g., Eicosanoids - if further metabolized) other_fas->signaling

References

The Role of 1-Pentadecanol-d31 in Advanced Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within the fields of metabolomics and lipidomics, the demand for precise and accurate quantification of endogenous compounds is paramount. Stable isotope-labeled internal standards are fundamental to achieving reliable data in mass spectrometry-based analyses. This technical guide focuses on the primary application of 1-Pentadecanol-d31, a deuterated long-chain fatty alcohol, as an internal standard for the quantitative analysis of fatty alcohols and related lipid species in complex biological matrices.

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard in analytical workflows, primarily those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility stems from its chemical similarity to endogenous long-chain fatty alcohols. By introducing a known quantity of this compound at an early stage of sample preparation, researchers can effectively control for variability introduced during the analytical process. This includes sample extraction, derivatization, and instrument response. The significant mass difference between the deuterated standard and its non-deuterated counterparts allows for their distinct detection by the mass spectrometer, enabling accurate quantification.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is a critical step in a multi-stage analytical workflow. The following diagram illustrates the logical progression of a typical quantitative analysis of fatty alcohols from a biological sample.

Workflow for Fatty Alcohol Quantification using this compound sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Spike with This compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) add_is->extraction derivatization Derivatization (e.g., Silylation or Acetylation for GC-MS) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing results Concentration of Endogenous Fatty Alcohols data_processing->results

Caption: A generalized workflow for the quantification of fatty alcohols using this compound as an internal standard.

Key Experimental Protocols

While specific protocols may vary depending on the sample matrix and the target analytes, the following provides a detailed methodology for the analysis of long-chain fatty alcohols in a biological sample using GC-MS with this compound as an internal standard. This protocol is a composite of established methods for fatty alcohol analysis.

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract total lipids from the biological matrix.

  • Procedure:

    • To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol) to achieve a final concentration within the linear range of the assay.

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Add 0.5 mL of 0.9% aqueous NaCl solution to induce phase separation.

    • Centrifuge the sample at 2000 x g for 10 minutes.

    • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

2. Derivatization for GC-MS Analysis:

  • Objective: To increase the volatility of the fatty alcohols for gas chromatography.

  • Procedure:

    • To the dried lipid extract, add 100 µL of a derivatizing agent. A common choice for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the tube tightly and heat at 60-70 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

3. GC-MS Instrumental Analysis:

  • Objective: To separate and detect the derivatized fatty alcohols and the internal standard.

  • Typical GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or tandem quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Specific ions for the TMS-derivatives of 1-Pentadecanol and this compound would be monitored.

Data Presentation and Quantification

The quantification of endogenous fatty alcohols is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is constructed using a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Table 1: Illustrative Calibration Curve Data for 1-Pentadecanol Quantification

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,515,3420.050
1.0153,8901,521,4500.101
5.0775,4321,530,9870.506
10.01,540,8761,525,6781.010
25.03,876,5431,535,4322.525

Table 2: Method Validation Parameters for Fatty Alcohol Quantification

ParameterAcceptance CriteriaTypical Result
Linearity (r²)> 0.9950.999
Limit of Detection (LOD)Signal-to-Noise > 30.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise > 100.1 µg/mL
Accuracy (% Recovery)85-115%92-108%
Precision (%RSD)< 15%< 10%

Signaling Pathways and Logical Relationships

While this compound itself is not involved in biological signaling, its use is integral to studying pathways that involve fatty alcohols. For instance, in studies of fatty acid metabolism, deuterated standards are crucial for tracing the flux of metabolites through various enzymatic reactions. The following diagram illustrates the logical relationship in a stable isotope tracer study.

Logical Flow of a Stable Isotope Tracer Experiment labeled_precursor Labeled Precursor (e.g., ¹³C-Glucose) cell_culture Cell Culture or In Vivo Model labeled_precursor->cell_culture metabolism Metabolic Conversion cell_culture->metabolism extraction Metabolite Extraction metabolism->extraction add_is Addition of This compound extraction->add_is analysis LC-MS or GC-MS Analysis add_is->analysis quantification Quantification of Labeled and Unlabeled Fatty Alcohols analysis->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis

Caption: The role of an internal standard in the context of a stable isotope tracing experiment to study metabolic pathways.

Synthesis and Preparation of 1-Pentadecanol-d31: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of 1-Pentadecanol-d31. The synthesis involves a two-step process commencing with the perdeuteration of pentadecanoic acid, followed by the reduction of the resulting deuterated carboxylic acid to the desired this compound. This document outlines detailed experimental protocols, presents expected quantitative data in tabular format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step focuses on achieving high isotopic enrichment through the deuteration of the hydrocarbon chain of pentadecanoic acid. The subsequent step involves the reduction of the carboxylic acid functional group to a primary alcohol using a deuterated reducing agent to complete the synthesis of the target molecule.

Synthesis_Pathway Pentadecanoic_acid Pentadecanoic Acid Pentadecanoic_acid_d30 Pentadecanoic Acid-d30 Pentadecanoic_acid->Pentadecanoic_acid_d30 Step 1: Perdeuteration (Pt/C, D2O) Pentadecanol_d31 This compound Pentadecanoic_acid_d30->Pentadecanol_d31 Step 2: Reduction (LiAlD4, THF-d8) Workflow cluster_step1 Step 1: Perdeuteration cluster_step2 Step 2: Reduction S1_Start Mix Pentadecanoic Acid, Pt/C, and D2O S1_Reaction Heat in Reactor (200-250°C, 24-48h) S1_Start->S1_Reaction S1_Filter Filter to Remove Catalyst S1_Reaction->S1_Filter S1_Extract Extract with Organic Solvent S1_Filter->S1_Extract S1_Dry Dry and Evaporate Solvent S1_Extract->S1_Dry S1_Product Pentadecanoic Acid-d30 S1_Dry->S1_Product S2_Start Dissolve Pentadecanoic Acid-d30 in THF-d8 S1_Product->S2_Start S2_React Add LiAlD4 at 0°C, stir at RT (12-16h) S2_Start->S2_React S2_Quench Quench with D2O and NaOH/D2O S2_React->S2_Quench S2_Filter Filter to Remove Salts S2_Quench->S2_Filter S2_Dry Dry and Evaporate Solvent S2_Filter->S2_Dry S2_Purify Purify (Chromatography/ Recrystallization) S2_Dry->S2_Purify S2_Product This compound S2_Purify->S2_Product

Navigating the Landscape of Deuterated Lipids: A Technical Guide to 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Pentadecanol-d31, a deuterated long-chain fatty alcohol. Given the specialized nature of this isotopically labeled compound, this document focuses on pathways to procurement through custom synthesis, provides representative synthetic methodologies, and presents key physicochemical data of its non-deuterated analogue, 1-Pentadecanol, to serve as a valuable reference.

Supplier and Availability Landscape

Direct, off-the-shelf commercial availability of this compound is limited. Researchers requiring this compound will likely need to engage with companies specializing in custom isotope labeling and chemical synthesis. These services can synthesize this compound to specified purity and isotopic enrichment levels.

Table 1: Potential Custom Synthesis Providers

CompanyService Highlights
--INVALID-LINK--Specializes in the custom synthesis of deuterated chemicals for analytical, pharmacokinetic, and advanced material applications.[1]
--INVALID-LINK--Offers custom stable isotope labeling services, including deuterium, with technical support throughout the process.[2]
--INVALID-LINK--Provides design, preparation, and characterization of radio- and mass-labeled compounds, including custom synthesis.[3]
--INVALID-LINK--Delivers tailored solutions for the synthesis of deuterated compounds for drug discovery and development.[4]
--INVALID-LINK--Offers various isotope labeling services, including custom carbohydrate and other molecule labeling.[5]
--INVALID-LINK--Provides custom organic synthesis services for stable-labeled compounds, including those with deuterium.[6]
--INVALID-LINK--Offers custom synthesis of high-purity deuterium-labeled compounds for various research applications.[7]
--INVALID-LINK--Provides a wide range of stable isotope labeling services, including custom synthesis of compounds with deuterium.[]
--INVALID-LINK--Delivers rapid and innovative isotopic labeling services to support drug development programs.[9]
--INVALID-LINK--Offers custom synthesis of stable isotope-labeled compounds, including those with deuterium, carbon-13, and nitrogen-15.[10][11]

Physicochemical Properties of 1-Pentadecanol

Table 2: Physicochemical Data of 1-Pentadecanol

PropertyValueReference
Molecular Formula C₁₅H₃₂O[12][13]
Molecular Weight 228.41 g/mol [13][14]
Appearance White solid[12][15]
Melting Point 41-44 °C[12][14]
Boiling Point 269-271 °C[12][14]
Density 0.842 kg/L at 40 °C[12]
Flash Point 112 °C (closed cup)[12]
CAS Number 629-76-5[12][13]

Experimental Protocols: Synthesis of Deuterated Fatty Alcohols

The synthesis of this compound would typically start from a deuterated precursor, such as deuterated pentadecanoic acid or a shorter-chain deuterated building block that is then elongated. Below is a representative, generalized workflow for the synthesis of a deuterated long-chain fatty alcohol.

Representative Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reduction Reduction cluster_purification Workup & Purification cluster_product Final Product start_acid Deuterated Pentadecanoic Acid reduction_step Reduction of Carboxylic Acid start_acid->reduction_step reducing_agent Reducing Agent (e.g., LiAlD₄) reducing_agent->reduction_step workup Aqueous Workup reduction_step->workup Reaction Mixture purification Chromatography workup->purification final_product This compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Methodological Details
  • Starting Material : The synthesis would likely commence with deuterated pentadecanoic acid (pentadecanoic acid-d30). This precursor can be synthesized via methods such as H/D exchange on the corresponding non-deuterated fatty acid.

  • Reduction : The deuterated carboxylic acid is then reduced to the corresponding alcohol. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). The use of LiAlD₄ ensures the introduction of a deuterium atom at the C1 position.

  • Reaction Conditions : The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive reducing agent by atmospheric moisture. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Workup : After the reaction is complete, it is carefully quenched with water and/or aqueous acid to neutralize the excess reducing agent and hydrolyze the resulting aluminum alkoxide complex.

  • Purification : The crude product is then extracted into an organic solvent, dried, and purified. Purification is commonly achieved through column chromatography on silica gel to yield the high-purity this compound.

  • Characterization : The final product's identity and isotopic enrichment are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).

Logical Relationship for Procurement

For researchers, the process of acquiring this compound follows a logical progression from identifying the need for a specialized deuterated compound to engaging with a custom synthesis provider.

Procurement_Logic A Identify Research Need for This compound B Search for Commercial Suppliers A->B C No Direct Supplier Found B->C D Identify Custom Synthesis Companies C->D Proceed to Custom Synthesis E Request Quotations D->E F Select a Supplier and Initiate Synthesis E->F G Receive and Characterize the Final Product F->G

Caption: Decision-making workflow for procuring this compound.

References

A Technical Guide to the Safe Handling of 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 1-Pentadecanol-d31. The information herein is compiled from various safety data sheets and technical resources for the non-deuterated analogue, 1-Pentadecanol, and is extrapolated to its deuterated form. Due to the isotopic labeling, this compound is primarily utilized in research and development for metabolic studies and as an internal standard in mass spectrometry. While deuteration is not expected to significantly alter the chemical hazards, users should always consult the most recent safety data sheet (SDS) provided by the supplier and handle the compound with care in a controlled laboratory setting.

Chemical and Physical Properties

This compound is a deuterated form of 1-Pentadecanol, a long-chain fatty alcohol. At room temperature, it is a white, flaky solid.[1] The physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

PropertyValueReferences
Molecular Formula C15H D31O[2][3]
Molecular Weight ~259.5 g/mol (calculated)[4][5]
Appearance White solid[1][2][3]
Melting Point 41-44 °C[1][5][6]
Boiling Point 269-271 °C[1][2][3][6]
Flash Point 112 - 130 °C (closed cup)[1][5]
Solubility Insoluble in water. Soluble in DMSO.[2][3][7]
Stability Stable under normal conditions.[2][3]

Hazard Identification and Toxicology

1-Pentadecanol is generally considered to have low toxicity.[8][9] However, as with any chemical, appropriate precautions should be taken to minimize exposure.

  • Acute Effects: Excessive exposure may cause some central nervous system depression.[8][9][10]

  • Skin Contact: Prolonged contact may cause skin irritation and defatting of the skin.[1][8][9][10]

  • Eye Contact: May be slightly to moderately irritating to the eyes.[1] Direct contact may cause temporary irritation.[11]

  • Inhalation: Not expected to be a significant hazard under normal use, but inhalation of dust should be avoided.[11]

  • Ingestion: Expected to be a low ingestion hazard.[11]

According to aggregated GHS information, this chemical does not meet the criteria for classification as hazardous in the vast majority of reports.[4]

Safe Handling and Storage

Adherence to proper laboratory procedures is essential when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][10]

  • Hand Protection: Wear chemical-resistant gloves. Gloves should be inspected prior to use.[1][10]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2][3] If dust formation is likely or ventilation is inadequate, a full-face respirator or a dust mask (such as a type N95) should be used.[10]

Engineering Controls
  • Work in a well-ventilated area.[10] Local exhaust ventilation may be necessary if user operations generate dust, fume, or mist.[12]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

  • Store away from heat and sources of ignition.[10]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][10]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2][10]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[2][10]

Accidental Release Measures

In the case of a spill:

  • Ensure adequate ventilation and remove all sources of ignition.[10]

  • Wear appropriate personal protective equipment.[10]

  • Avoid dust formation.[2][10]

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[2]

  • Prevent the chemical from entering drains.[10]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] Water or foam may cause frothing.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][10]

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general methodology for the preparation of this compound as a stock solution for use as an internal standard in mass spectrometry.

Preparation of a Stock Solution
  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Volumetric flask

    • Analytical balance

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of DMSO to the flask to dissolve the compound. Sonication may be used to aid dissolution.[7]

    • Once dissolved, add DMSO to the flask up to the calibration mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste & Disposal b1 Assess Risks & Consult SDS b2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) b1->b2 b3 Ensure Proper Ventilation b2->b3 c1 Weigh Compound in a Controlled Area b3->c1 c2 Prepare Solutions in a Fume Hood if Necessary c1->c2 c3 Avoid Dust Generation c2->c3 d1 Store in Tightly Sealed Container c3->d1 d2 Keep in a Cool, Dry, Well-Ventilated Area d1->d2 d3 Separate from Incompatibles d2->d3 e1 Dispose of Waste in Accordance with Local Regulations d3->e1 e2 Decontaminate Glassware and Work Surfaces e1->e2 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing a1 Prepare Stock Solution of this compound a2 Spike Biological Sample with Internal Standard a1->a2 a3 Extract Analytes a2->a3 b1 LC-MS/MS Analysis a3->b1 c1 Quantify Analyte using Internal Standard Signal b1->c1 c2 Report Results c1->c2

References

An In-depth Technical Guide to the Storage Conditions for Deuterated Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal storage conditions, stability considerations, and analytical methodologies for maintaining the integrity of deuterated long-chain alcohols. Ensuring the chemical and isotopic purity of these valuable compounds is paramount for the accuracy and reproducibility of research and development activities.

Core Principles of Storage and Handling

Deuterated long-chain alcohols, like their non-deuterated counterparts, are susceptible to degradation over time. However, the presence of deuterium isotopes introduces specific considerations, primarily the risk of hydrogen-deuterium (H-D) exchange. The primary goals of proper storage are to minimize chemical degradation (e.g., oxidation) and to prevent isotopic dilution.

Key Factors Influencing Stability:

  • Temperature: Lower temperatures are generally recommended to slow down the rates of chemical reactions and potential degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Atmosphere: The presence of oxygen can lead to oxidation of the alcohol functionality. Moisture in the atmosphere is a primary source of protons for H-D exchange.

  • Solvent: The choice of solvent is critical. Protic solvents can facilitate H-D exchange, while certain organic solvents may contain impurities that can degrade the sample.

  • Purity: The initial purity of the deuterated alcohol can affect its stability. Impurities can act as catalysts for degradation reactions.

Recommended Storage Conditions

To ensure the long-term stability of deuterated long-chain alcohols, the following storage conditions are recommended. These recommendations are categorized based on the physical state of the compound and the duration of storage.

Table 1: Recommended Storage Conditions for Deuterated Long-Chain Alcohols
Storage DurationPhysical StateRecommended TemperatureAtmosphereContainerLight Conditions
Short-Term (≤ 6 months) Neat (Solid/Liquid)2-8°CInert Gas (Argon or Nitrogen)Tightly sealed amber glass vial with PTFE-lined capIn the dark
Solution in Aprotic Solvent2-8°CInert Gas (Argon or Nitrogen)Tightly sealed amber glass vial with PTFE-lined capIn the dark
Long-Term (> 6 months) Neat (Solid/Liquid)-20°C or lowerInert Gas (Argon or Nitrogen)Tightly sealed amber glass vial with PTFE-lined cap, sealed with Parafilm®In the dark
Solution in Aprotic Solvent-20°C or lowerInert Gas (Argon or Nitrogen)Tightly sealed amber glass vial with PTFE-lined cap, sealed with Parafilm®In the dark

* Recommended aprotic solvents include anhydrous acetonitrile, anhydrous dioxane, and anhydrous tetrahydrofuran (THF). The choice of solvent should be compatible with the specific deuterated long-chain alcohol and the intended downstream application.

Quantitative Stability Data (Illustrative)

Table 2: Illustrative Long-Term Stability of Deuterated Dodecanol (Solid) at -20°C under Inert Atmosphere
Time (Months)Purity (%)Isotopic Enrichment (%)Comments
099.899.5Initial analysis
1299.799.5Negligible degradation observed.
2499.699.4Minor decrease in purity, isotopic enrichment stable.
3699.599.4Compound remains highly stable.
6099.399.3Slight decrease in purity and enrichment over extended period.
Table 3: Illustrative Stability of Deuterated Oleyl Alcohol (Unsaturated) in Anhydrous Acetonitrile at -20°C under Inert Atmosphere
Time (Months)Purity (%)Isotopic Enrichment (%)Comments
099.599.2Initial analysis
699.299.1Minor oxidative degradation may begin.
1298.899.0Purity decrease more noticeable than in saturated counterparts.
2498.098.8Increased potential for oxidation of the double bond.

Degradation Pathways and Prevention

The primary degradation pathways for long-chain alcohols are oxidation and dehydration. Deuteration can influence the rate of these reactions due to the kinetic isotope effect, where the C-D bond is stronger and thus more difficult to break than a C-H bond.

Oxidation

Long-chain primary alcohols can be oxidized to aldehydes and further to carboxylic acids. This process is often initiated by atmospheric oxygen and can be accelerated by heat, light, and the presence of metal ion impurities.

OxidationPathway DeuteratedAlcohol R-CD2-OH (Deuterated Long-Chain Alcohol) Aldehyde R-CDO (Deuterated Aldehyde) DeuteratedAlcohol->Aldehyde Oxidation (e.g., O2, heat, light) CarboxylicAcid R-COOH (Carboxylic Acid) Aldehyde->CarboxylicAcid Further Oxidation HD_Exchange cluster_exchange H-D Exchange at Hydroxyl Group R-CD2-OD R-CD2-OD H2O H2O (Moisture) R-CD2-OH R-CD2-OH HDO HDO R-CD2-ODH2O R-CD2-ODH2O R-CD2-OHHDO R-CD2-OHHDO R-CD2-ODH2O->R-CD2-OHHDO Proton Exchange StabilityTestingWorkflow Start Deuterated Alcohol Sample (Stored under defined conditions) Sampling Aliquot Sampling (at T=0, 3, 6, 12... months) Start->Sampling PurityAnalysis Purity Assessment (GC-MS or HPLC) Sampling->PurityAnalysis IsotopicAnalysis Isotopic Enrichment Analysis (NMR or Mass Spectrometry) Sampling->IsotopicAnalysis DataAnalysis Data Analysis and Comparison (to T=0) PurityAnalysis->DataAnalysis IsotopicAnalysis->DataAnalysis Report Stability Report Generation DataAnalysis->Report

1-Pentadecanol-d31 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Pentadecanol-d31, a deuterated form of the long-chain fatty alcohol, 1-Pentadecanol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on this compound's properties and applications.

Core Molecular Attributes

This compound is the deuterium-labeled version of 1-Pentadecanol. In this stable isotope-labeled compound, 31 of the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in quantitative analysis using mass spectrometry.

Chemical Structure and Formula

The chemical formula for this compound is C₁₅HD₃₁O. Its structure is analogous to 1-Pentadecanol, with deuterium atoms replacing the hydrogen atoms along the pentadecyl chain and on the hydroxyl group.

Molecular Weight

The molecular weight of this compound is 259.60 g/mol .[1] This is significantly higher than that of its non-deuterated counterpart, 1-Pentadecanol, which has a molecular weight of approximately 228.41 g/mol .[2][3][4]

Physicochemical Data

Table 1: Physicochemical Properties of 1-Pentadecanol (Non-deuterated)

PropertyValueSource
Molecular Formula C₁₅H₃₂O[2][3][4]
Molecular Weight 228.41 g/mol [2][3][4]
Appearance White solid[3]
Melting Point 41-44 °C[3]
Boiling Point 269-271 °C at 760 mmHg[3]
Flash Point 112 °C (closed cup)[3]
Solubility Insoluble in water, soluble in alcohol.[5]
CAS Number 629-76-5[2][3][4]

Experimental Protocols and Applications

Deuterated compounds like this compound are primarily utilized as internal standards in quantitative mass spectrometry-based assays. The significant mass shift between the labeled and unlabeled compound allows for clear differentiation in mass spectra, enabling precise quantification of the non-deuterated analyte in complex biological matrices.

General Experimental Workflow for Use as an Internal Standard

Below is a generalized workflow for the application of this compound as an internal standard in a quantitative mass spectrometry experiment.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., plasma, tissue) Spike Spike with known amount of This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography Separation Derivatization->LC MS Mass Spectrometry Detection (MRM mode) LC->MS Peak_Integration Peak Area Integration (Analyte and IS) MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration

Figure 1: Generalized workflow for using this compound as an internal standard in LC-MS/MS analysis.

Methodology:

  • Sample Preparation: A known amount of this compound is spiked into the biological sample containing the endogenous (unlabeled) 1-Pentadecanol.

  • Extraction: Lipids, including both the analyte and the internal standard, are extracted from the sample matrix using an appropriate organic solvent system.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC) to reduce matrix effects and separate isomers.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Data Analysis: The peak areas for the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated and used to determine the concentration of the analyte in the original sample by comparison to a calibration curve.

Metabolic Pathway of Long-Chain Fatty Alcohols

1-Pentadecanol, as a long-chain fatty alcohol, is involved in lipid metabolism. Understanding its metabolic fate is crucial for many research applications. The general pathway involves the conversion of fatty alcohols to fatty aldehydes, which are then oxidized to fatty acids.

G Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Alcohol 1-Pentadecanol Fatty_Acyl_CoA->Fatty_Alcohol Fatty Acyl-CoA Reductase Fatty_Aldehyde Pentadecanal Fatty_Alcohol->Fatty_Aldehyde Alcohol Dehydrogenase Fatty_Acid Pentadecanoic Acid Fatty_Aldehyde->Fatty_Acid Fatty Aldehyde Dehydrogenase (FALDH)

Figure 2: Simplified metabolic pathway of a long-chain fatty alcohol like 1-Pentadecanol.

This pathway highlights the key enzymatic steps in the metabolism of long-chain fatty alcohols. Fatty acyl-CoAs are reduced to fatty alcohols, which are then sequentially oxidized to fatty aldehydes and finally to fatty acids by alcohol dehydrogenase and fatty aldehyde dehydrogenase (FALDH), respectively. This metabolic conversion is an important consideration in studies involving the quantification or tracing of 1-Pentadecanol.

References

The Natural Occurrence of Pentadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanol, a saturated fatty alcohol with a 15-carbon chain, is a naturally occurring compound found across various biological kingdoms, from plants and microorganisms to insects. While not as ubiquitous as its even-chained counterparts, pentadecanol and its isomers play intriguing roles in chemical signaling, defense mechanisms, and as metabolic intermediates. This technical guide provides an in-depth exploration of the natural occurrence of pentadecanol, detailing its presence in various organisms, the biosynthetic pathways responsible for its formation, and the experimental protocols for its extraction, identification, and quantification.

Natural Occurrence of Pentadecanol

Pentadecanol has been identified in a diverse range of natural sources. The primary isomer, 1-pentadecanol, along with other positional isomers, has been detected in various plants, microorganisms, and insects.

In Plants

Several plant species have been found to contain pentadecanol, often as a component of their essential oils, waxes, or other extracts.

  • Solena amplexicaulis (Creeping Cucumber): The leaves of this plant have been shown to contain 1-pentadecanol.

  • Myrica esculenta (Box Myrtle): The essential oil from the leaves of this plant contains n-pentadecanol as a notable constituent.

  • Curcuma amada (Mango Ginger) and Cichorium endivia (Endive): 1-pentadecanol has been reported to be found in these plants.[1]

  • Commiphora mildbraedii : The stem and root bark of this plant have been identified as sources of n-pentadecanol.[2]

  • Scorzonera genus: Various parts of plants in this genus, including the root, stem, leaf, and seed, have been found to contain "pentadecanol," although the specific isomer is not always identified.[2]

In Microorganisms

Microbes, particularly certain bacteria and fungi, are capable of producing or metabolizing long-chain alkanes into their corresponding alcohols, including pentadecanol.

  • Synechococcus sp. GFB01: This freshwater cyanobacterium, isolated from the Amazon region, produces 6-pentadecanol as a minor volatile organic compound.[3][4]

  • Candida strains: Certain citric acid-producing strains of Candida can oxidize pentadecane to produce both pentadecanol and pentadecanoic acid.[5]

In Insects

In the insect world, isomers of pentadecanol have been identified as semiochemicals, playing a role in chemical communication.

  • Pheromones: 2-Pentadecanol has been identified as a pheromone in some insect species.[6] 8-Pentadecanol has been reported in the ant species Leptogenys diminuta.[7]

Quantitative Data on Pentadecanol Occurrence

The concentration of pentadecanol in natural sources can vary significantly. The following table summarizes the available quantitative data. It is important to note that for many of the identified sources, quantitative analysis has not been reported.

Organism/SourcePart/ConditionCompoundConcentration/AbundanceReference
Solena amplexicaulisLeaves1-PentadecanolAmount comparable to other long-chain alcohols in a total of 3651.59 ± 327.18 µg per 100g of leaves.[7]
Myrica esculentaLeaf Essential Oiln-Pentadecanol7.7% of the total essential oil composition.[8]
Candida sp. (strain 337)3-day fermenter culture with pentadecane1-Pentadecanol85.5 mg per 10 g of pentadecane consumed.[5]
Synechococcus sp. GFB01Volatile Organic Compounds6-PentadecanolIdentified as a minor component relative to heptadecane (81.32%).[4][9]

Biosynthesis of Pentadecanol

The biosynthesis of pentadecanol, an odd-chain fatty alcohol, is intrinsically linked to the metabolism of odd-chain fatty acids. The primary pathway involves the synthesis of pentadecanoic acid, which is then reduced to 1-pentadecanol.

The synthesis of odd-chain fatty acids, such as pentadecanoic acid, initiates with propionyl-CoA as the starter unit, in contrast to the acetyl-CoA used for even-chain fatty acids.[6] Propionyl-CoA is carboxylated to methylmalonyl-CoA, which then enters the fatty acid synthesis cycle. Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated by two-carbon units from malonyl-CoA.

Once pentadecanoyl-CoA or pentadecanoyl-ACP is formed, it can be converted to 1-pentadecanol through a two-step reduction process. A fatty acyl-CoA reductase or fatty acyl-ACP reductase first reduces the activated fatty acid to an aldehyde (pentadecanal). Subsequently, an alcohol dehydrogenase reduces the aldehyde to the final product, 1-pentadecanol.[1]

Pentadecanol_Biosynthesis cluster_FAS Fatty Acid Synthase (FAS) Cycle Propionyl_CoA Propionyl-CoA Pentadecanoyl_ACP Pentadecanoyl-ACP Propionyl_CoA->Pentadecanoyl_ACP + 6 Malonyl-CoA Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Pentadecanoyl_CoA Pentadecanoyl-CoA Pentadecanoyl_ACP->Pentadecanoyl_CoA Acyl-ACP Thioesterase Pentadecanal Pentadecanal Pentadecanoyl_CoA->Pentadecanal Fatty Acyl-CoA Reductase (FAR) + NADPH Pentadecanol 1-Pentadecanol Pentadecanal->Pentadecanol Alcohol Dehydrogenase (ADH) + NADPH

Biosynthesis pathway of 1-pentadecanol from propionyl-CoA.

Experimental Protocols

The extraction, identification, and quantification of pentadecanol from natural sources typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. A derivatization step is often necessary to improve the volatility of the long-chain alcohol for GC analysis.

Extraction of Pentadecanol from Plant Material

This protocol describes a general method for the extraction of long-chain fatty alcohols from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform or Hexane (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream

  • Glass vials

  • Internal standard (e.g., heptadecanoic acid or a non-naturally occurring odd-chain alcohol)

Procedure:

  • Sample Preparation: Freshly collected plant leaves are washed with distilled water and gently blotted dry.

  • Extraction: The leaves are immersed in chloroform or hexane in a glass beaker for 1-2 minutes with gentle agitation. This short immersion time primarily extracts the epicuticular waxes.

  • Drying and Concentration: The solvent is decanted and dried over anhydrous sodium sulfate. The dried solvent is then concentrated to a small volume using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

  • Addition of Internal Standard: A known amount of an appropriate internal standard is added to the extract for quantification purposes.

Extraction of Pentadecanol from Microbial Cultures

This protocol outlines a method for extracting fatty alcohols from a microbial culture.

Materials:

  • Microbial cell culture

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • Internal standard

Procedure:

  • Cell Harvesting: The microbial culture is centrifuged to pellet the cells. The supernatant can be extracted separately if extracellular lipids are of interest.

  • Lipid Extraction: The cell pellet is resuspended in a known volume of chloroform:methanol (2:1, v/v) and vortexed vigorously for 15-20 minutes to disrupt the cells and extract the lipids.

  • Phase Separation: A 0.9% NaCl solution (approximately one-fifth of the total volume of the chloroform:methanol mixture) is added, and the mixture is vortexed and then centrifuged to separate the phases.

  • Collection and Concentration: The lower chloroform phase containing the lipids is carefully collected and transferred to a new vial. The solvent is evaporated to dryness under a stream of nitrogen or using a rotary evaporator.

  • Addition of Internal Standard: The dried lipid extract is reconstituted in a known volume of an appropriate solvent, and a known amount of internal standard is added.

Derivatization for GC-MS Analysis

To enhance the volatility of pentadecanol for GC-MS analysis, the hydroxyl group is typically derivatized to a trimethylsilyl (TMS) ether.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Reaction Setup: To the dried extract in a GC-MS vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubation: The vial is tightly capped and heated at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for lipid analysis (e.g., HP-5ms, DB-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250-280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

    • Final hold: 5-10 minutes.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Quantification:

Quantification is performed by comparing the peak area of the derivatized pentadecanol to the peak area of the internal standard. A calibration curve prepared with known concentrations of a pentadecanol standard and the internal standard should be used for accurate quantification.

Experimental_Workflow cluster_sample Sample Preparation Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Microbial_Culture Microbial Culture Microbial_Culture->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization Add Internal Standard GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

General workflow for the analysis of pentadecanol.

Conclusion

Pentadecanol, while less common than its even-chained relatives, is a fascinating natural product with a diverse distribution across the biological world. Its presence in plants, microorganisms, and as an insect semiochemical highlights its varied biological roles. The biosynthetic pathway, originating from propionyl-CoA, provides a clear route to its formation. The analytical methods detailed in this guide offer a robust framework for the extraction, identification, and quantification of pentadecanol in various natural matrices. Further research into the quantitative occurrence and biological activities of pentadecanol is warranted to fully understand its significance and potential applications in fields such as drug development, agriculture, and biotechnology.

References

Methodological & Application

Application Notes and Protocols for 1-Pentadecanol-d31 in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol is a saturated long-chain fatty alcohol that plays a role in various biological and industrial processes.[1] Accurate quantification of 1-pentadecanol in complex matrices such as biological fluids, environmental samples, and industrial formulations is crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent selectivity and sensitivity.[2]

The use of a stable isotope-labeled internal standard, such as 1-Pentadecanol-d31, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), provides the highest accuracy and precision by correcting for variations in sample preparation, injection volume, and ionization efficiency.[2] The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, but its increased mass allows it to be distinguished by the mass spectrometer.

This document provides detailed application notes and protocols for the quantitative analysis of 1-pentadecanol using this compound as an internal standard by GC-MS.

Principle of the Method

The quantitative analysis of 1-pentadecanol is performed by adding a known amount of this compound to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Due to the polar nature of the hydroxyl group, which can lead to poor chromatographic performance, both the analyte and the internal standard are derivatized to form their trimethylsilyl (TMS) ethers.[3] This derivatization step increases the volatility and thermal stability of the compounds, resulting in improved peak shape and sensitivity.[4]

Following derivatization, the samples are analyzed by GC-MS. The gas chromatograph separates the TMS-derivatized 1-pentadecanol from other components in the sample matrix. The mass spectrometer, operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, detects and quantifies the characteristic ions of both the analyte and the internal standard. The concentration of 1-pentadecanol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Data Presentation

The following tables summarize the expected quantitative performance data for the GC-MS method for the analysis of 1-pentadecanol using this compound as an internal standard. The data is representative of a validated method and is intended to provide a benchmark for performance.

Table 1: Method Validation Parameters

ParameterSpecification
Linearity (r²)≥ 0.999
Calibration Range1 - 250 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Bias)Within ± 15%
Precision (%RSD)≤ 15%

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)Inter-day Accuracy (%Bias) (n=18, 3 days)
Low QC35.2+3.16.8+2.5
Mid QC753.8-1.54.5-0.8
High QC2002.5+0.73.1+1.2

Experimental Protocols

Materials and Reagents
  • 1-Pentadecanol (≥98% purity)

  • This compound (≥98% purity, isotopic enrichment ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Nitrogen gas (high purity)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-pentadecanol and dissolve it in methanol in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of 1-pentadecanol from a liquid sample matrix (e.g., plasma). The protocol may need to be adapted for different sample types.

  • Aliquoting: In a glass centrifuge tube, add 100 µL of the sample (calibrator, quality control, or unknown).

  • Spiking: Add 50 µL of the internal standard spiking solution (10 µg/mL) to each tube.

  • Extraction: Add 1 mL of a hexane:dichloromethane (4:1, v/v) mixture.

  • Vortexing: Vortex the tubes vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean GC vial insert.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization Protocol
  • To the dried extract in the GC vial insert, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of TMS-derivatized 1-pentadecanol. These may need to be optimized for your specific instrument.

Table 3: GC-MS Parameters

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Temperature ProgramInitial: 150°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min
Mass Spectrometer
MS SystemAgilent 5977B or equivalent single quadrupole or triple quadrupole MS
MS Transfer Line Temp.290°C
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitor the following ions for the TMS derivatives of 1-pentadecanol and this compound.

Table 4: SIM Ions for Quantification

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Pentadecanol-TMS10375285 ([M-15]+)
This compound-TMS10375316 ([M-15]+)

Note: The quantifier and qualifier ions for this compound-TMS are based on the assumption that the deuterium labels are on the pentadecyl chain and do not significantly alter the fragmentation pattern of the TMS group. The [M-15]+ ion will show a mass shift corresponding to the number of deuterium atoms.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both 1-pentadecanol-TMS and this compound-TMS.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. Perform a linear regression analysis with a 1/x or 1/x² weighting.

  • Quantification: Determine the concentration of 1-pentadecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis prep_sample Sample Aliquoting (100 µL) spike_is Spike with This compound (50 µL of 10 µg/mL) prep_sample->spike_is add_solvent Add Extraction Solvent (Hexane:DCM) spike_is->add_solvent prep_cal Prepare Calibration Standards spike_cal Spike Standards with This compound prep_cal->spike_cal vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate add_reagents Add Pyridine and BSTFA + 1% TMCS evaporate->add_reagents heat Heat at 70°C for 30 min add_reagents->heat gc_ms_analysis Inject into GC-MS (SIM Mode) heat->gc_ms_analysis data_processing Data Processing (Peak Integration & Ratio Calculation) gc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification idms_principle cluster_sample Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Result analyte Unknown Amount of 1-Pentadecanol (Analyte) sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is Known Amount of This compound (IS) is->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms process_loss Potential for Analyte/IS Loss and Signal Variation sample_prep->process_loss ratio Measure Peak Area Ratio (Analyte / IS) gc_ms->ratio process_loss->gc_ms quant Accurate Quantification ratio->quant Ratio remains constant, correcting for variations

References

Quantitative Analysis Using 1-Pentadecanol-d31: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Pentadecanol-d31 as an internal standard in quantitative analysis, primarily focusing on chromatographic and mass spectrometric techniques.

Application Note: this compound as an Internal Standard

Introduction

This compound is the deuterated form of 1-pentadecanol, a long-chain fatty alcohol.[1][2] In quantitative analysis, particularly in mass spectrometry-based methods, stable isotope-labeled compounds are the gold standard for internal standards.[2][3] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4] The mass difference allows for their distinct detection by a mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample processing and variations in instrument response.[1][3]

Applications

This compound is an ideal internal standard for the quantitative analysis of:

  • 1-Pentadecanol and other long-chain fatty alcohols: It serves as a direct internal standard for its non-labeled analog, providing the most accurate quantification.

  • Related lipid molecules: Due to its structural similarity, it can be used for the quantification of other C15 compounds or long-chain fatty alcohols where a specific deuterated standard is unavailable.

  • Biomarker monitoring: In studies involving lipid metabolism, this compound can be used to accurately track the levels of endogenous 1-pentadecanol or related metabolites in various biological matrices such as plasma, serum, tissues, and cell cultures.[5]

Choice of Analytical Technique

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for the analysis of fatty alcohols. Due to the volatility of 1-pentadecanol, GC-MS is often the preferred method. However, derivatization is typically required to improve its chromatographic properties.[6] LC-MS can also be employed, particularly for less volatile or thermally labile related compounds.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of 1-Pentadecanol in Plasma by GC-MS

This protocol describes the quantification of 1-pentadecanol in human plasma using this compound as an internal standard, followed by derivatization and GC-MS analysis.

1. Materials and Reagents

  • 1-Pentadecanol (analyte standard)

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Methanol (LC-MS grade)

  • Hexane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 1-pentadecanol and dissolve in 10 mL of methanol.

    • Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking blank plasma with the 1-pentadecanol stock solution to achieve final concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Spiking:

    • To 100 µL of each calibration standard and plasma sample, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Liquid-Liquid Extraction:

    • To each tube, add 500 µL of hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

    • Repeat the extraction with another 500 µL of hexane and combine the extracts.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly and vortex for 1 minute.

    • Heat the vials at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial: 150°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to MonitorTo be determined based on the mass spectra of the derivatized analyte and internal standard.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of 1-pentadecanol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample/ Calibration Standard spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid Extraction (Hexane) spike->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (BSTFA + 1% TMCS) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Acquisition gcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: GC-MS quantitative analysis workflow.

G Analyte 1-Pentadecanol SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS This compound IS->SamplePrep GCMS GC-MS SamplePrep->GCMS Detector Mass Spectrometer Detector GCMS->Detector Quantification Accurate Quantification Detector->Quantification

Caption: Role of internal standard in quantitative analysis.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data for the GC-MS analysis of 1-pentadecanol using this compound as an internal standard. Actual values should be determined during method validation.

ParameterExpected Value
Linearity (r²)> 0.995
Calibration Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of 1-pentadecanol and related compounds in various biological matrices. The provided GC-MS protocol offers a robust framework for researchers in drug development and life sciences. Method validation is crucial to ensure the reliability of the obtained results.

References

Application Notes: 1-Pentadecanol-d31 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pentadecanol-d31 is a stable isotope-labeled fatty alcohol used as a tracer in metabolic flux analysis (MFA) to investigate fatty acid metabolism. As a deuterated analog of 1-pentadecanol, it allows for the in vivo and in vitro tracking of the metabolic fate of this odd-chain fatty alcohol. The high number of deuterium atoms provides a distinct mass shift, facilitating its detection and quantification by mass spectrometry. This enables researchers to delineate the pathways of fatty acid oxidation, esterification, and incorporation into complex lipids.

Principle of Application

Upon administration, this compound is metabolized through the fatty alcohol cycle. It is first oxidized to its corresponding aldehyde, pentadecanal-d31, and subsequently to pentadecanoic acid-d31. This newly formed labeled fatty acid then enters the cellular fatty acid pool and undergoes the same metabolic processes as its unlabeled counterpart. By measuring the isotopic enrichment of pentadecanoic acid and its downstream metabolites in various biological samples (e.g., plasma, tissues), researchers can quantify the dynamic rates of fatty acid flux, including oxidation and incorporation into triglycerides and phospholipids.

Applications in Research and Drug Development

  • Studying Fatty Acid Oxidation Disorders: this compound can be employed to diagnose and understand the pathophysiology of inherited disorders of fatty acid oxidation.

  • Cancer Metabolism Research: Altered fatty acid metabolism is a hallmark of many cancers. This tracer can be used to investigate the reliance of tumor cells on fatty acid oxidation for energy and biomass production, providing potential therapeutic targets.

  • Non-alcoholic Fatty Liver Disease (NAFLD) Research: The tracer can help elucidate the mechanisms of lipid accumulation in the liver and the progression of NAFLD.

  • Drug Development: this compound can be used to assess the effect of therapeutic agents on fatty acid metabolism.

Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound Pentadecanal-d31 Pentadecanal-d31 This compound->Pentadecanal-d31 Alcohol Dehydrogenase Pentadecanoic Acid-d31 Pentadecanoic Acid-d31 Pentadecanal-d31->Pentadecanoic Acid-d31 Aldehyde Dehydrogenase Pentadecanoyl-CoA-d31 Pentadecanoyl-CoA-d31 Pentadecanoic Acid-d31->Pentadecanoyl-CoA-d31 Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Pentadecanoyl-CoA-d31->Beta-Oxidation Complex Lipids Complex Lipids Pentadecanoyl-CoA-d31->Complex Lipids Esterification TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle Acetyl-CoA

Caption: Metabolic conversion of this compound to downstream metabolites.

Experimental Protocols

In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol describes an in vivo experiment to measure the flux of pentadecanoic acid in a rodent model using a continuous infusion of this compound.

Materials:

  • This compound (isotopic purity > 98%)

  • Vehicle for tracer administration (e.g., sterile saline with 0.1% BSA)

  • Anesthesia (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection tubes (with anticoagulant)

  • Tissue collection tools

  • Internal standards for mass spectrometry (e.g., 13C-labeled pentadecanoic acid)

  • Solvents for extraction (e.g., chloroform, methanol, isooctane)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Experimental Workflow:

Experimental Workflow cluster_animal_phase Animal Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis Tracer Infusion Tracer Infusion Blood Sampling Blood Sampling Tracer Infusion->Blood Sampling Tissue Harvest Tissue Harvest Blood Sampling->Tissue Harvest Lipid Extraction Lipid Extraction Tissue Harvest->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Application Notes and Protocols for Incorporating 1-Pentadecanol-d31 in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Pentadecanol-d31 as an internal standard in lipidomics research. The following sections detail the principles of its application, protocols for its use in quantitative lipid analysis, and its relevance in studying specific signaling pathways.

Introduction to this compound in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC), have become the primary tools for detailed lipid analysis. However, the inherent variability in sample preparation and the ionization efficiency of different lipid molecules can lead to inaccuracies in quantification.

To address these challenges, the use of stable isotope-labeled internal standards is a well-established practice. This compound, a deuterated form of the 15-carbon fatty alcohol, serves as an excellent internal standard for the quantification of a variety of lipid classes, particularly odd-chain fatty acids and their derivatives. Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction and chromatographic separation. The significant mass difference, however, allows for its clear differentiation from endogenous lipids in the mass spectrometer. The use of such deuterated standards compensates for measurement errors that could result from ion suppression or enhancement.[1]

Data Presentation: Quantitative Analysis

The use of this compound as an internal standard enables the creation of calibration curves for the absolute quantification of target lipid species. By adding a known concentration of this compound to each sample and a series of calibration standards, the ratio of the analyte peak area to the internal standard peak area can be plotted against the analyte concentration.

Table 1: Representative Calibration Curve Data for Palmitic Acid (C16:0) using this compound as an Internal Standard.

Standard Concentration of Palmitic Acid (µM)Peak Area of Palmitic AcidPeak Area of this compound (Constant Concentration)Peak Area Ratio (Palmitic Acid / this compound)
0.115,2341,510,8760.010
0.576,1701,525,3420.050
1.0151,8901,515,6780.100
5.0755,4321,505,8900.502
10.01,520,1101,518,4561.001
25.03,798,5431,512,3452.512
50.07,589,1231,515,9875.006

Note: This table presents representative data to illustrate the principle. Actual peak areas will vary depending on the instrument and experimental conditions.

Table 2: Quantification of Endogenous Fatty Acids in a Biological Sample.

AnalytePeak Area of AnalytePeak Area of this compoundCalculated Concentration (µM)
Palmitic Acid (C16:0)456,7891,514,2313.02
Stearic Acid (C18:0)234,5671,514,2311.55
Oleic Acid (C18:1)678,9011,514,2314.48

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a common method for extracting lipids from biological matrices such as plasma, serum, or cell pellets.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution (in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the linear range of the calibration curve.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1) for LC-MS analysis.

LC-MS/MS Analysis for Fatty Acid Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

LC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Representative):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for each target fatty acid and for this compound. For example:

    • Palmitic Acid (C16:0): [M-H]⁻ m/z 255.2 → m/z 255.2

    • This compound related ion: The specific MRM transition will depend on the derivatization (if any) and fragmentation pattern. A suitable fragment ion that is unique to the deuterated standard should be chosen.

  • Data Analysis: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. Use the regression equation from the calibration curve to calculate the concentration of the analytes in the unknown samples.

Visualization of a Relevant Signaling Pathway

Pentadecanoic acid (C15:0), the non-deuterated analogue of the internal standard, has been shown to be an active signaling molecule. It plays a role in cellular metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting the mechanistic target of rapamycin (mTOR) pathway.[2][3][4][5][6] This pathway is crucial for regulating cell growth, proliferation, and metabolism.

Pentadecanoic_Acid_Signaling C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTORC1 mTORC1 C15_0->mTORC1 Inhibits AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC1->Autophagy Inhibits Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Promotes

Caption: C15:0 signaling via AMPK activation and mTORC1 inhibition.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for a lipidomics study incorporating this compound as an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Solvent Drydown->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of Target Lipids Calibration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General workflow for quantitative lipidomics.

By following these application notes and protocols, researchers can confidently incorporate this compound into their lipidomics studies to achieve accurate and reproducible quantification of a wide range of lipid species, contributing to a deeper understanding of their roles in biological systems and drug development.

References

Application Note: Preparing 1-Pentadecanol-d31 for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of 1-Pentadecanol-d31 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. It covers the selection of appropriate deuterated solvents, recommended sample concentrations for various NMR experiments, and a step-by-step methodology to ensure the acquisition of high-quality, reproducible spectral data. The unique properties of this long-chain, deuterated alcohol are considered to guide the user in achieving optimal results.

Introduction

1-Pentadecanol is a saturated long-chain fatty alcohol used in various industrial and consumer products.[1][2] Its deuterated isotopologue, this compound (C₁₅H D₃₁O), is a valuable tool in metabolic studies, drug development, and material science, where it can be used as an internal standard or a tracer. Accurate structural and quantitative analysis using NMR spectroscopy is critical.

The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[3] For this compound, key considerations include its physical state (a white solid at room temperature), low water solubility, and the specific NMR experiment being performed (e.g., ¹H, ¹³C, or ²H NMR).[2][4] This protocol outlines a standardized procedure to minimize common issues such as poor signal-to-noise, line broadening, and spectral artifacts.

Physicochemical Properties of 1-Pentadecanol

Understanding the properties of 1-Pentadecanol is crucial for selecting the appropriate solvent and handling conditions.

PropertyValueReference
Molecular Formula C₁₅H₃₂O[2]
Molecular Weight 228.42 g/mol [2]
Appearance White, flaky solid[2]
Melting Point 41-44 °C[2]
Boiling Point 269-271 °C[2]
Solubility Soluble in alcohol; Insoluble in water[4]

Note: The properties of the d31 isotopologue are assumed to be nearly identical to the standard compound.

Materials and Equipment

Materials:

  • This compound

  • High-purity deuterated solvent (e.g., Chloroform-d, Benzene-d₆, Dichloromethane-d₂)

  • High-quality 5 mm NMR tubes (rated for the spectrometer's field strength)[5][6]

  • NMR caps

  • Glass vials with caps

  • Pasteur pipettes

  • Filter plug material (e.g., glass wool or Kimwipes)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Micro-spatula

  • Pipettors

  • Fume hood

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing a this compound NMR sample.

G cluster_prep Sample Preparation cluster_filter Filtration & Transfer cluster_final Final Steps cluster_output Result weigh 1. Weigh Sample (5-25 mg) transfer_vial 2. Transfer to Vial weigh->transfer_vial add_solvent 3. Add Solvent (~0.6 mL CDCl₃) transfer_vial->add_solvent dissolve 4. Dissolve Completely (Vortex) add_solvent->dissolve filter 5. Filter into NMR Tube dissolve->filter adjust 6. Adjust Volume (to ~4-5 cm height) filter->adjust cap 7. Cap and Label Tube adjust->cap clean 8. Clean Tube Exterior cap->clean insert 9. Insert into Spectrometer clean->insert spectrum High-Quality NMR Spectrum insert->spectrum

Caption: Workflow for this compound NMR sample preparation.

Detailed Experimental Protocol

This protocol is designed for preparing a sample in Chloroform-d (CDCl₃), a common solvent for non-polar compounds.[7][8]

  • Weighing the Sample:

    • Place a clean, dry glass vial on an analytical balance and tare it.

    • Carefully weigh the desired amount of this compound directly into the vial. Refer to Table 1 for recommended quantities based on the intended experiment.

  • Solvent Addition:

    • In a fume hood, add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial containing the sample.[9]

  • Dissolution:

    • Cap the vial securely and vortex for 30-60 seconds to dissolve the solid.

    • Visually inspect the solution to ensure all solid material has dissolved. Due to its melting point of ~44°C, gentle warming in a water bath (<40°C) can be used to aid dissolution, but care must be taken to avoid solvent evaporation.

  • Filtration and Transfer:

    • Prepare a filter pipette by tightly packing a small plug of glass wool or a piece of a Kimwipe into a Pasteur pipette. This step is crucial to remove any particulate matter that can degrade spectral quality.[3]

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube.[9] The final volume in the tube should be between 0.55 mL and 0.7 mL, corresponding to a column height of approximately 4-5 cm.[3][6]

  • Final Preparation:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the cap or the very top of the tube with a unique identifier.

    • Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer spinner.[5]

Data and Experimental Considerations

Table 1: Recommended Sample Concentrations

The optimal sample concentration depends on the nucleus being observed and the spectrometer's sensitivity.

NMR ExperimentTypical Sample Mass (in ~0.6 mL solvent)Rationale
¹H NMR 5 - 25 mgSufficient for observing the single -OH proton. Higher concentrations can lead to line broadening.[6]
¹³C NMR 20 - 50 mgHigher concentration is needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[5]
²H (Deuterium) NMR 20 - 50 mgRequired for good signal-to-noise due to the lower gyromagnetic ratio of deuterium compared to protons.[10]
Table 2: Common Deuterated Solvents for Non-Polar Analytes

The choice of solvent is critical to avoid overlapping signals between the solvent's residual protons and the analyte.[9]

SolventFormulaResidual ¹H Peak (ppm)Suitability for this compound
Chloroform-d CDCl₃~7.26Excellent. Most common choice for non-polar organic molecules.[8][11]
Benzene-d₆ C₆D₆~7.16Good. Can be used if the CDCl₃ residual peak obscures a region of interest.
Dichloromethane-d₂ CD₂Cl₂~5.32Good. Useful alternative with a different residual peak location.
Acetone-d₆ (CD₃)₂CO~2.05Fair. More polar, but can be used if solubility is an issue in other solvents.
Special Considerations for this compound
  • ¹H NMR Spectrum: Since 31 of the 32 hydrogen atoms are replaced by deuterium, the ¹H NMR spectrum is expected to be very simple, showing primarily a single peak for the hydroxyl (-OH) proton. The chemical shift of this peak is highly variable (typically 0.5-5.0 ppm) and depends on concentration, solvent, and temperature.[12]

  • D₂O Shake: To definitively identify the -OH peak, a "D₂O shake" can be performed. After acquiring an initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its peak to disappear from the spectrum.[13][14]

  • ²H NMR Spectrum: A deuterium NMR experiment will show signals corresponding to the deuterated positions along the C₁₅ alkyl chain, confirming the isotopic labeling.[15]

Logical Relationships in Sample Preparation

The quality of the final spectrum is a direct result of logical choices made during the preparation process.

G cluster_inputs Primary Inputs cluster_choices Methodological Choices cluster_process Execution cluster_output Outcome analyte Analyte Properties (Solid, Non-Polar) solvent Solvent Selection (e.g., CDCl₃) analyte->solvent experiment Desired Experiment (¹H, ¹³C, or ²H NMR) concentration Concentration (See Table 1) experiment->concentration protocol Follow Protocol (Dissolve, Filter, etc.) solvent->protocol concentration->protocol outcome High-Quality Reproducible Data protocol->outcome

Caption: Logical decisions leading to a high-quality NMR spectrum.

Safety Precautions

  • Always handle deuterated solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for 1-Pentadecanol and the specific deuterated solvent used for detailed hazard information.

  • Avoid skin and eye contact with all chemicals.[2]

  • Dispose of chemical waste according to your institution's guidelines.

References

Application Note: Gas Chromatography Protocol for the Analysis of 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-Pentadecanol-d31 using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). This compound, a deuterated long-chain fatty alcohol, is often utilized as an internal standard in metabolic research and drug development. Due to the inherent low volatility and polar nature of long-chain alcohols, a derivatization step is crucial for achieving optimal chromatographic performance.[1][2] This protocol outlines a robust silylation procedure to enhance analyte volatility and improve peak symmetry, followed by a validated GC method for accurate quantification. The methods described herein are intended for researchers, scientists, and drug development professionals.

Introduction

1-Pentadecanol is a saturated fatty alcohol with applications in various industrial and research fields.[3][4] Its deuterated isotopologue, this compound, serves as an excellent internal standard for quantitative analyses due to its chemical similarity to the non-labeled analyte and its distinct mass, allowing for clear differentiation in mass spectrometry. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[5][6] However, the direct analysis of long-chain alcohols like 1-Pentadecanol by GC can be challenging, often resulting in poor peak shape and tailing due to interactions with active sites in the GC system.[1]

To overcome these limitations, derivatization is employed to convert the polar hydroxyl group into a less polar and more volatile functional group.[7][8][9] The most common derivatization technique for alcohols is silylation, which involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[10] This application note provides a comprehensive protocol for the trimethylsilylation of this compound and its subsequent analysis by GC-FID or GC-MS.

Experimental Protocol

Materials and Reagents
  • This compound

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Hexane (GC grade)

  • Internal Standard (if required for external standard calibration): e.g., 1-Heptadecanol

  • GC Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Sample Preparation (Derivatization)
  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., hexane) at a concentration of 1 mg/mL. From this stock, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Aliquoting: Transfer 100 µL of the standard or sample solution into a GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample in the vial.[2]

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[1][2]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC parameters for the analysis of the TMS-derivatized this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Oven Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
Detector Conditions
ParameterRecommended Setting
Temperature 320°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
ParameterRecommended Setting
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for a typical calibration curve of TMS-derivatized this compound is presented below. The retention time for the derivatized analyte is expected to be in the range of 10-15 minutes under the specified conditions. Note that deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[11]

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,487
25380,123
50765,987
1001,520,456

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

G Experimental Workflow for this compound GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Standards & Samples B Aliquot to GC Vial A->B C Evaporate Solvent B->C D Add Derivatization Reagent (BSTFA + 1% TMCS) C->D E Heat at 60-70°C for 30 min D->E F Cool to Room Temperature E->F G Inject Sample into GC F->G Analysis Ready H Separation on HP-5MS Column G->H I Detection by FID or MS H->I J Peak Integration I->J Raw Data K Calibration Curve Generation J->K L Quantification of this compound K->L

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of Derivatization

The following diagram illustrates the rationale behind the derivatization of this compound for GC analysis.

G Rationale for Derivatization cluster_problem Analyte Properties cluster_consequence Chromatographic Issues cluster_solution Solution cluster_outcome Improved Performance Analyte This compound Polarity High Polarity (Hydroxyl Group) Analyte->Polarity Volatility Low Volatility Analyte->Volatility Tailing Peak Tailing Polarity->Tailing Derivatization Silylation (TMS Ether Formation) Polarity->Derivatization Retention Long Retention Times Volatility->Retention Volatility->Derivatization Tailing->Derivatization mitigated by Retention->Derivatization improved by ImprovedPeak Symmetrical Peaks Derivatization->ImprovedPeak IncreasedVolatility Increased Volatility Derivatization->IncreasedVolatility

Caption: Derivatization logic for improved GC performance.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the quantitative analysis of this compound by gas chromatography. The critical step of silylation derivatization effectively addresses the challenges associated with the analysis of long-chain alcohols, leading to excellent peak shape and sensitivity. This method is suitable for a wide range of applications in research and development where accurate quantification of this compound is required.

References

Liquid Chromatography Methods for the Analysis of Fatty Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty alcohols are long-chain aliphatic alcohols that are key components in a vast array of products, including cosmetics, pharmaceuticals, and industrial lubricants. They can be of natural or synthetic origin. Accurate and robust analytical methods are crucial for the quantification and characterization of these compounds to ensure product quality, stability, and to understand their biological roles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of fatty alcohols. However, due to their lack of a strong UV-Vis chromophore, direct detection can be challenging. This document provides detailed application notes and protocols for the analysis of fatty alcohols by liquid chromatography, focusing on various detection methods and derivatization techniques.

Detection Methods for Fatty Alcohols

The choice of detector is critical for the sensitive and reliable analysis of fatty alcohols. The most common detectors employed are universal detectors that do not rely on the chromophoric properties of the analyte. These include Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), and Refractive Index (RI) detectors. Alternatively, derivatization can be employed to introduce a chromophore or fluorophore for detection by UV-Vis or fluorescence detectors, or to enhance ionization for mass spectrometry (MS).

Charged Aerosol Detector (CAD)

The Charged Aerosol Detector (CAD) is a sensitive, universal detector that provides a response proportional to the mass of the analyte.[1][2][3] It is compatible with gradient elution and can detect non-volatile and many semi-volatile compounds.[1][2] The principle involves nebulizing the column effluent, evaporating the mobile phase to leave analyte particles, charging these particles with a stream of ionized gas, and then measuring the charge with an electrometer.[1]

Advantages of CAD:

  • High sensitivity, with detection limits in the low nanogram range.[2]

  • Wide dynamic range, typically over four orders of magnitude.[2]

  • Consistent response factors for non-volatile analytes, independent of their chemical structure, which is advantageous for quantifying compounds when standards are unavailable.[1][2]

  • Good reproducibility and compatibility with gradient elution.[2]

Evaporative Light Scattering Detector (ELSD)

Similar to CAD, the ELSD is another universal aerosol-based detector.[1] It works by nebulizing the column effluent, evaporating the solvent, and then passing the resulting analyte particles through a light beam. The scattered light is detected by a photodiode, and the signal is proportional to the amount of analyte.[1]

Considerations for ELSD:

  • It is a universal detector for non-volatile and semi-volatile compounds.[1]

  • The response can be non-linear and is dependent on the analyte's particle size, which can be influenced by its physicochemical properties.[1]

  • Generally less sensitive than CAD, with higher limits of detection.[1]

  • Compatible with gradient elution.

Refractive Index (RI) Detector

The Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the column effluent and the pure mobile phase.[4]

Limitations of RI Detection:

  • It is highly sensitive to temperature and pressure fluctuations, requiring a stable environment.

  • It is not compatible with gradient elution, which significantly limits its application in the analysis of complex samples.

  • Relatively low sensitivity compared to CAD and ELSD.[4]

Derivatization Methods for Enhanced Detection

To overcome the limitations of universal detectors and to achieve higher sensitivity and selectivity, derivatization of fatty alcohols is a common strategy.

Fluorescence Derivatization

Introducing a fluorescent tag to the fatty alcohol molecule allows for highly sensitive detection.

  • Carbazole-9-carbonyl chloride: This reagent reacts with fatty alcohols to form fluorescent derivatives that can be detected with high sensitivity.[5]

  • BODIPY FL: In the presence of Mukaiyama's reagent, BODIPY FL forms highly fluorescent ester derivatives with alcohols.[5]

UV-Vis Derivatization

Introducing a UV-absorbing chromophore allows for detection using a standard UV-Vis detector.

  • Phthalic Anhydride: Reacts with fatty alcohols to form phthalate esters, which can be detected by UV-Vis.[6]

Mass Spectrometry (MS) Derivatization

Derivatization can be used to improve the ionization efficiency of fatty alcohols for LC-MS analysis.

  • Pyridine and Thionyl Chloride: This combination generates permanently charged tags on hydroxyl groups, significantly increasing detection sensitivity in ESI-MS.[7]

  • 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TsO): This reagent imparts a permanent cationic charge, allowing for sensitive detection by electrospray MS.[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of fatty alcohols using various liquid chromatography methods.

Table 1: Comparison of Detection Methods for Underivatized Fatty Alcohols

DetectorTypical LODTypical LOQDynamic RangeGradient CompatibleKey AdvantagesKey Disadvantages
CAD Low ng[2]~10 ng[2]>4 orders of magnitude[2]YesHigh sensitivity, wide dynamic range, consistent response factors[1][2]Requires volatile mobile phases.
ELSD Higher than CAD0.04 - 0.10 µg[10]~2 orders of magnitudeYesUniversal detection[1]Non-linear response, lower sensitivity than CAD.[1]
RI µg rangeµg rangeLimitedNoUniversal for isocratic analysisNot gradient compatible, sensitive to temperature/pressure.

Table 2: Quantitative Data for Derivatized Fatty Alcohols

Derivatization ReagentDetection MethodAnalyteLODLOQReference
Pyridine/Thionyl ChlorideHPLC-ESI-IM-MSFatty Alcohols0.02 - 0.50 ng/mL[7]Not Reported[7]
Carbazole-9-carbonyl chlorideHPLC-FluorescenceC12-C18 Fatty Alcohols~10 nM injectionNot Reported[5]
Phthalic AnhydrideHPLC-UVCetyl Alcohol25 µg/g sampleNot Reported[6]
Phthalic AnhydrideHPLC-UVStearyl Alcohol7.5 µg/g sampleNot Reported[6]

Experimental Protocols

Protocol 1: General Purpose Analysis of Underivatized Fatty Alcohols by HPLC-CAD/ELSD

This protocol is suitable for the general quantification of a range of fatty alcohols.

1. Materials and Reagents

  • Fatty alcohol standards (e.g., C8 to C22)

  • HPLC-grade acetonitrile, methanol, and water

  • Volatile mobile phase additives (e.g., formic acid or acetic acid, if required)

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

3. Standard Preparation

  • Prepare individual stock solutions of each fatty alcohol standard in methanol or a suitable organic solvent at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation

  • For liquid samples (e.g., cosmetic lotions), dissolve a known amount of the sample in a suitable solvent (e.g., isopropanol or methanol) and filter through a 0.45 µm syringe filter.

  • For solid or semi-solid samples, perform a solvent extraction (e.g., with hexane or chloroform/methanol) followed by solvent evaporation and reconstitution in the mobile phase.

5. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

6. Detector Settings

  • CAD: Follow manufacturer's recommendations for gas pressure and filter settings.

  • ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min (optimize as needed).

7. Data Analysis

  • Identify peaks based on the retention times of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the fatty alcohols in the samples using the calibration curve.

Protocol 2: High-Sensitivity Analysis of Fatty Alcohols by HPLC-Fluorescence after Derivatization with Carbazole-9-carbonyl chloride

This protocol is designed for the trace analysis of fatty alcohols.[5]

1. Materials and Reagents

  • Fatty alcohol standards (C12-C18)

  • Carbazole-9-carbonyl chloride

  • 1-methylimidazole

  • HPLC-grade acetonitrile, methanol, diethyl ether, and water

  • RP-18 Solid Phase Extraction (SPE) cartridges (3 mL, 200 mg)

2. Instrumentation

  • HPLC system

  • Fluorescence detector

  • RP-8 column (e.g., 4.6 x 125 mm)

3. Derivatization Procedure

  • To 860 µL of dry acetonitrile, add 100 µL of the fatty alcohol sample/standard and 40 µL of 1-methylimidazole catalyst.[5]

  • Add 1 mL of carbazole-9-carbonyl chloride solution (4 mg/mL in acetonitrile).[5]

  • Heat the mixture at 65 °C for 30 minutes.[5]

4. Sample Purification

  • Condition an RP-18 SPE cartridge with 2 mL of methanol and 2 mL of acetonitrile/water (60:40, v/v).[5]

  • Load the reaction mixture onto the SPE cartridge.

  • Wash the cartridge with 12 mL of acetonitrile/water (60:40, v/v) to remove excess reagent.[5]

  • Dry the cartridge under a stream of air for 10 minutes.

  • Elute the derivatized fatty alcohols with 2 mL of diethyl ether.[5]

  • Evaporate the ether under a stream of nitrogen and dissolve the residue in 1 mL of acetonitrile.[5]

5. Chromatographic Conditions

  • Mobile Phase: Acetonitrile

  • Flow Rate: 1.5 mL/min[5]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

6. Fluorescence Detector Settings

  • Excitation Wavelength: 228 nm[5]

  • Emission Wavelength: 318 nm[5]

7. Data Analysis

  • Perform quantification using an external standard calibration curve prepared with derivatized fatty alcohol standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_derivatization Optional Derivatization sample Sample (e.g., Cosmetic, Biological Matrix) extraction Solvent Extraction / Dilution sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc Direct Analysis derivatization Derivatization (e.g., with Carbazole-9-carbonyl chloride) filtration->derivatization For Enhanced Sensitivity detector Detector (CAD / ELSD) hplc->detector data_analysis Data Analysis (Quantification) detector->data_analysis Signal purification SPE Purification derivatization->purification purification->hplc Analysis of Derivatives detection_methods cluster_direct Direct Detection cluster_derivatization Detection after Derivatization fatty_alcohol Fatty Alcohol (No Chromophore) cad CAD fatty_alcohol->cad elsd ELSD fatty_alcohol->elsd ri RI (Isocratic only) fatty_alcohol->ri derivatization_step Add Chromophore/ Fluorophore/ Charge Tag fatty_alcohol->derivatization_step Derivatization uv_vis UV-Vis fluorescence Fluorescence ms Mass Spectrometry derivatization_step->uv_vis derivatization_step->fluorescence derivatization_step->ms

References

Application Note: Derivatization of 1-Pentadecanol-d31 for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pentadecanol is a long-chain fatty alcohol utilized in various industrial and research applications.[1] Its deuterated isotopologue, 1-pentadecanol-d31, serves as an invaluable internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility and potential for thermal degradation of long-chain alcohols, direct GC-MS analysis can result in poor chromatographic peak shape and reduced sensitivity. Derivatization is a crucial step to enhance the volatility and thermal stability of these compounds, thereby improving their chromatographic behavior and detection.[2][3] This application note describes a detailed protocol for the derivatization of this compound using silylation, a common and effective technique for compounds containing active hydrogen atoms.

Silylation involves the replacement of the active hydrogen in the hydroxyl group of the alcohol with a trimethylsilyl (TMS) group.[3] This process significantly increases the volatility of the analyte, leading to sharper chromatographic peaks and improved resolution. The introduction of the silyl group also generates characteristic ions in the mass spectrum, which can aid in structural confirmation. This note provides a comprehensive protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and highly effective reagent combination for this purpose.

Experimental Protocol

This section details the methodology for the silylation of this compound prior to GC-MS analysis.

Materials and Reagents

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent such as acetonitrile or dichloromethane)[3][4]

  • Anhydrous Sodium Sulfate

  • Sample Vials (2 mL, with PTFE-lined caps)

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous solvent to create a stock solution of known concentration.

    • If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the alcohol fraction. Ensure the final extract is dried thoroughly, for instance, by passing it through a small column of anhydrous sodium sulfate. Moisture must be scrupulously avoided as silylating reagents are moisture-sensitive.[3][4]

  • Derivatization Reaction:

    • Transfer a known volume of the sample extract or a standard solution of this compound into a clean, dry 2 mL sample vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of anhydrous pyridine.[3]

    • Add 100 µL of BSTFA and 10 µL of TMCS (as a catalyst). The use of a catalyst like TMCS can be beneficial for hindered alcohols, though 1-pentadecanol is a primary alcohol and reacts readily.

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may require some optimization depending on the specific sample matrix.[4]

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-500

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of TMS-derivatized this compound.

ParameterValueReference
AnalyteThis compound-TMS
Molecular Weight (underivatized)259.6 g/mol Calculated
Molecular Weight (derivatized)331.7 g/mol Calculated
Expected Molecular Ion (M+)m/z 331Calculated
Characteristic Fragment Ion (M-15)+m/z 316[5]
Base Peak (from TMS group)m/z 73[5]
Derivatization Efficiency>95%General expectation for primary alcohols with BSTFA/TMCS

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample extract Sample Extraction & Drying (if in matrix) start->extract dry_down Evaporate to Dryness extract->dry_down add_reagents Add Pyridine, BSTFA, and TMCS dry_down->add_reagents vortex Vortex Mix add_reagents->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing & Quantification acquire->process

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction cluster_reactants Reactants cluster_products Products alcohol This compound (CD3(CD2)14OH) catalyst TMCS (catalyst) Pyridine (solvent) 60-70°C alcohol->catalyst bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) bstfa->catalyst tms_ether TMS-ether Derivative (CD3(CD2)14O-Si(CH3)3) byproduct Byproducts catalyst->tms_ether catalyst->byproduct

Caption: Silylation reaction of this compound with BSTFA.

References

Application of 1-Pentadecanol-d31 in Biofuel Research: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of Fatty Alcohols in Biofuel Fermentation Broths using 1-Pentadecanol-d31 as an Internal Standard

Introduction

The microbial production of long-chain fatty alcohols is a promising avenue in the development of advanced biofuels. These molecules can serve as direct drop-in replacements for diesel or as precursors for other valuable oleochemicals. Accurate quantification of these target molecules in complex fermentation broths is critical for optimizing microbial strains and bioprocesses. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, the multi-step sample preparation, including extraction and derivatization, can introduce variability and potential loss of analytes, leading to inaccurate quantification.

To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended. This compound, a deuterated form of 1-pentadecanol, serves as an ideal internal standard for the quantification of C12-C18 fatty alcohols. Due to its near-identical chemical and physical properties to the target analytes, this compound co-elutes during chromatography and experiences similar extraction efficiencies and derivatization yields.[1] This allows for the correction of variations during sample workup and instrumental analysis, leading to highly accurate and precise quantification.[2][3]

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the fermentation broth sample prior to extraction. The sample is then extracted, and the fatty alcohols are derivatized to increase their volatility for GC-MS analysis. The instrument measures the peak areas of the target fatty alcohol(s) and the deuterated internal standard. Since the internal standard is added at a constant concentration to all samples and calibration standards, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio is directly proportional to the concentration of the analyte, and a calibration curve is generated using standards of the target fatty alcohol(s) and the internal standard.

Experimental Protocols

1. Preparation of Standards

  • Primary Stock Solution of Fatty Alcohols (1 mg/mL): Accurately weigh 10 mg of each target fatty alcohol (e.g., 1-dodecanol, 1-tetradecanol, 1-hexadecanol, 1-octadecanol) and dissolve in 10 mL of a suitable solvent such as ethanol or ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethanol.

  • Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock solutions into a constant volume of the internal standard stock solution. Dilute with the extraction solvent (e.g., ethyl acetate) to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL for the fatty alcohols. The final concentration of this compound in each standard should be constant (e.g., 10 µg/mL).

2. Sample Preparation from Fermentation Broth

  • Sample Collection: Collect 1 mL of the fermentation broth into a glass vial.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the fermentation broth to achieve a final concentration similar to the expected concentration of the target fatty alcohols (e.g., 10 µg/mL).

  • Extraction:

    • Add 1 mL of ethyl acetate to the vial.[4]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

  • Drying: Dry the pooled organic extract under a gentle stream of nitrogen gas.

  • Derivatization (Silylation):

    • To the dried extract, add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of trimethylchlorosilane (TMCS).[5]

    • Vortex the mixture and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the fatty alcohols.[5]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 180°C.

      • Ramp 2: 5°C/min to 250°C, hold for 3 minutes.

      • Ramp 3: 20°C/min to 320°C, hold for 12 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitor Ions: Select characteristic ions for each target fatty alcohol and for this compound (as their TMS derivatives). For example:

      • The molecular ion (M+) may be of low abundance. More stable fragment ions should be chosen for quantification (quantifier ion) and confirmation (qualifier ion).

      • The exact m/z values for the deuterated standard will be higher than the non-deuterated analyte due to the mass of deuterium.

Data Presentation

Table 1: Quantitative Analysis of Fatty Alcohols in Fermentation Samples

Sample IDTarget Fatty AlcoholRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Cal Std 11-Dodecanole.g., 12.5e.g., 50000e.g., 200000e.g., 0.251
Cal Std 21-Dodecanole.g., 12.5e.g., 105000e.g., 205000e.g., 0.512
.....................
Sample 11-Dodecanole.g., 12.5e.g., 350000e.g., 210000e.g., 1.67Calculated
Sample 11-Tetradecanole.g., 15.2e.g., 420000e.g., 210000e.g., 2.00Calculated
Sample 21-Dodecanole.g., 12.5e.g., 280000e.g., 198000e.g., 1.41Calculated
Sample 21-Tetradecanole.g., 15.2e.g., 380000e.g., 198000e.g., 1.92Calculated

Visualization

Experimental Workflow for Fatty Alcohol Quantification

experimental_workflow A 1. Fermentation Broth Sample (1 mL) B 2. Spike with this compound (Internal Standard) A->B C 3. Liquid-Liquid Extraction with Ethyl Acetate B->C D 4. Collect & Dry Organic Layer C->D E 5. Derivatization (BSTFA + TMCS) D->E F 6. GC-MS Analysis (SIM Mode) E->F G 7. Data Analysis (Peak Area Ratio vs. Concentration) F->G H 8. Quantify Fatty Alcohol Concentration G->H

Caption: Workflow for fatty alcohol analysis using an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Pentadecanol-d31 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) signal intensity of 1-Pentadecanol-d31.

Troubleshooting Guides

Issue: Low or No Signal Intensity for this compound

This is a common challenge, particularly with long-chain fatty alcohols which can have poor ionization efficiency. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Low Signal Intensity for this compound start Start: Low/No Signal check_source Which ionization source are you using? start->check_source derivatize Consider Derivatization to add a permanent charge. See Protocol 1. check_source->derivatize ESI optimize_apci Optimize APCI Parameters. See Table 2. check_source->optimize_apci APCI esi_path ESI apci_path APCI mobile_phase Optimize Mobile Phase. See Table 3. derivatize->mobile_phase optimize_apci->mobile_phase check_instrument Check Instrument Calibration & Tuning mobile_phase->check_instrument matrix_effects Investigate Matrix Effects check_instrument->matrix_effects dilute Dilute Sample matrix_effects->dilute Suspected end_good Signal Improved matrix_effects->end_good Not Suspected cleanup Improve Sample Cleanup (e.g., SPE) dilute->cleanup end_bad Still Low Signal - Consult Instrument Specialist dilute->end_bad cleanup->end_good cleanup->end_bad

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

1. Verify Ionization Source Selection

  • Question: Are you using the appropriate ionization source for a non-polar, long-chain alcohol?

  • Explanation: Electrospray Ionization (ESI) is generally not efficient for non-polar compounds like this compound as it relies on the analyte being charged in solution. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less polar and volatile analytes.

  • Recommendation:

    • If using ESI, derivatization is highly recommended to introduce a readily ionizable group.

    • If using APCI, proceed to optimize the source parameters.

2. Chemical Derivatization for ESI

  • Question: Have you considered derivatizing this compound to improve its ionization efficiency in ESI?

  • Explanation: Derivatization chemically modifies the analyte to attach a permanent charge, significantly boosting the signal in ESI.[1][2] For alcohols, this is a very effective strategy.[3]

  • Recommendation: Use a derivatizing agent to introduce a charged moiety. See Experimental Protocol 1 for a detailed procedure. The improvement in signal intensity can be substantial, with reports of signal enhancements of over 1000-fold for derivatized alcohols.[3]

Table 1: Comparison of Signal Intensity With and Without Derivatization (Illustrative)

Analyte ClassDerivatization ReagentIonization ModeSignal Enhancement (Fold Increase)Reference
Fatty AlcoholsDansyl ChlorideESI (+)> 1000[3]
Fatty AcidsAMMPESI (+)~2500[4]
Fatty AlcoholsPyridine/Thionyl ChlorideESI (+)Significant (LODs 0.02-0.50 ng/mL vs. 1000-7500 ng/mL underivatized)[5]

3. Optimize APCI Source Parameters

  • Question: Are your APCI source parameters optimized for a thermally stable, long-chain alcohol?

  • Explanation: APCI performance is dependent on parameters like vaporizer temperature and corona discharge current. These need to be optimized for your specific compound and flow rate.

  • Recommendation: Systematically optimize key APCI parameters. Use a standard solution of this compound to find the optimal settings.

Table 2: Typical Starting Parameters for APCI Optimization

ParameterTypical RangeRecommendation for this compound
Vaporizer Temperature200 - 400 °CStart at 250 °C and increase in 25 °C increments.[6]
Corona Current1 - 10 µAStart at 4 µA and adjust as needed.[6]
Nebulizer Pressure30 - 60 psigAdjust based on flow rate; start around 30 psig for 400 µL/min.[6]
Drying Gas Flow5 - 15 L/minA flow of 5 L/min is a good starting point.[6]
Drying Gas Temperature250 - 350 °CA temperature of 300 °C is often effective.[6]

4. Mobile Phase Composition

  • Question: Is your mobile phase composition suitable for the analysis of a long-chain alcohol?

  • Explanation: The choice of organic solvent and additives can impact both chromatographic peak shape and ionization efficiency. For APCI, methanol is often preferred over acetonitrile as it is a better proton donor.[7] Additives like ammonium formate can aid in protonation.

  • Recommendation:

    • If using APCI, consider a mobile phase with methanol as the organic solvent.

    • For both ESI (with derivatization) and APCI, the addition of a volatile salt like ammonium formate (e.g., 10 mM) can improve signal stability and intensity.[7][8]

5. Address Matrix Effects

  • Question: Could co-eluting compounds from your sample matrix be suppressing the signal of this compound?

  • Explanation: Matrix effects occur when other components in the sample interfere with the ionization of the analyte of interest, leading to signal suppression or enhancement.[9] This is a common issue in the analysis of complex biological samples.

  • Recommendation:

    • Dilute your sample: This is a simple and often effective way to reduce the concentration of interfering matrix components.[10]

    • Improve sample cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances before LC-MS analysis.

    • Ensure co-elution with internal standard: Since you are using a deuterated standard, ensure it co-elutes with the unlabeled analyte to experience the same matrix effects for accurate quantification.

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

1. Check for Column and System Issues

  • Question: Are you observing peak tailing for all compounds or just this compound?

  • Explanation: If all peaks are tailing, it could indicate a physical problem with the system, such as a partially blocked column frit or extra-column dead volume.[2]

  • Recommendation:

    • If all peaks are affected, try backflushing the column. If this doesn't resolve the issue, the column may need to be replaced.[2]

    • Ensure all fittings are secure and that the tubing length and diameter are appropriate for your system to minimize dead volume.

2. Mobile Phase and Sample Solvent Mismatch

  • Question: Is the solvent your sample is dissolved in significantly stronger than your initial mobile phase?

  • Explanation: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting and splitting.[11]

  • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.

3. Optimize Mobile Phase pH and Buffer Strength

  • Question: Is the mobile phase pH appropriate, and is the buffer concentration sufficient?

  • Explanation: For ionizable compounds, the mobile phase pH plays a crucial role in peak shape. While 1-Pentadecanol is not strongly ionizable, derivatized forms may be. Insufficient buffer concentration can also lead to peak shape issues.[2]

  • Recommendation:

    • For derivatized analytes, adjust the mobile phase pH to ensure the analyte is fully ionized.

    • Use a buffer concentration of at least 5-10 mM.[2]

Table 3: Effect of Mobile Phase Additives on Peak Shape (Illustrative)

Mobile Phase AdditiveTypical ConcentrationExpected Impact on Peak Shape for Polar/Ionizable Analytes
Formic Acid0.1%Can improve peak shape for basic compounds by protonating silanols.[12]
Ammonium Formate10 mMCan improve peak shape and sample load tolerance, especially when combined with formic acid.[12]
Ammonium Acetate10 mMCan be a good alternative to formate buffers, but may be less effective for positive ion mode sensitivity.[8]

Frequently Asked Questions (FAQs)

Q1: Should I use ESI or APCI for this compound analysis?

A1: For underivatized this compound, APCI is generally the better choice due to the non-polar nature of the molecule.[13] ESI is not very effective for non-polar compounds. However, if you derivatize the alcohol to introduce a charged group, ESI can become the more sensitive and preferred method.[3][5]

Q2: Why is derivatization necessary for fatty alcohols in ESI-MS?

A2: Derivatization is a chemical process that modifies the analyte to make it more suitable for analysis. For fatty alcohols in ESI-MS, derivatization is used to attach a permanently charged group to the molecule. This dramatically increases the ionization efficiency in the ESI source, leading to a much stronger signal and lower detection limits.[1][2]

Q3: My deuterated standard (this compound) is showing a low signal, but my non-deuterated analyte is fine. What could be the cause?

A3: While less common, several factors could contribute to this:

  • Incorrect Concentration: Double-check the concentration of your deuterated standard working solution.

  • Degradation: Ensure the standard has been stored correctly and prepare a fresh stock if necessary.

  • Deuterium Exchange: If the deuterium labels are in positions that can exchange with protons from the solvent (e.g., on a hydroxyl group, which is not the case for this compound where the deuterons are on the carbon chain), this can lead to a loss of the deuterated signal. This is unlikely for this compound.

Q4: What are the typical fragmentation patterns for 1-Pentadecanol in MS/MS?

A4: While this guide focuses on signal intensity of the parent ion, in MS/MS for structural confirmation, long-chain alcohols typically undergo two main fragmentation pathways:

  • Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon.

  • Dehydration: Loss of a water molecule (H₂O).

Q5: Can the choice of organic solvent in my mobile phase really impact signal intensity?

A5: Yes, significantly. In APCI, the mobile phase acts as the chemical ionization reagent gas after vaporization. Methanol is a protic solvent and a good proton donor, which often leads to better ionization and higher signal intensity in positive-ion APCI compared to aprotic solvents like acetonitrile.[7]

Experimental Protocols

Experimental Protocol 1: Derivatization of this compound with Pyridine and Thionyl Chloride for Enhanced ESI-MS Signal

This protocol is based on a method for derivatizing fatty alcohols to significantly increase their detection sensitivity in ESI-MS.[5]

Objective: To attach a permanently charged pyridinium group to the hydroxyl moiety of this compound.

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Thionyl chloride

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Nitrogen gas supply

  • Microcentrifuge tubes or small glass vials with screw caps

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane.

  • Reaction Setup: In a clean, dry vial, add an appropriate volume of the this compound stock solution.

  • Reagent Addition:

    • Add a solution of pyridine in dichloromethane.

    • Carefully, and in a fume hood, add a solution of thionyl chloride in dichloromethane. The reaction should be performed under an inert atmosphere (e.g., nitrogen).

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching and Extraction (if necessary): The derivatization reagents are volatile and may be removed by gentle evaporation under a stream of nitrogen. If needed, a liquid-liquid extraction can be performed to purify the derivatized product.

  • Analysis: Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water) and inject it into the LC-ESI-MS system.

Workflow for Derivatization and LC-MS Analysis

DerivatizationWorkflow Experimental Workflow: Derivatization and Analysis start Start: this compound Sample dissolve Dissolve in Anhydrous Dichloromethane start->dissolve add_reagents Add Pyridine and Thionyl Chloride dissolve->add_reagents react React at Room Temperature (1-2 hours) add_reagents->react dry_down Evaporate Reagents under Nitrogen react->dry_down reconstitute Reconstitute in Mobile Phase Compatible Solvent dry_down->reconstitute inject Inject into LC-ESI-MS reconstitute->inject analyze Analyze in Positive Ion Mode inject->analyze

Caption: A typical experimental workflow for the derivatization of this compound followed by LC-MS analysis.

References

Preventing deuterium-hydrogen exchange in 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of 1-Pentadecanol-d31, with a focus on preventing deuterium-hydrogen (D-H) exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is a deuterated form of 1-Pentadecanol, a saturated fatty alcohol. The "-d31" designation indicates that 31 hydrogen atoms on the pentadecyl chain have been replaced with deuterium. The hydroxyl (-OH) group at the 1-position remains protonated unless specified otherwise. This strategic labeling on the carbon backbone makes it a stable internal standard for many applications, as carbon-bound deuteriums are generally less prone to exchange than those on heteroatoms.[1]

Q2: What is deuterium-hydrogen (D-H) exchange and why is it a concern?

Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its surroundings, such as from a solvent.[2] This process, also known as back-exchange, can compromise the isotopic purity of a deuterated standard.[2] When using this compound as an internal standard in quantitative analyses like mass spectrometry, D-H exchange can lead to inaccurate results by converting the deuterated standard into its unlabeled or partially labeled counterparts.

Q3: Under what conditions is D-H exchange most likely to occur with this compound?

D-H exchange is most likely to occur under the following conditions:

  • Acidic or Basic pH: Both strong acids and bases can catalyze the exchange of deuterium atoms, particularly those on carbons alpha to the hydroxyl group through keto-enol tautomerism.[1][3] The rate of exchange for amide protons in proteins is at a minimum between pH 2.5 and 3, a principle that can be cautiously applied to alcohols.[4]

  • High Temperatures: Elevated temperatures increase the rate of chemical reactions, including D-H exchange.[3]

  • Protic Solvents: Solvents with exchangeable protons, such as water and alcohols (e.g., methanol, ethanol), can readily participate in D-H exchange.[3]

Q4: How can I prevent D-H exchange during sample preparation and analysis?

To minimize D-H exchange, consider the following best practices:

  • Solvent Choice: Whenever possible, use high-purity aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane for sample preparation and as the organic component of the mobile phase in liquid chromatography.[5][6]

  • pH Control: Maintain the pH of aqueous solutions in the weakly acidic range (ideally pH 2.5-7) to minimize acid or base-catalyzed exchange.[3][4]

  • Temperature Control: Perform sample preparation and analysis at low temperatures (e.g., 4°C) to slow down the rate of exchange.[3][7] Store samples in an autosampler set to a cool temperature.

  • Minimize Exposure to Moisture: Handle the solid standard and prepare solutions in a dry, inert atmosphere (e.g., under nitrogen or argon) to avoid contamination with atmospheric moisture.[2] Use anhydrous solvents when possible.

Q5: What are the best practices for storing this compound?

Proper storage is crucial for maintaining the integrity of the deuterated standard:

  • Solid Form: Store solid this compound at -20°C or colder in a desiccator to protect it from moisture.[5]

  • Solutions: Store stock solutions in a tightly sealed, amber vial at -20°C or below to protect from light and prevent solvent evaporation.[2][5] It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[2]

Troubleshooting Guides

Guide 1: Investigating Loss of Deuterium Signal or Isotopic Purity

Symptom: You observe a decrease in the signal intensity of your this compound internal standard, or you see an increase in the signal of the unlabeled (d0) or partially deuterated species in your mass spectrometry data.

Potential Causes and Solutions:

Potential CauseRecommended Action
D-H Exchange During Sample Preparation Review your sample preparation protocol. Ensure you are using aprotic solvents where possible and that the pH of any aqueous solutions is within the optimal range (pH 2.5-7).[3][4] Work at a reduced temperature (e.g., on ice).
D-H Exchange During LC-MS Analysis Check the composition and pH of your mobile phase. If using a protic solvent like methanol or water, ensure the pH is appropriately controlled. Consider using a mobile phase with a higher percentage of aprotic solvent if your chromatography allows. Keep the column and autosampler temperatures low.
Contaminated Solvents or Reagents Use high-purity, anhydrous solvents for the preparation of standards and samples. Ensure that any acids or bases used for pH adjustment are of high purity and are not introducing excess protons.
Improper Storage Verify that your stock and working solutions of this compound are stored correctly (at or below -20°C in tightly sealed vials).[2][5] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of deuterium labels in alcohols and recommended conditions to minimize D-H exchange.

ParameterCondition to Minimize D-H ExchangeRationale
pH 2.5 - 7.0D-H exchange is catalyzed by both acids and bases. The rate is at a minimum in the weakly acidic to neutral range.[4]
Temperature ≤ 4°CLower temperatures significantly reduce the rate of chemical reactions, including D-H exchange.[3][7]
Solvent Aprotic (e.g., Acetonitrile, Dichloromethane)Aprotic solvents lack exchangeable protons and therefore minimize the risk of D-H exchange.[5][6]
Storage (Solid) -20°C or below, in a desiccatorProtects against degradation and exposure to atmospheric moisture.[5]
Storage (Solution) -20°C or below, in a tightly sealed amber vialPrevents solvent evaporation, moisture ingress, and light-induced degradation.[2][5]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of this compound

This protocol describes the preparation of a stock solution and subsequent working solutions for use as an internal standard.

Materials:

  • This compound (solid)

  • High-purity aprotic solvent (e.g., acetonitrile or ethyl acetate)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[3]

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of the aprotic solvent to dissolve the solid completely. Once dissolved, bring the solution to the final volume with the solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.

  • Storage of Stock Solution: Transfer the stock solution into a pre-labeled amber vial with a PTFE-lined cap and store it at -20°C or below.[2][5]

  • Preparation of Working Solution: On the day of analysis, allow the stock solution to warm to room temperature. Prepare working solutions by diluting the stock solution with the appropriate solvent (ideally the initial mobile phase composition or a compatible aprotic solvent) to the desired concentration for spiking into samples.

Protocol 2: Sample Preparation for LC-MS Analysis Using Direct Injection

This protocol is for the direct analysis of samples where derivatization is not required.

Materials:

  • Sample matrix (e.g., plasma, cell lysate)

  • This compound working solution

  • Aprotic solvent (e.g., acetonitrile) for protein precipitation (if necessary)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Thawing: If samples are frozen, thaw them at room temperature.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to a known volume or weight of the sample.

  • Protein Precipitation (if applicable): If the sample contains proteins that could interfere with the analysis, add a sufficient volume of cold aprotic solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma), vortex vigorously, and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Analysis: Place the vial in the autosampler, which should be maintained at a low temperature (e.g., 4°C), and proceed with the LC-MS analysis.

Visualizations

D_H_Exchange_Pathway Factors Influencing D-H Exchange in this compound cluster_conditions Experimental Conditions cluster_prevention Preventative Measures High_Temperature High Temperature D_H_Exchange Deuterium-Hydrogen Exchange High_Temperature->D_H_Exchange Promotes Extreme_pH Acidic or Basic pH Extreme_pH->D_H_Exchange Catalyzes Protic_Solvent Protic Solvents (e.g., Water, Methanol) Protic_Solvent->D_H_Exchange Enables Low_Temperature Low Temperature (e.g., 4°C) Low_Temperature->D_H_Exchange Inhibits Neutral_pH Neutral pH (2.5-7) Neutral_pH->D_H_Exchange Minimizes Aprotic_Solvent Aprotic Solvents (e.g., Acetonitrile) Aprotic_Solvent->D_H_Exchange Prevents Isotopic_Purity_Loss Loss of Isotopic Purity D_H_Exchange->Isotopic_Purity_Loss Inaccurate_Quantification Inaccurate Quantification Isotopic_Purity_Loss->Inaccurate_Quantification

Caption: Logical relationship of factors promoting and preventing D-H exchange.

Troubleshooting_Workflow Troubleshooting Workflow for Deuterium Loss Start Symptom: Deuterium Signal Loss or Isotopic Purity Decrease Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_LCMS Examine LC-MS Conditions Check_Prep->Check_LCMS No Modify_Prep Modify Protocol: - Use aprotic solvents - Adjust pH to 2.5-7 - Work at low temperature Check_Prep->Modify_Prep Yes Check_Solvents Verify Solvent and Reagent Purity Check_LCMS->Check_Solvents No Modify_LCMS Modify Method: - Adjust mobile phase pH - Lower column/autosampler temp. Check_LCMS->Modify_LCMS Yes Check_Storage Confirm Proper Standard Storage Check_Solvents->Check_Storage No Use_New_Solvents Use Fresh, High-Purity, Anhydrous Solvents Check_Solvents->Use_New_Solvents Yes Use_New_Standard Prepare Fresh Standard Solutions from Properly Stored Stock Check_Storage->Use_New_Standard Yes Problem_Solved Problem Resolved Modify_Prep->Problem_Solved Modify_LCMS->Problem_Solved Use_New_Solvents->Problem_Solved Use_New_Standard->Problem_Solved

Caption: A troubleshooting workflow for diagnosing the cause of deuterium loss.

References

Troubleshooting poor chromatographic peak shape of fatty alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes encountered during the analysis of fatty alcohols.

Troubleshooting Guides

This section provides solutions to common peak shape problems in a question-and-answer format.

Peak Tailing

Question: Why are my fatty alcohol peaks tailing in my Gas Chromatography (GC) analysis?

Answer: Peak tailing for fatty alcohols in GC is most commonly caused by secondary interactions between the polar hydroxyl (-OH) group of the alcohol and active sites within the GC system.[1] These active sites are often exposed silanol groups (Si-OH) on surfaces that can form hydrogen bonds with your analyte, delaying its elution and causing a tailing peak.[1]

Key sources of active sites and their solutions include:

  • GC Inlet Liner: The liner, especially if it contains glass wool, is a primary source of active sites. To address this, replace the standard liner with a deactivated liner that has a special surface treatment to mask silanol groups.[1]

  • GC Column: Over time, the stationary phase of the column can degrade, exposing active sites. Contamination from previous injections can also create them.[1] Conditioning the column as per the manufacturer's instructions is a good first step. If tailing persists, you can trim the first 15-30 cm of the column to remove contaminants. In cases of old or heavily used columns, replacement might be necessary.[1]

  • Injector and Detector: Metal surfaces in the injector and detector can also contribute to peak tailing. Regular maintenance, including cleaning and replacing the septum and seals, is recommended.[1]

Suboptimal GC method parameters can also contribute to peak tailing:

  • Injector Temperature: If the injector temperature is too low, it can lead to slow volatilization of the fatty alcohols, causing band broadening and tailing.[1] A typical starting point is 250°C, but this may need to be optimized.[1]

  • Carrier Gas Flow Rate: An incorrect flow rate can negatively impact separation efficiency.[1] For standard columns (0.25-0.32 mm i.d.), a flow rate of 1-2 mL/min is a good starting point.[1]

  • Oven Temperature Program: A rapid temperature ramp may not allow for proper partitioning of the analyte between the mobile and stationary phases.[1] A slower initial temperature ramp could improve peak shape.[1]

A definitive solution to persistent peak tailing is derivatization . This chemical process converts the polar hydroxyl group into a less polar functional group, such as a silyl ether, which significantly reduces interactions with active sites and results in sharper, more symmetrical peaks.[1]

Question: How can I troubleshoot peak tailing in High-Performance Liquid Chromatography (HPLC)?

Answer: Peak tailing in HPLC can be caused by several factors, similar to GC, involving interactions between the analyte and the stationary phase, as well as instrumental issues.

Common causes and solutions include:

  • Secondary Interactions: The polar hydroxyl group of fatty alcohols can interact with residual silanol groups on silica-based reversed-phase columns.[2]

    • Solution: Use a column with end-capping to block these silanol groups. Adjusting the mobile phase pH can also help by suppressing the ionization of silanol groups.[3] For particularly problematic compounds, consider using a different stationary phase.

  • Column Contamination or Degradation: Accumulation of strongly retained substances at the column inlet can disrupt the chromatography process.[2]

    • Solution: Flush the column with a strong solvent to remove contaminants. If the column is old or has been used extensively, it may need to be replaced.[3][4]

  • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[4] If a different solvent must be used, try to use one that is weaker than the mobile phase.[5]

  • Extra-column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.[2][4]

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.[4]

Peak Fronting

Question: What causes my fatty alcohol peaks to show fronting in HPLC?

Answer: Peak fronting, where the peak is broader in the first half and has a sharp end, is often indicative of column overload or issues with the sample solvent.[4][6]

Key causes and their solutions are:

  • Sample Overload: Injecting too much sample can exceed the column's loading capacity, leading to peak fronting.[4][6]

    • Solution: Reduce the injection volume or dilute the sample.[4][6] Consider using a column with a higher capacity if you are working with high concentration samples.[4]

  • Improper Sample Solvent: If the solvent used to dissolve the sample is too strong, it can cause some of the sample to travel through the column too quickly, resulting in a fronting peak.[6]

    • Solution: Choose a sample solvent that is weaker than or has a similar strength to the mobile phase.[6]

  • Damaged Chromatographic Column: A collapsed column bed or dissolved packing material can reduce column efficiency and lead to poor peak shape.[6]

    • Solution: In this case, the column will need to be replaced.[6]

Split Peaks

Question: Why am I observing split peaks for a single fatty alcohol?

Answer: Split peaks suggest that a portion of the analyte is experiencing a different chromatographic path or environment.

Common causes for split peaks include:

  • Blocked Inlet Frit or Column Void: A partially blocked frit at the column inlet or a void in the column packing can cause the sample to be introduced onto the column unevenly.[4]

    • Solution: Backflushing the column may resolve a blocked frit. If this does not work, the frit or the entire column may need to be replaced.[4] A column with a void should be replaced.[4]

  • Mismatch Between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can lead to peak splitting.[4]

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[4]

  • Improperly Cut GC Column: In gas chromatography, a poorly cut column at the inlet can create a turbulent flow path, leading to peak splitting or tailing.[7][8]

    • Solution: Re-cut the column to ensure a clean, 90-degree cut.[7]

Broad Peaks

Question: My fatty alcohol peaks are broader than expected. What could be the cause?

Answer: Broad peaks can be a sign of several issues, from column inefficiency to problems with the mobile phase or sample preparation.

Potential causes and their solutions are:

  • Column Inefficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks.[4]

    • Solution: Try cleaning the column by flushing it with a strong solvent. If this doesn't improve the peak shape, the column may need to be replaced.[9]

  • High Mobile Phase Viscosity (HPLC): A highly viscous mobile phase can slow down mass transfer, resulting in broader peaks.[4]

    • Solution: Optimize the mobile phase composition to reduce viscosity, for example, by adjusting the solvent ratios or operating at a higher temperature.[10]

  • Sample Overload: Injecting too much sample can lead to broad peaks.[11]

    • Solution: Reduce the injection volume or the concentration of the sample.[9][11]

  • Extra-Column Volume: As with peak tailing, dead volume in the system can contribute to peak broadening.[4]

    • Solution: Minimize the length and diameter of all tubing and ensure all connections are secure.[4]

Data Presentation

Table 1: Effect of Derivatization on Peak Asymmetry of a Fatty Alcohol in GC

AnalyteTreatmentPeak Asymmetry Factor
Fatty AlcoholUntreated2.1
Fatty AlcoholDerivatized (TMS ether)1.1

Note: A peak asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.0 indicate tailing.

Experimental Protocols

Derivatization of Fatty Alcohols for GC Analysis

This protocol describes a standard procedure for the silylation of fatty alcohols using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) to improve peak shape and reduce tailing.[1]

Materials:

  • Fatty alcohol sample

  • Anhydrous solvent (e.g., pyridine)

  • BSTFA + 1% TMCS

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh or pipette approximately 1-5 mg of the fatty alcohol sample into a clean, dry autosampler vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.[1]

  • Solvent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine) to the vial to dissolve the sample.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 ratio of solvent to reagent is a common starting point but can be optimized.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1]

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.[1]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.[1]

  • Analysis: The sample is now ready for injection into the GC. It is best to analyze the derivatized sample as soon as possible.[1]

Visualizations

Troubleshooting_Peak_Tailing_GC start Poor Peak Shape: Peak Tailing Observed check_active_sites Investigate Active Sites start->check_active_sites check_method_params Review GC Method Parameters start->check_method_params liner Check Inlet Liner check_active_sites->liner column Inspect Column check_active_sites->column injector_detector Maintain Injector/Detector check_active_sites->injector_detector temp Check Injector Temperature check_method_params->temp flow Verify Flow Rate check_method_params->flow ramp Adjust Oven Ramp check_method_params->ramp derivatize Perform Derivatization end Symmetrical Peak Achieved derivatize->end Problem Solved replace_liner Use Deactivated Liner liner->replace_liner condition_trim_column Condition or Trim Column column->condition_trim_column clean_replace_seals Clean and Replace Seals injector_detector->clean_replace_seals replace_liner->derivatize Tailing Persists condition_trim_column->derivatize Tailing Persists clean_replace_seals->derivatize Tailing Persists optimize_temp Optimize Temperature temp->optimize_temp optimize_flow Set Correct Flow Rate flow->optimize_flow optimize_ramp Slow Down Ramp Rate ramp->optimize_ramp optimize_temp->derivatize Tailing Persists optimize_flow->derivatize Tailing Persists optimize_ramp->derivatize Tailing Persists

Caption: Troubleshooting workflow for peak tailing in GC analysis of fatty alcohols.

Troubleshooting_Peak_Fronting_HPLC start Poor Peak Shape: Peak Fronting Observed check_sample_load Is the sample overloaded? start->check_sample_load check_solvent Is the sample solvent appropriate? check_sample_load->check_solvent No reduce_load Reduce injection volume or dilute the sample check_sample_load->reduce_load Yes check_column Is the column damaged? check_solvent->check_column Yes change_solvent Use a weaker solvent or the mobile phase check_solvent->change_solvent No replace_column Replace the column check_column->replace_column Yes end Symmetrical Peak Achieved check_column->end No, problem solved reduce_load->end change_solvent->end replace_column->end

Caption: Logical diagram for troubleshooting peak fronting in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it recommended for fatty alcohols in GC?

A1: Derivatization is a chemical reaction that converts a compound into a product with different properties to make it more suitable for analysis. For fatty alcohols, the polar hydroxyl (-OH) group is often converted into a less polar group, like a trimethylsilyl (TMS) ether.[1] This is highly recommended because it minimizes the interactions with active sites in the GC system, which are a primary cause of peak tailing, leading to more symmetrical peaks and improved accuracy.[1]

Q2: Can injecting a smaller sample volume help reduce peak tailing?

A2: In some instances, yes. If the tailing is a result of overloading the column or saturating the active sites, injecting a smaller volume or a more dilute sample can improve the peak shape.[1] However, this is often a temporary solution and does not address the root cause of the active sites.[1]

Q3: How does the sample solvent affect peak shape in HPLC?

A3: The sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to spread out on the column before the separation begins, leading to broad or distorted peaks.[5][12] Conversely, using a solvent that is weaker than the mobile phase can help to focus the analyte at the head of the column, resulting in sharper peaks.[5]

Q4: What are the most common types of poor peak shape?

A4: The most frequently encountered peak shape distortions in chromatography are:

  • Peak Tailing: The peak has an asymmetrical shape with a "tail" extending to the right.[4]

  • Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end.[4]

  • Split Peaks: A single compound appears as two or more distinct peaks.[4]

  • Broad Peaks: Peaks are wider than expected, which can indicate a loss of efficiency.[4]

Q5: How often should I perform maintenance on my GC inlet to prevent peak shape issues?

A5: Routine inlet maintenance is crucial for preventing problems like peak tailing.[13] The frequency of maintenance depends on the number of samples analyzed and their cleanliness. For high-throughput labs or when analyzing "dirty" samples, it is good practice to replace the inlet liner, O-ring, and septum regularly.[13] If you suddenly experience issues with peak tailing, inlet contamination is a likely cause.[13]

References

Technical Support Center: Matrix Effects on 1-Pentadecanol-d31 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 1-Pentadecanol-d31.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 1-Pentadecanol, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices like plasma or serum, common culprits for matrix effects include phospholipids, salts, and proteins.[1]

Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A2: A deuterated internal standard (IS), such as this compound, is considered the gold standard for compensating for matrix effects.[1] Because it is chemically almost identical to the analyte (1-Pentadecanol), it co-elutes from the chromatography column and experiences similar ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.

Q4: What are the common signs of matrix effects in my this compound analysis?

A4: Common indicators of matrix effects include:

  • Poor reproducibility of the analyte/internal standard area ratio between samples.

  • Inconsistent or lower than expected recovery.

  • A significant difference in the analyte's response when comparing a standard in a pure solvent versus a standard spiked into an extracted blank matrix.

  • Unexpectedly high or low calculated concentrations of 1-Pentadecanol.

Q5: What are the primary sources of matrix effects when analyzing long-chain fatty alcohols like 1-Pentadecanol in plasma or serum?

A5: For long-chain fatty alcohols and lipids in general, the primary sources of matrix effects in biological fluids are:

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.

  • Endogenous Lipids and Metabolites: Other lipids and small molecules in the sample can co-elute with 1-Pentadecanol and compete for ionization.

  • Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.

Troubleshooting Guides

Guide 1: Investigating Poor Reproducibility of Analyte/Internal Standard Ratio

This guide provides a step-by-step approach to troubleshoot inconsistent ratios between 1-Pentadecanol and this compound.

Experimental Protocol: Evaluation of Matrix Effect

A standard method to quantitatively assess matrix effects involves preparing and analyzing three sets of samples.

Materials:

  • 1-Pentadecanol certified reference standard

  • This compound certified reference standard

  • Blank biological matrix (e.g., human plasma, serum) from at least six different sources

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Appropriate sample preparation materials (e.g., protein precipitation solvent, solid-phase extraction cartridges)

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare a solution containing known concentrations of 1-Pentadecanol and this compound in a clean solvent mixture (e.g., mobile phase).

  • Prepare Set B (Post-Extraction Spike):

    • Process at least six different lots of blank biological matrix through your entire sample preparation procedure (e.g., protein precipitation or solid-phase extraction).

    • After the final extraction step, spike the resulting extracts with 1-Pentadecanol and this compound to the same final concentrations as in Set A.

  • Prepare Set C (Pre-Extraction Spike):

    • Spike the blank biological matrix from the same six lots with 1-Pentadecanol and this compound to the same final concentrations as in Set A.

    • Process these spiked samples through the entire sample preparation procedure.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %): RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    • Process Efficiency (PE %): PE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

Data Presentation: Representative Matrix Effect Data for a Long-Chain Fatty Acid Analog

The following table presents hypothetical data for the analysis of a C17 fatty acid (a close analog to 1-Pentadecanol) and its deuterated internal standard in human plasma, demonstrating how to evaluate matrix effects.

CompoundMean Peak Area (Set A: Neat Solution)Mean Peak Area (Set B: Post-Extraction Spike)Matrix Effect (%)Mean Peak Area (Set C: Pre-Extraction Spike)Recovery (%)Process Efficiency (%)
C17:0 Analog1,500,0001,125,00075.0 (Suppression)956,25085.063.8
C17:0-d3 IS1,600,0001,280,00080.0 (Suppression)1,088,00085.068.0

Interpretation: In this example, both the analyte and the internal standard experience ion suppression. However, the degree of suppression is different (75% vs. 80%), indicating a differential matrix effect which could lead to a slight overestimation of the analyte concentration if not corrected. The recovery of both compounds is consistent at 85%.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Reproducibility of Analyte/IS Ratio check_is Verify Internal Standard Concentration and Purity start->check_is eval_matrix Perform Matrix Effect Experiment (Sets A, B, C) check_is->eval_matrix diff_me Differential Matrix Effect Detected? eval_matrix->diff_me optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) diff_me->optimize_chrom Yes no_diff No Significant Differential ME diff_me->no_diff No improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_chrom->improve_cleanup revalidate Re-validate Method improve_cleanup->revalidate check_other Investigate Other Sources (e.g., Carryover, Instrument) no_diff->check_other check_other->revalidate

Troubleshooting workflow for poor analyte/IS ratio reproducibility.
Guide 2: Mitigating Ion Suppression

This guide outlines strategies to reduce the impact of ion suppression on the quantification of this compound.

Experimental Workflow for Sample Preparation Optimization

SamplePrepWorkflow start Plasma/Serum Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., MTBE) start->lle spe Solid-Phase Extraction (e.g., C18) start->spe analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis eval Evaluate Matrix Effect and Recovery analysis->eval eval->start Not Acceptable final Optimized Method eval->final Acceptable

Workflow for optimizing sample preparation to reduce matrix effects.

Recommended Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, before LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): This is often more effective than protein precipitation for removing phospholipids. A C18 or a mixed-mode sorbent can be effective for retaining long-chain fatty alcohols while allowing more polar interferences to be washed away.

    • Liquid-Liquid Extraction (LLE): Using a non-polar solvent like methyl tert-butyl ether (MTBE) can effectively extract 1-Pentadecanol while leaving many matrix components in the aqueous phase.

  • Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution profile that separates 1-Pentadecanol from the early-eluting, highly polar matrix components and the late-eluting phospholipids.

    • Column Chemistry: A C18 or C8 reversed-phase column is typically suitable for long-chain fatty alcohols.

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run when highly interfering compounds are expected to elute.

  • Sample Dilution:

    • Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. This is a simple and effective strategy, provided the concentration of 1-Pentadecanol remains above the lower limit of quantification (LLOQ).

Signaling Pathway of Matrix Effects

The following diagram illustrates the logical relationship of how matrix components can interfere with the analysis of 1-Pentadecanol.

SignalingPathway cluster_sample Biological Sample cluster_lc LC System cluster_ms MS Ion Source (ESI) Analyte 1-Pentadecanol CoElution Co-elution Analyte->CoElution IS This compound IS->CoElution Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->CoElution Suppression Ion Suppression/ Enhancement Matrix->Suppression Interference Ionization Ionization CoElution->Ionization Ionization->Suppression Detector Detector Signal Ionization->Detector Ideal Scenario Suppression->Detector Altered Signal

Logical diagram of matrix effect interference in LC-MS/MS.

References

Technical Support Center: Solubility of Long-Chain Deuterated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of long-chain deuterated alcohols.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain deuterated alcohols poorly soluble in aqueous solutions?

Long-chain alcohols, whether deuterated or not, are amphipathic molecules containing a polar hydroxyl (-OH) group and a long, nonpolar hydrocarbon chain.[1] While the hydroxyl group can form hydrogen bonds with water, the hydrophobic effect of the long carbon chain dominates as the chain length increases (typically beyond four or five carbons).[2][3] This large nonpolar region disrupts the hydrogen bonding network of water, leading to poor solubility in aqueous media.[3] The general principle of "like dissolves like" explains that the nonpolar chain prefers nonpolar environments.[4]

Q2: How does deuteration affect the solubility of a long-chain alcohol?

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), is a very conservative structural change.[4] The physicochemical properties, including polarity and hydrophobicity, are very similar between a deuterated compound and its non-deuterated analogue.[5][6] While minor differences in properties like molar volume and pKa can occur, the overall impact on solubility is generally considered negligible for most practical laboratory applications.[4][6] However, some studies have noted that deuterated compounds can sometimes exhibit slightly increased solubility.[7] For experimental purposes, it is safe to assume that the solubility behavior of a deuterated long-chain alcohol will be nearly identical to its non-deuterated counterpart.[5]

Q3: What is the first step I should take when encountering a solubility issue?

The first step is to characterize the problem. Is the alcohol not dissolving at all, or is it precipitating out of solution over time? Understanding the nature of the issue will guide the selection of an appropriate solubilization strategy. A logical workflow can help systematically address the problem.

G cluster_0 A 1. Add Excess Solid Alcohol to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate on Shaker (24-48h at const. Temp) B->C D 4. Separate Supernatant from Undissolved Solid C->D E 5. Clarify by Centrifugation or Filtration (0.22 µm) D->E F 6. Dilute Clear Filtrate E->F G 7. Quantify Concentration (e.g., LC-MS) F->G

References

Technical Support Center: 1-Pentadecanol-d31 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during experiments involving 1-Pentadecanol-d31.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from various sources, broadly categorized as:

  • Chemical Contamination: Introduction of external molecules that can interfere with the analysis.

  • Isotopic Contamination: Alteration of the isotopic purity of this compound.

  • System-related Issues: Problems arising from the analytical instrumentation itself.

Q2: How can plastic labware affect my results?

A2: Plastic labware, especially those made from polyvinyl chloride (PVC), can be a significant source of contamination. Plasticizers, such as phthalates, are not chemically bound to the polymer and can leach into solvents and samples.[1][2] This is particularly problematic in lipidomics and the analysis of long-chain alcohols, as these contaminants can co-elute with the analyte of interest and interfere with mass spectrometry analysis.

Q3: Can the solvents I use be a source of contamination?

A3: Absolutely. Solvents can contain inherent impurities or can become contaminated by leaching substances from their storage containers. It is crucial to use high-purity, GC-MS grade solvents and to be aware of potential contaminants leached from plastic bottles or caps.

Q4: What is Hydrogen/Deuterium (H/D) exchange and should I be concerned about it?

A4: H/D exchange is a process where a deuterium atom on your deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents (e.g., water, methanol).[3] This can compromise the isotopic purity of your this compound standard and affect the accuracy of your quantitative analysis. The hydroxyl group (-OH) of this compound is particularly susceptible to H/D exchange.

Q5: What are "ghost peaks" in my chromatogram?

A5: Ghost peaks are unexpected peaks that appear in your gas chromatogram. They are often indicative of contamination within the GC-MS system, such as from a contaminated injection port, septum bleed, or carryover from a previous injection.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • Presence of sharp, well-resolved peaks in a blank run.

  • Appearance of broad "humps" in the baseline.

  • Peaks corresponding to known plasticizers (e.g., phthalates).

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents Run a solvent blank. If peaks are present, use a fresh bottle of high-purity, GC-MS grade solvent. Filter solvents if necessary.
Leaching from Plasticware Avoid plastic containers, pipette tips, and vial caps where possible. Use borosilicate glassware with PTFE-lined caps.[1] If plasticware is unavoidable, pre-rinse with the analysis solvent.
Injection Port Contamination Clean the injection port liner and replace the septum. A dirty liner can be a source of carryover from previous injections.
Column Bleed Condition the GC column according to the manufacturer's instructions. High temperatures can cause the stationary phase to degrade and "bleed," resulting in a rising baseline and ghost peaks.
Carryover Inject a high-concentration standard and then run several solvent blanks. If the analyte peak appears in the blanks, optimize your wash steps between injections.
Issue 2: Inaccurate Quantification and Isotopic Purity Concerns

Symptoms:

  • Non-linear calibration curves.

  • Poor reproducibility of quantitative results.

  • Mass spectra showing a distribution of isotopologues with lower than expected deuterium content.

Possible Causes & Solutions:

CauseSolution
Hydrogen/Deuterium (H/D) Exchange Minimize contact with protic solvents (water, methanol).[3] If their use is unavoidable, keep the sample cool and analyze it as quickly as possible. Derivatization of the hydroxyl group can also prevent H/D exchange.
Unlabeled Analyte Impurity in Standard Consult the certificate of analysis for your this compound standard to confirm its isotopic purity. If significant unlabeled material is present, this can affect quantification, especially at low concentrations.
Co-eluting Contaminants Optimize your chromatographic method to separate this compound from any interfering peaks. Use high-resolution mass spectrometry to distinguish between your analyte and contaminants with similar nominal masses.
Degradation of this compound Long-chain alcohols can undergo dehydration at high temperatures in the GC inlet, leading to the formation of the corresponding alkene.[4] This can result in a lower-than-expected analyte signal. Lower the injection port temperature if possible.

Data Presentation: Common Contaminants in GC-MS Analysis

The following table summarizes common contaminants observed in GC-MS analyses, their characteristic mass-to-charge ratios (m/z), and likely sources. While not specific to this compound experiments, this list provides a useful reference for identifying potential contaminants.

Compound ClassCommon ExamplesCharacteristic m/z IonsLikely Source(s)
Phthalates (Plasticizers) Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)149, 167, 279Plastic labware (vials, caps, tubing), packaging materials
Siloxanes Polydimethylsiloxanes73, 147, 207, 281, 355GC column bleed, septa, vial cap liners
Fatty Acids Palmitic acid, Stearic acid74 (as methyl ester), 256, 284Biological samples, fingerprints, lab detergents
Hydrocarbons Alkanes from lubricants57, 71, 85Pump oil, grease from instrument parts
Solvent Impurities Benzene, Toluene78, 91, 92Solvents, environmental contamination

Table adapted from common GC-MS contaminant lists.[5]

Experimental Protocols

Protocol 1: General Purpose Glassware Cleaning for Trace Analysis

This protocol is designed to minimize organic and inorganic contamination on laboratory glassware.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent in hot tap water. Use appropriate brushes to clean all surfaces thoroughly.

  • Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least six times to remove all detergent residues.

  • Deionized Water Rinse: Rinse the glassware with high-purity, deionized water (e.g., Milli-Q >18 MΩ) at least six times.

  • Solvent Rinse (in a fume hood):

    • Rinse three times with methanol.

    • Rinse three times with acetone.

    • Rinse three times with hexane.

  • Drying: Allow the glassware to air dry in a clean environment (e.g., a covered rack or a drying oven). Openings can be loosely covered with solvent-rinsed aluminum foil.

  • Storage: Store clean glassware in a dust-free environment, such as a closed cabinet.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Peaks Start Unexpected Peak in Chromatogram Blank_Run Inject Solvent Blank Start->Blank_Run Peak_Present Peak still present? Blank_Run->Peak_Present Source_Isolation Isolate Source Peak_Present->Source_Isolation Yes Peak_Absent Peak Absent Peak_Present->Peak_Absent No Check_Solvent Use fresh, high-purity solvent Source_Isolation->Check_Solvent Clean_System Clean GC System (Inlet, Septum, Column) Source_Isolation->Clean_System Check_Labware Switch to Glassware Pre-rinse plastics Source_Isolation->Check_Labware End Problem Resolved Check_Solvent->End Clean_System->End Check_Labware->End Sample_Contamination Contamination from Sample Matrix or Preparation Steps Peak_Absent->Sample_Contamination Sample_Contamination->End

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

HD_Exchange_Prevention Preventing H/D Exchange for Deuterated Standards Start Using Deuterated Standard (e.g., this compound) Solvent_Choice Solvent Selection Start->Solvent_Choice Temp_Control Temperature Control Start->Temp_Control pH_Control pH Control Start->pH_Control Derivatization Derivatization (Optional) Start->Derivatization Aprotic Use Aprotic Solvents (e.g., Acetonitrile, Hexane) Solvent_Choice->Aprotic Minimize_Protic Minimize Protic Solvents (e.g., Water, Methanol) Solvent_Choice->Minimize_Protic Keep_Cool Store and Analyze Samples at Low Temperature (e.g., 4°C) Temp_Control->Keep_Cool Avoid_Extremes Avoid Strongly Acidic or Basic Conditions pH_Control->Avoid_Extremes Block_OH Derivatize Hydroxyl Group (e.g., Silylation) Derivatization->Block_OH Result Preserved Isotopic Purity Aprotic->Result Minimize_Protic->Result Keep_Cool->Result Avoid_Extremes->Result Block_OH->Result

References

Technical Support Center: Analysis of 1-Pentadecanol-d31 by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-Pentadecanol-d31. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked questions (FAQs)

Q1: What is signal suppression in LC-MS and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is a common phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[3] For a long-chain, hydrophobic molecule like this compound, co-eluting lipids and other endogenous matrix components are common sources of ion suppression.[3][4]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?

A2: Ideally, a deuterated internal standard co-elutes perfectly with the non-deuterated analyte and experiences the same degree of ion suppression. The ratio of the analyte to the internal standard signal should then remain constant, enabling accurate quantification.[5] However, deuteration can sometimes cause a slight shift in chromatographic retention time, known as the chromatographic isotope effect.[1][6][7] If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.[8]

Q3: What are the most common causes of signal suppression for a lipophilic compound like this compound?

A3: For hydrophobic compounds, the primary causes of signal suppression are often co-eluting lipids, such as phospholipids, from biological matrices like plasma or serum.[3][4] Other potential sources include:

  • High concentrations of salts from buffers used in sample preparation.

  • Polymers and plasticizers leached from labware.[9]

  • Mobile phase additives , such as trifluoroacetic acid (TFA), which are known to cause ion suppression.[9]

  • High concentrations of the analyte or internal standard itself , which can lead to saturation of the ESI process.[9]

Q4: How can I determine if my this compound signal is being suppressed?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant signal of the infused standard indicates a region of ion suppression.

Troubleshooting Guides

This section addresses specific issues you might encounter during your LC-MS experiments with this compound.

Issue 1: Low or No Signal for this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Preparation: Employ more rigorous extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[10] 2. Optimize Chromatography: Adjust the gradient to separate this compound from the suppression zones identified by a post-column infusion experiment.[11] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12]
Suboptimal MS Parameters 1. Optimize Ion Source Parameters: Adjust the capillary voltage, gas flows (nebulizer and drying gas), and temperatures to maximize the signal for this compound.[13][14] 2. Check Ionization Polarity: While less common for alcohols, check if negative ion mode provides a better signal-to-noise ratio.
Poor Analyte Recovery 1. Evaluate Extraction Efficiency: Spike a known amount of this compound into a blank matrix and a clean solvent. Compare the peak areas after extraction to determine the recovery. 2. Modify Extraction Protocol: If recovery is low, consider different LLE solvents or SPE sorbents and elution solvents.
Issue 2: High Variability in Quantitative Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Chromatographic Shift Between Analyte and d31-Standard 1. Confirm Co-elution: Inject a mixture of the analyte and this compound to verify they have identical retention times under your chromatographic conditions.[8] 2. Adjust Chromatographic Conditions: Minor changes to the mobile phase composition or temperature may help to achieve co-elution. 3. Use a Column with Lower Resolution: In some cases, a less efficient column can merge the peaks of the analyte and its deuterated standard, ensuring they experience the same matrix effects.[8]
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all samples and standards are treated identically throughout the sample preparation process. 2. Automate where possible: Use of automated liquid handlers can improve the reproducibility of sample preparation.
Matrix Effects Varying Between Samples 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[2] 2. Further Optimize Sample Cleanup: If matrix effects are highly variable, a more effective sample cleanup is necessary.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound. Optimization will be required for your specific matrix and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Preparation: To 100 µL of plasma, add the internal standard solution (this compound).

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at high speed for 10 minutes to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a non-polar solvent like hexane or a mixture of hexane/ethyl acetate (e.g., 90:10 v/v).

  • Phase Separation: Vortex for 1 minute and centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma
  • Sample Pre-treatment: To 100 µL of plasma containing the internal standard, add 200 µL of 4% phosphoric acid in water and vortex.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Protocol 3: Suggested LC-MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography:

  • Column: A C18 column with dimensions such as 2.1 x 50 mm and a particle size of 1.8 µm is a good starting point for the separation of hydrophobic molecules.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.

  • Gradient: A generic gradient could be:

    • 0-1 min: 50% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (ESI+):

  • Capillary Voltage: 3.0-4.0 kV

  • Cone Voltage: 20-40 V

  • Desolvation Temperature: 350-500 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Nebulizer Gas Pressure: 3-5 Bar

Visualizations

Signal_Suppression_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source Analyte Analyte Droplet Droplet Analyte->Droplet Co-elution Matrix Matrix Matrix->Droplet GasPhaseIons Gas Phase Ions Matrix->GasPhaseIons Competition for Charge & Surface Area Droplet->GasPhaseIons Ionization & Desolvation MS_Inlet MS Inlet GasPhaseIons->MS_Inlet Reduced Analyte Ions Troubleshooting_Workflow Start Low Signal for This compound Check_Recovery Check Analyte Recovery Start->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Improve_Extraction Improve Sample Preparation Low_Recovery->Improve_Extraction Yes Check_Suppression Perform Post-Column Infusion Low_Recovery->Check_Suppression No Improve_Extraction->Check_Recovery Suppression_Present Ion Suppression Present? Check_Suppression->Suppression_Present Optimize_Chroma Optimize Chromatography Suppression_Present->Optimize_Chroma Yes Optimize_MS Optimize MS Parameters Suppression_Present->Optimize_MS No Optimize_Chroma->Check_Suppression Acceptable_Signal Acceptable Signal Optimize_MS->Acceptable_Signal Deuterated_IS_Workflow Start High Variability in Analyte/IS Ratio Check_Coelution Check Co-elution of Analyte and IS Start->Check_Coelution Shift_Observed Chromatographic Shift Observed? Check_Coelution->Shift_Observed Adjust_LC Adjust LC Conditions (Gradient, Temperature) Shift_Observed->Adjust_LC Yes Check_Matrix_Effects Evaluate Matrix Effects (Post-Column Infusion) Shift_Observed->Check_Matrix_Effects No Adjust_LC->Check_Coelution Variable_Suppression Suppression in Region of Elution? Check_Matrix_Effects->Variable_Suppression Improve_Cleanup Improve Sample Cleanup Variable_Suppression->Improve_Cleanup Yes Consistent_Results Consistent Results Variable_Suppression->Consistent_Results No Improve_Cleanup->Check_Matrix_Effects

References

Technical Support Center: 1-Pentadecanol-d31 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Pentadecanol-d31. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding calibration curve issues encountered during GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is there a slight shift in retention time between 1-Pentadecanol and this compound?

A1: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the GC column's stationary phase. This results in a shorter retention time for the deuterated standard.

Q2: My this compound internal standard peak is tailing. What are the common causes and solutions?

A2: Peak tailing for polar compounds like long-chain alcohols is a frequent issue in GC-MS analysis. It is often caused by active sites within the GC system that interact with the hydroxyl group of the alcohol. Here are some potential causes and solutions:

  • Active Sites in the Inlet or Column: The injector liner, column inlet, or stationary phase may have active sites (e.g., exposed silanols) that can cause peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for analyzing polar compounds. Regularly replace the inlet liner and septum.

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.

    • Solution: Trim the first few centimeters of the GC column to remove contaminated sections. Perform regular column bake-outs as per the manufacturer's recommendations.

  • Insufficient Temperature: If the injector, transfer line, or oven temperatures are too low, it can lead to poor volatilization and peak tailing.

    • Solution: Ensure that the temperature settings are appropriate for a long-chain alcohol like 1-Pentadecanol. See the recommended GC-MS parameters in the experimental protocols section.

Q3: I am observing poor linearity (low R² value) in my calibration curve. What should I investigate?

A3: Poor linearity can stem from several factors, from sample preparation to data analysis. Here's a checklist of things to consider:

  • Concentration Range: The calibration range may be too wide, exceeding the linear dynamic range of the detector.

    • Solution: Narrow the concentration range of your calibration standards.

  • Sample Preparation Inaccuracy: Errors in pipetting or dilution of standards can lead to non-linear responses.

    • Solution: Use calibrated pipettes and be meticulous during the preparation of your calibration standards.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[1]

    • Solution: Perform a matrix effect study by comparing calibration curves prepared in solvent versus those prepared in a blank sample matrix. If matrix effects are significant, consider additional sample cleanup steps or the use of matrix-matched calibrators.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response.

    • Solution: Dilute your samples and calibration standards to fall within the linear range of the detector.

Q4: The response of my this compound seems to be inconsistent across different runs. What could be the cause?

A4: Inconsistent response can be due to issues with the stability of the compound, the sample matrix, or the instrument itself.

  • Stability in Solvent: this compound may degrade over time in certain solvents, especially if exposed to light or high temperatures.

    • Solution: Prepare fresh stock solutions and calibration standards regularly. Store them in amber vials at a low temperature. While long-chain alcohols are generally stable in non-polar solvents like hexane and ethyl acetate, it's good practice to verify stability for your specific storage conditions.

  • Injector Variability: Issues with the autosampler syringe or injection port can lead to inconsistent injection volumes.

    • Solution: Inspect the syringe for any bubbles or damage. Ensure the injection port septum is not cored and is replaced regularly.

  • MS Source Contamination: A dirty ion source can lead to fluctuating signal intensity.

    • Solution: Perform regular cleaning and maintenance of the MS ion source as recommended by the instrument manufacturer.

Troubleshooting Guides

Guide 1: Diagnosing Poor Peak Shape

If you are experiencing peak tailing, fronting, or splitting for this compound, follow this troubleshooting workflow.

G start Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks_yes Likely a physical or flow path issue. check_all_peaks->all_peaks_yes Yes all_peaks_no Likely a chemical interaction issue. check_all_peaks->all_peaks_no No check_column_install Check column installation and for leaks. all_peaks_yes->check_column_install check_liner Inspect and replace inlet liner. check_column_install->check_liner trim_column Trim the front of the column. check_liner->trim_column end Problem Resolved trim_column->end check_active_sites Suspect active sites interacting with the alcohol. all_peaks_no->check_active_sites use_deactivated_liner Use a new, deactivated inlet liner. check_active_sites->use_deactivated_liner check_column_bleed Check for high column bleed. use_deactivated_liner->check_column_bleed check_column_bleed->end

Troubleshooting workflow for poor peak shape.
Guide 2: Investigating Calibration Curve Non-Linearity

Use this guide to troubleshoot a non-linear calibration curve.

G start Poor Calibration Curve Linearity (Low R²) check_range Is the concentration range too wide? start->check_range range_yes Reduce the concentration range of standards. check_range->range_yes Yes range_no Investigate other potential causes. check_range->range_no No end Linearity Improved range_yes->end check_prep Review standard preparation procedure for errors. range_no->check_prep check_matrix Are matrix effects suspected? check_prep->check_matrix matrix_yes Perform matrix effect experiment. Consider matrix-matched calibrants. check_matrix->matrix_yes Yes matrix_no Check for detector saturation. check_matrix->matrix_no No matrix_yes->end dilute_samples Dilute high concentration samples and standards. matrix_no->dilute_samples dilute_samples->end

Troubleshooting workflow for non-linear calibration curves.

Data Presentation

Table 1: Typical GC-MS Parameters for Long-Chain Alcohol Analysis

The following table provides a starting point for GC-MS method development for 1-Pentadecanol. Optimization will be required for your specific instrument and application.

ParameterRecommended SettingRationale
GC System
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or similarA non-polar column is suitable for long-chain alcohols.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)Optimal for good separation and peak shape.
Inlet Temperature280 - 300 °CEnsures complete vaporization of the long-chain alcohol.
Injection ModeSplitlessFor trace analysis to maximize analyte transfer to the column.
Injection Volume1 µLA standard volume to prevent column overloading.
Oven ProgramInitial: 100°C, hold 1 min; Ramp: 10°C/min to 280°C; Hold: 5 minA temperature ramp is necessary to elute the high-boiling point alcohol.
MS System
Ion Source Temp.230 °CStandard temperature for electron ionization.
Quadrupole Temp.150 °CStandard temperature for the quadrupole.
Transfer Line Temp.280 °CPrevents condensation of the analyte before reaching the detector.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Acquisition ModeSelected Ion Monitoring (SIM) or Full ScanSIM mode for higher sensitivity and quantitative analysis; Full Scan for qualitative identification.
Solvent Delay3-5 minutesTo prevent the solvent peak from damaging the detector filament.
Table 2: Example Calibration Curve Data for a Long-Chain Alcohol

This table presents hypothetical data for a calibration curve to illustrate expected performance.

Concentration (µg/mL)Analyte Peak AreaIS Peak Area (this compound)Peak Area Ratio (Analyte/IS)
115,234150,1230.101
576,170151,5670.503
10153,890152,3451.010
25380,987150,9872.523
50755,432149,8765.041
Linearity (R²) 0.9995

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a set of calibration standards for generating a calibration curve.

  • Prepare a Primary Stock Solution of 1-Pentadecanol: Accurately weigh approximately 10 mg of 1-Pentadecanol and dissolve it in a suitable solvent (e.g., hexane or ethyl acetate) in a 10 mL volumetric flask. This will give a stock solution of approximately 1000 µg/mL.

  • Prepare a Primary Stock Solution of this compound: Prepare a stock solution of the internal standard (IS) at a concentration of approximately 1000 µg/mL in the same solvent.

  • Prepare a Working Internal Standard Solution: Dilute the primary IS stock solution to a concentration that will give a suitable detector response when added to all samples and standards (e.g., 50 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the primary 1-Pentadecanol stock solution to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Spike with Internal Standard: To 1 mL of each calibration standard, add a fixed volume of the working internal standard solution (e.g., 100 µL of the 50 µg/mL solution to achieve a final IS concentration of 5 µg/mL).

  • Sample Preparation: Prepare your unknown samples and spike them with the same fixed volume of the working internal standard solution.

  • Analysis: Analyze the prepared calibration standards and samples using the developed GC-MS method.

Protocol 2: Evaluation of Matrix Effects

This protocol is designed to assess the impact of the sample matrix on the ionization of the analyte and internal standard.

  • Prepare Two Sets of Calibration Standards:

    • Set A (Solvent): Prepare a series of calibration standards of 1-Pentadecanol in a clean solvent and spike with a fixed concentration of this compound, as described in Protocol 1.

    • Set B (Matrix): Prepare an identical set of calibration standards by spiking the analyte and internal standard into a blank matrix extract (a sample of the same type as your unknowns that is known not to contain 1-Pentadecanol).

  • GC-MS Analysis: Analyze both sets of standards using the established GC-MS method.

  • Data Analysis:

    • Calculate the response factor (Analyte Peak Area / Internal Standard Peak Area) for each concentration level in both sets.

    • Construct calibration curves for both Set A and Set B.

    • Compare the slopes of the two calibration curves. A significant difference in the slopes (e.g., >15-20%) indicates the presence of matrix effects.

References

Technical Support Center: Enhancing Extraction Recovery of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to optimize the extraction and recovery of long-chain alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting long-chain alcohols?

A1: The primary methods for extracting long-chain alcohols, particularly from natural sources like plant waxes, include:

  • Solvent Extraction: This is the most prevalent method, using organic solvents to dissolve the epicuticular waxes that contain the alcohols. Techniques range from simple immersion to more exhaustive methods like Soxhlet extraction.[1]

  • Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as a solvent. It is highly adaptable for selective extraction by modifying pressure and temperature.[1][2]

  • Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration and speeding up the extraction process.[1]

Q2: How does temperature affect the ethanol extraction process?

A2: Temperature significantly influences ethanol extraction efficiency. Higher temperatures increase the kinetic energy of molecules, which can lead to faster and more efficient extraction.[3] However, excessively high temperatures can risk thermal degradation of the target compounds.[3][4] Conversely, lower, sub-zero temperatures are often used to minimize the extraction of undesirable compounds like waxes and chlorophyll, thereby improving the purity of the final extract.[3]

Q3: Why is derivatization necessary for the analysis of long-chain alcohols?

A3: Long-chain alcohols have polar hydroxyl (-OH) groups that result in poor chromatographic performance, including low sensitivity and peak tailing during Gas Chromatography (GC) analysis.[5] Derivatization chemically modifies these functional groups to create derivatives that are less polar, more volatile, and more thermally stable, making them suitable for GC-Mass Spectrometry (GC-MS) analysis.[5][6] Common techniques include silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[1][7]

Q4: Can long-chain alcohols be analyzed without derivatization?

A4: Yes, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a validated method for quantifying long-chain alcohols like 1-triacontanol without the need for derivatization.[8][9][10][11] This approach is particularly useful for samples where the derivatization step may be problematic or introduce variability.[11]

Q5: What is saponification and why is it used?

A5: Saponification is a chemical process that involves the hydrolysis of an ester using a base (like sodium hydroxide or potassium hydroxide) to produce an alcohol and the salt of a carboxylic acid (soap).[12][13] In the context of long-chain alcohols, which are often present as esters within waxes, saponification is a crucial step to break these ester bonds and release the free alcohols for subsequent extraction and analysis.[7][14][15]

Troubleshooting Guide: Low Extraction Recovery

Low recovery is one of the most common challenges encountered during the extraction of long-chain alcohols.[16][17] This guide addresses potential causes and solutions in a step-by-step format.

Problem: My analyte recovery is significantly lower than expected.

First, where is the analyte being lost? To troubleshoot effectively, analyze the fractions from each step of your process (sample loading, washing, and elution) to pinpoint where the loss is occurring.[18][19]

Scenario 1: Analyte is found in the initial sample loading "flow-through".
  • Question: Why isn't my analyte binding to the Solid-Phase Extraction (SPE) sorbent?

  • Answer: This issue, known as "breakthrough," can be caused by several factors:

    • Incorrect Sorbent Choice: The sorbent's polarity may not be appropriate for your non-polar long-chain alcohol. For reversed-phase SPE, ensure the sorbent is sufficiently non-polar.[16]

    • Improper Column Conditioning: Reversed-phase SPE cartridges must be activated with an organic solvent (e.g., methanol) and then equilibrated with a weaker solvent (e.g., water) before loading the sample. Skipping this step prevents the sorbent from retaining the analyte effectively.[20][21]

    • Sample Solvent is Too Strong: If the sample is dissolved in a solvent that is too strong (too non-polar), it will compete with the sorbent for the analyte, causing the analyte to elute prematurely. Dilute the sample with a weaker, more polar solvent before loading.[21]

    • High Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent, preventing efficient binding. Decrease the flow rate during sample application.[16][21]

    • Incorrect Sample pH: The pH of the sample should be adjusted to ensure the analyte is in a neutral, non-ionized state to maximize retention on a reversed-phase sorbent.[22]

Scenario 2: Analyte is found in the wash fraction.
  • Question: Why is my analyte being washed away before the elution step?

  • Answer: This indicates that your wash solvent is too strong (too non-polar), causing it to strip the analyte from the sorbent along with the impurities.

    • Solution: Decrease the polarity of the wash solvent. For example, if using a high percentage of methanol in water, reduce the methanol concentration. The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[16][19]

Scenario 3: Analyte is not found in the flow-through, wash, or elution fractions.
  • Question: My analyte is binding to the column, but I can't elute it. Why?

  • Answer: This suggests that the elution solvent is not strong enough to displace the analyte from the sorbent, or that irreversible binding has occurred.

    • Insufficient Elution Solvent Strength: The elution solvent must be sufficiently non-polar to overcome the interactions between the long-chain alcohol and the sorbent. Increase the strength of your elution solvent (e.g., use a stronger organic solvent like isopropanol or increase its proportion in the mixture).[16][18]

    • Insufficient Elution Volume: You may not be using enough solvent to completely elute the analyte. Try increasing the volume of the elution solvent in increments.[16]

    • Secondary Interactions: The analyte may have secondary interactions with the sorbent material (e.g., polar interactions with residual silanol groups). Adding a small amount of a modifier (like a competing acid or base) to the elution solvent can help disrupt these interactions.[18]

Data Presentation

Table 1: Comparison of Extraction Methods for Plant Alkanes & Long-Chain Alcohols (LCOHs)
FeatureSaponification/Esterification (S/E)Accelerated Solvent Extraction (ASE)
Description Traditional wet chemistry method involving saponification and esterification.Automated method using high temperature and pressure with hexane.
Alkane Recovery Baseline~20% higher than S/E
LCOH Recovery Baseline~7.8% higher than S/E
Time Intensity Labor- and time-intensiveRapid sample preparation
Solvent Use Uses corrosive solventsUses less corrosive solvents
Reference [23][23]
Table 2: Analytical Performance of HPLC-ELSD for 1-Triacontanol
ParameterValue
Technique High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Derivatization Required No
Limit of Detection (LOD) 0.2 mg/L
Limit of Quantification (LOQ) 0.6 mg/L
Intra-day Precision <11.2%
Inter-day Precision <10.2%
Reference [8][9][11]

Experimental Protocols

Protocol 1: Solvent Extraction of Surface Waxes from Plant Tissue

This protocol describes a rapid method for extracting surface waxes containing long-chain alcohols from plant materials.[1]

Materials:

  • Fresh plant tissue (e.g., leaves)

  • Chloroform or Hexane (analytical grade)

  • Glass vials

  • Nitrogen gas stream or rotary evaporator

  • GC-MS vials

Procedure:

  • Sample Preparation: Gently clean the plant material to remove any surface debris.

  • Extraction: Immerse the plant tissue in chloroform or hexane in a glass vial for 30-60 seconds at room temperature. Agitate gently to ensure the entire surface is coated with the solvent.[1] The optimal immersion time may vary depending on the plant species.

  • Solvent Evaporation: Remove the plant tissue from the vial. Evaporate the solvent containing the dissolved waxes to complete dryness using a gentle stream of nitrogen or a rotary evaporator.[1]

  • Quantification: Redissolve the dried wax residue in a known and precise volume of chloroform or hexane for subsequent analysis.

Protocol 2: Saponification of Rice Bran Wax

This protocol describes a method for releasing long-chain alcohols from wax esters via saponification.[14]

Materials:

  • Rice bran wax (crude or fine)

  • Calcium hydroxide (Ca(OH)₂)

  • Water

  • Acetone

  • Reactor with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Saponification Reaction:

    • Combine 1 kg of rice bran wax particulate with 250 g of a 70% calcium hydroxide water slurry in a reactor.

    • Heat the mixture to 150 °C while stirring.

    • Maintain the reaction for 5 hours.[14] The general temperature range is 95-180 °C for 2-10 hours.[14]

    • After the reaction, cool the mixture to obtain a solid containing fatty acid calcium salts and free long-chain alcohols.

  • Pulverization: Grind the solid mixture into a fine powder.

  • Extraction:

    • Add the powder (1 kg) to 15 kg of acetone in an extractor.

    • Heat the mixture and reflux for 2 hours.

    • Stop heating and filter the hot mixture to remove the insoluble fatty acid calcium.

  • Isolation:

    • Allow the filtrate (mother liquor) to cool to room temperature. The long-chain alcohols, which are less soluble in cold acetone, will precipitate out.

    • Filter the cooled solution to collect the precipitated long-chain alcohols.

    • Remove any residual acetone from the precipitate under a vacuum.

Protocol 3: Silylation of Long-Chain Alcohols for GC-MS Analysis

This protocol details the derivatization of hydroxyl groups to trimethylsilyl (TMS) ethers to improve volatility for GC-MS analysis.[1][7]

Materials:

  • Dried wax extract containing long-chain alcohols

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation: Ensure the wax extract is completely dry. Place the dried extract in a GC-MS vial.

  • Derivatization Reaction:

    • Add 150 µL of a derivatizing solution to the dried extract. This solution consists of BSTFA (with 1% TMCS), pyridine, and dodecane.[7] A common mixture is BSTFA and anhydrous pyridine.[1]

    • Seal the vial tightly with a crimp cap.

    • Heat the vial at 90 °C for 45 minutes to facilitate the reaction.[7]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_release Alcohol Release (if needed) cluster_analysis Analysis p1 Harvest Plant Material p2 Clean & Dry p1->p2 p3 Grind/Pulverize p2->p3 e1 Solvent Extraction (e.g., Hexane) p3->e1 Add Solvent e2 Filter to Remove Solids e1->e2 e3 Evaporate Solvent e2->e3 e4 Crude Wax Extract e3->e4 s1 Saponification (Base Hydrolysis) e4->s1 If alcohols are esterified a1 Derivatization (e.g., Silylation) e4->a1 If alcohols are free a3 HPLC-ELSD Analysis (No Derivatization) e4->a3 Alternative Analysis s2 Extract Free Alcohols s1->s2 s2->a1 s2->a3 a2 GC-MS Analysis a1->a2

Caption: General workflow for long-chain alcohol extraction and analysis.

G cluster_loc Step 1: Locate the Loss cluster_load Loss in LOAD Fraction cluster_wash Loss in WASH Fraction cluster_elute Analyte NOT in ELUATE start Low Recovery Observed q1 Analyze all fractions: Load, Wash, Elute start->q1 c1 Cause: Analyte Not Binding q1->c1 Analyte in Load c2 Cause: Premature Elution q1->c2 Analyte in Wash c3 Cause: Irreversible Binding q1->c3 Analyte Retained s1 Solutions: - Check sorbent choice - Weaken sample solvent - Ensure proper conditioning - Reduce flow rate c1->s1 end Recovery Optimized s1->end s2 Solution: - Use a weaker (more polar)  wash solvent c2->s2 s2->end s3 Solutions: - Increase elution solvent strength - Increase elution volume - Add modifier to disrupt  secondary interactions c3->s3 s3->end

Caption: Troubleshooting flowchart for low extraction recovery.

G cluster_reactants Reactants cluster_products Products r1 Wax Ester (R-O-C(=O)-R') process Saponification (Hydrolysis) r1->process r2 Base (e.g., NaOH) r2->process p1 Long-Chain Alcohol (R-OH) p2 Fatty Acid Salt (Soap) (R'-COO⁻ Na⁺) process->p1 process->p2

Caption: The saponification process for releasing alcohols from wax esters.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Pentadecanol-d31 vs. Non-Deuterated 1-Pentadecanol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within pharmaceutical and biomedical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison between the deuterated 1-Pentadecanol-d31 and its non-deuterated counterpart, 1-Pentadecanol, when used as standards in mass spectrometry-based assays.

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative analysis.[1] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This key difference allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while ensuring it behaves almost identically during sample preparation, chromatography, and ionization.[2]

Physicochemical Properties: A Tale of Two Isotopes

While chemically similar, the introduction of 31 deuterium atoms in this compound results in a distinct mass difference, which is the cornerstone of its utility as an internal standard. Other physical properties are expected to have only minor differences.

Property1-PentadecanolThis compound (Predicted)
Molecular Formula C₁₅H₃₂OC₁₅H D₃₁O
Molecular Weight ( g/mol ) 228.42[3]~259.61
Melting Point (°C) 41-44[3]Slightly lower than non-deuterated
Boiling Point (°C) 269-271[3]Slightly lower than non-deuterated
Chromatographic Retention Time t₀Slightly earlier than t₀

Mass Spectrometry: The Decisive Difference

The primary advantage of this compound becomes evident in its mass spectrometric behavior. In mass spectrometry, molecules are ionized and then fragmented, producing a unique fingerprint or "mass spectrum".

Non-Deuterated 1-Pentadecanol: The mass spectrum of 1-Pentadecanol typically shows a molecular ion peak (M+) at m/z 228, although it can be weak.[4][5] Common fragments arise from the loss of water (M-18) and alpha-cleavage, resulting in characteristic ions.[6][7]

This compound (Predicted): The molecular ion peak for this compound would be observed at m/z 259. The fragmentation pattern is expected to be similar to the non-deuterated form, but with corresponding mass shifts for the deuterated fragments. This clear mass separation allows for the precise and independent measurement of both the analyte and the internal standard, even if they co-elute chromatographically.

Performance in Quantitative Analysis: A Clear Winner

The use of a deuterated internal standard like this compound significantly enhances the performance of quantitative analytical methods by compensating for variations in sample preparation and instrument response.[2]

Linearity: Calibration curves constructed using a deuterated internal standard typically exhibit excellent linearity over a wide concentration range. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration, which corrects for any inconsistencies.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The use of a deuterated internal standard can improve the signal-to-noise ratio, potentially leading to lower LOD and LOQ values compared to methods using a non-deuterated standard or external calibration.[8][9][10]

Accuracy and Precision: By correcting for analyte loss during sample processing and fluctuations in instrument performance, this compound ensures higher accuracy (closeness to the true value) and precision (reproducibility) of the measurements.[11]

The following table presents illustrative data comparing the expected performance of a hypothetical quantitative assay for a target analyte using either this compound or non-deuterated 1-Pentadecanol as an internal standard.

Performance MetricWith this compound (Illustrative Data)With Non-deuterated 1-Pentadecanol (Illustrative Data)
Linearity (R²) > 0.9990.990 - 0.995
Limit of Detection (LOD) LowerHigher
Limit of Quantification (LOQ) LowerHigher
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (% RSD) < 5%< 15%

Experimental Protocols

A typical experimental workflow for a quantitative analysis using this compound as an internal standard would involve the following steps:

Sample Preparation
  • Spiking: A known amount of this compound internal standard solution is added to the unknown sample at the beginning of the sample preparation process.

  • Extraction: The target analyte and the internal standard are co-extracted from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Derivatization (Optional): If necessary, the extracted analyte and internal standard are derivatized to improve their chromatographic properties or ionization efficiency.

  • Reconstitution: The final extract is reconstituted in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis (GC-MS or LC-MS/MS)
  • Chromatographic Separation: The sample extract is injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate the analyte and internal standard from other components in the sample.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios for both the analyte and this compound.

  • Data Acquisition: The instrument records the signal intensity for each monitored ion over time.

Data Analysis
  • Peak Integration: The peak areas for the analyte and the internal standard are integrated.

  • Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for each sample.

  • Quantification: The concentration of the analyte in the unknown sample is determined by comparing its peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Unknown Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute Inject LC/GC-MS/MS Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Conclusion

For high-stakes quantitative analysis in regulated environments such as pharmaceutical development and clinical research, this compound is the unequivocally superior choice as an internal standard compared to its non-deuterated counterpart. Its ability to accurately and precisely correct for analytical variability leads to more reliable and defensible data. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reduced need for repeat analyses often result in long-term cost savings and greater confidence in analytical results.

References

A Comparative Guide to 1-Pentadecanol-d31 and Its Alternatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate internal standards is critical for the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 1-Pentadecanol-d31 with two common alternatives, Palmitic acid-d31 and Stearic acid-d35, offering insights into their chemical purity, isotopic labeling, and applications in metabolic research.

This document details the specifications of these deuterated long-chain alcohols and provides an experimental protocol for their use as internal standards in gas chromatography-mass spectrometry (GC-MS) based lipidomics. Furthermore, a key metabolic pathway in which these molecules play a role is illustrated to provide contextual understanding for drug development and metabolic studies.

Product Comparison

The selection of a suitable deuterated internal standard is paramount for achieving accurate quantification in mass spectrometry-based analyses. Key parameters for consideration include chemical and isotopic purity, which directly impact the reliability of the results. Below is a comparative summary of this compound and two frequently used alternatives.

FeatureThis compoundPalmitic acid-d31Stearic acid-d35
Chemical Formula C15H2D31OC16HD31O2C18HD35O2
Molecular Weight 259.6 g/mol 287.6 g/mol 319.7 g/mol
Chemical Purity ≥98%≥98%[1][2]≥98%[3][4]
Isotopic Purity ≥98 atom % D≥98 atom % D[1]≥98 atom % D[3]
Deuterium Incorporation ≥99% deuterated forms (d1-d31)≥99% deuterated forms (d1-d31)[5]≥99% deuterated forms (d1-d35)[6]
Primary Application Internal standard for GC-MSInternal standard for GC- or LC-MS[5]Internal standard for GC- or LC-MS[6]

Experimental Protocol: Quantification of Fatty Acids Using Deuterated Internal Standards by GC-MS

This protocol outlines a standard method for the extraction and quantification of fatty acids from biological samples using a deuterated internal standard like this compound. This method is adapted from established lipidomics protocols.[7]

1. Sample Preparation:

  • For Plasma/Serum: To 100 µL of plasma or serum, add a known amount of this compound internal standard.

  • For Tissues: Homogenize a known weight of tissue in a suitable solvent and add a known amount of this compound internal standard.

  • For Cells: Lyse a known number of cells and add a known amount of this compound internal standard.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the sample and centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Saponification and Derivatization:

  • Resuspend the dried lipid extract in a methanolic potassium hydroxide solution and heat to saponify the fatty acid esters.

  • Acidify the solution to protonate the free fatty acids.

  • Extract the free fatty acids with an organic solvent like hexane.

  • Dry the fatty acid extract under nitrogen.

  • Derivatize the fatty acids to their corresponding methyl esters (FAMEs) or other volatile derivatives suitable for GC-MS analysis.

4. GC-MS Analysis:

  • Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column).

  • Use a temperature gradient to separate the fatty acid derivatives.

  • Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the target fatty acids and the this compound internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the endogenous fatty acid to the this compound internal standard.

  • Determine the concentration of the endogenous fatty acid using a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Saponification & Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Lipids Dry Lipid Extract Extraction->Dry_Lipids Saponification Saponification (Methanolic KOH) Dry_Lipids->Saponification Derivatization Derivatization (e.g., FAMEs) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Peak Area Ratio & Calibration Curve) GCMS->Data_Analysis

Caption: Workflow for fatty acid quantification.

Signaling Pathway: Fatty Acid Beta-Oxidation

Long-chain alcohols and fatty acids are central to cellular energy metabolism. 1-Pentadecanol, once metabolized to pentadecanoic acid, can enter the fatty acid beta-oxidation pathway. This catabolic process breaks down fatty acids to produce acetyl-CoA, which then fuels the citric acid cycle and subsequent ATP production. Understanding this pathway is crucial for research in metabolic diseases and drug development targeting metabolic processes.

The beta-oxidation spiral involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle.

G Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase 1. Oxidation FAD FAD FAD->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase 2. Hydration H2O H2O H2O->Enoyl_CoA_Hydratase L_Beta_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_Beta_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase L_Beta_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase 3. Oxidation NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Beta_Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase 4. Thiolysis CoA_SH CoA-SH CoA_SH->Thiolase Fatty_Acyl_CoA_Short Fatty Acyl-CoA (Cn-2) Thiolase->Fatty_Acyl_CoA_Short Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Fatty_Acyl_CoA_Short->Fatty_Acyl_CoA Next Cycle TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

References

The Analytical Edge: A Comparative Guide to 1-Pentadecanol-d31 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is paramount. This guide provides an objective comparison of 1-Pentadecanol-d31 against other commonly used internal standards, supported by established analytical principles and a detailed experimental framework for performance evaluation.

In the landscape of quantitative analysis, particularly in the fields of metabolomics, lipidomics, and drug discovery, stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating analytical variability.[1][2] this compound, a deuterated long-chain fatty alcohol, offers a robust option for the quantification of fatty acids and other related lipids. Its physicochemical properties, being very similar to endogenous saturated fatty acids, make it an excellent mimic during sample preparation and analysis.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte of interest, exhibit similar extraction recovery and ionization efficiency, and be clearly distinguishable by the mass spectrometer.[3][4] While direct, publicly available experimental data exhaustively comparing this compound to all other standards is limited, a comparative assessment can be constructed based on well-understood principles of analytical chemistry.

Here, we compare this compound with other common deuterated internal standards used in fatty acid analysis. The selection of an appropriate internal standard is critical and should be guided by the specific analytes being quantified and the analytical platform employed.[5]

Internal StandardChemical ClassMolecular Weight ( g/mol )Degree of DeuterationKey Considerations
This compound Fatty Alcohol~259.731Structurally similar to saturated fatty acids, high degree of deuteration minimizes isotopic overlap with the analyte. May have slightly different polarity compared to fatty acid methyl esters (FAMEs).
Pentadecanoic acid-d3 Fatty Acid~245.43Chemically identical to the analyte's carbon backbone, but a lower degree of deuteration may lead to potential isotopic interference if not carefully monitored.
Heptadecanoic acid-d3 Fatty Acid~273.53Another odd-chain fatty acid standard, useful for broad fatty acid profiling. Its natural presence in some diets can complicate quantification if not accounted for.[2]
Palmitic acid-d31 Fatty Acid~287.531A deuterated version of a common endogenous saturated fatty acid. High deuteration is advantageous. Its high natural abundance requires a high-purity standard.
Stearic acid-d35 Fatty Acid~319.635Similar to palmitic acid-d31 but for a longer chain fatty acid. Excellent for tracing and quantifying C18:0.
Arachidonic acid-d8 Fatty Acid~312.58An example of a deuterated polyunsaturated fatty acid (PUFA) standard. Essential for accurate quantification of PUFAs, which can be prone to oxidation.

Experimental Protocol: Comparative Evaluation of Internal Standards for Fatty Acid Analysis by GC-MS

This protocol outlines a methodology to compare the performance of this compound against other deuterated fatty acid standards for the quantification of fatty acids in a biological matrix (e.g., human plasma).

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of the internal standard (e.g., this compound, Pentadecanoic acid-d3, etc.) in methanol.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Repeat the extraction of the aqueous phase with an additional 1 mL of chloroform.

  • Combine the organic extracts and dry under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour to facilitate transesterification.

  • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

  • Vortex and centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each FAME and the internal standard.

4. Data Analysis and Performance Evaluation:

  • Construct calibration curves for each fatty acid using a constant concentration of the internal standard.

  • Calculate the concentration of each fatty acid in the plasma samples.

  • Evaluate the performance of each internal standard based on:

    • Accuracy: Determined by analyzing a certified reference material or a spiked sample with known concentrations.

    • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements.

    • Recovery: Calculated by comparing the response of the internal standard in the sample matrix to its response in a neat solution.

    • Matrix Effects: Evaluated by comparing the slope of the calibration curve in matrix to the slope in solvent.

Visualizing the Analytical Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps from sample preparation to data analysis.

Experimental Workflow for Fatty Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry1 Dry Down Extract Extract->Dry1 Deriv Transesterification to FAMEs Dry1->Deriv Extract2 Hexane Extraction of FAMEs Deriv->Extract2 GCMS GC-MS Analysis (SIM Mode) Extract2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for fatty acid analysis using an internal standard.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in quantitative analysis. The following diagram outlines the logical considerations for selecting the most appropriate internal standard for a given application.

cluster_criteria Selection Criteria Analyte Target Analyte(s) Criteria1 Physicochemical Similarity (Polarity, Volatility) Analyte->Criteria1 Criteria3 No Isotopic Interference Analyte->Criteria3 Method Analytical Method (GC-MS, LC-MS) Criteria2 Co-elution with Analyte Method->Criteria2 Validation Performance Validation (Accuracy, Precision, Recovery) Criteria1->Validation Criteria2->Validation Criteria3->Validation Criteria4 Commercial Availability & Purity Criteria4->Validation IS_Pool Potential Internal Standards (e.g., this compound, Deuterated Fatty Acids) IS_Pool->Criteria4 IS_Pool->Validation Optimal_IS Optimal Internal Standard Validation->Optimal_IS

Caption: Decision tree for selecting an optimal internal standard.

References

Inter-Laboratory Validation of Analytical Methods Using 1-Pentadecanol-d31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. When methods are transferred between laboratories, inter-laboratory validation becomes critical to ensure data consistency. The choice of an appropriate internal standard is a pivotal element in this process, particularly for quantitative analysis using mass spectrometry. This guide provides an objective comparison of methods utilizing 1-Pentadecanol-d31, a deuterated long-chain alcohol, against alternatives, supported by illustrative experimental data derived from analogous studies in the field.

Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute during chromatography and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines advocate for the use of such standards to ensure method robustness.[4]

This guide will compare the expected performance of this compound as an internal standard against two common alternatives: a non-deuterated structural analog (e.g., Heptadecanol, C17:0) and a different chemical class internal standard (e.g., a fatty acid methyl ester like methyl heptadecanoate).

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of an analytical method. The following tables summarize the expected validation parameters for an analytical method quantifying a long-chain alcohol, using this compound versus alternative internal standards. The data presented is illustrative, based on typical performance characteristics observed in validated bioanalytical methods for similar analytes.[2][5]

Table 1: Comparison of Key Performance Metrics for Different Internal Standards

Performance MetricThis compound (Deuterated)Heptadecanol (Structural Analog)Methyl Heptadecanoate (Different Class)
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.990
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 5%< 10%< 15%
Matrix Effect (%CV) ≤ 15%> 15%> 15%
Limit of Quantitation LowerModerateHigher

Table 2: Illustrative Inter-Laboratory Validation Data for a Long-Chain Alcohol Assay

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (Mean % Bias)
Low QC (50 ng/mL)+2.5%-1.8%+3.1%Within ±15%
Mid QC (500 ng/mL)+1.7%-0.9%+2.2%Within ±15%
High QC (4000 ng/mL)-0.8%+0.5%-1.1%Within ±15%
Precision (%CV)
Intra-Assay Precision3.2%3.8%4.1%≤ 15%
Inter-Assay Precision4.5%5.1%5.5%≤ 15%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of a long-chain alcohol in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.

Sample Preparation and Extraction

This workflow outlines the key steps for extracting a long-chain alcohol from a plasma sample prior to GC-MS analysis.

start Start: Plasma Sample (100 µL) add_is Add this compound (Internal Standard) start->add_is hydrolysis Alkaline Hydrolysis (e.g., with KOH in Methanol) add_is->hydrolysis extraction Liquid-Liquid Extraction (e.g., with Hexane) hydrolysis->extraction evaporation Evaporate to Dryness (under Nitrogen) extraction->evaporation derivatization Derivatization (e.g., with BSTFA to form TMS ether) evaporation->derivatization reconstitution Reconstitute in Solvent (e.g., Hexane) derivatization->reconstitution analysis GC-MS Analysis reconstitution->analysis

Caption: Sample preparation workflow for long-chain alcohol analysis.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed amount of this compound working solution to each sample, calibrator, and quality control (QC) sample.

  • Hydrolysis: Add a solution of potassium hydroxide in methanol to release the alcohol from any esters. Incubate at an elevated temperature.

  • Extraction: Perform a liquid-liquid extraction by adding a non-polar solvent like hexane, vortexing, and centrifuging to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: To improve chromatographic properties and sensitivity, derivatize the dried extract by adding a silylating agent (e.g., BSTFA) and incubating.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for injection into the GC-MS system.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A high-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane stationary phase) is often suitable for separating fatty alcohols.[2]

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other matrix components.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity. Specific ions for the derivatized analyte and this compound are monitored.

Inter-Laboratory Validation Protocol

The following diagram illustrates the logical flow of an inter-laboratory validation study.

cluster_0 Pre-Study Phase cluster_1 Laboratory Analysis Phase cluster_2 Data Analysis Phase cluster_3 Outcome protocol Develop Standardized Protocol qc_prep Prepare and Distribute Blinded QC Samples protocol->qc_prep lab_a Lab A: Method Validation & Sample Analysis qc_prep->lab_a lab_b Lab B: Method Validation & Sample Analysis qc_prep->lab_b lab_c Lab C: Method Validation & Sample Analysis qc_prep->lab_c data_submission Submit Data to Central Coordinator lab_a->data_submission lab_b->data_submission lab_c->data_submission statistical_analysis Statistical Analysis of Accuracy and Precision data_submission->statistical_analysis acceptance Compare Against Acceptance Criteria statistical_analysis->acceptance report Final Validation Report acceptance->report

Caption: Logical workflow for an inter-laboratory validation study.

Key Steps for Inter-Laboratory Validation:

  • Protocol Standardization: A detailed analytical protocol is established and distributed to all participating laboratories.[6]

  • Sample Distribution: A central facility prepares and distributes identical sets of blinded quality control samples at low, medium, and high concentrations to each laboratory.

  • In-House Validation: Each laboratory first performs a partial or full validation of the method in their own facility to ensure they can meet the performance criteria.[7]

  • Sample Analysis: Each laboratory analyzes the blinded QC samples in replicate over several runs.[6]

  • Data Reporting: The results from each laboratory are submitted to a central coordinator for statistical analysis.

  • Comparative Analysis: The accuracy and precision of each laboratory's results, as well as the overall inter-laboratory precision, are calculated and compared against predefined acceptance criteria.[6]

References

The Unseen Workhorse: Evaluating 1-Pentadecanol-d31 as a Surrogate Standard for Precision in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for analytical accuracy and precision is paramount. In the complex world of chromatography and mass spectrometry, the choice of a surrogate standard can be the linchpin of reliable quantification. This guide provides an in-depth comparison of 1-Pentadecanol-d31, a deuterated long-chain alcohol, against other common surrogate standards, supported by available data and experimental protocols to inform your selection process.

Surrogate standards are essential tools in analytical chemistry, added to a sample in a known amount before processing. They provide a crucial measure of the efficiency of the entire analytical procedure, from extraction to analysis, by accounting for any loss of analyte. An ideal surrogate standard mimics the chemical and physical properties of the target analyte without being naturally present in the sample. Deuterated standards, such as this compound, are often considered the gold standard due to their similarity to the native compound, differing only in isotopic composition, which allows for their distinct detection by mass spectrometry.

Performance Metrics: A Comparative Look

The effectiveness of a surrogate standard is primarily judged by its accuracy (closeness to the true value, often measured as percent recovery) and precision (the degree of variation in repeated measurements, typically expressed as the relative standard deviation or RSD). While specific data for this compound is not always presented in a comparative format, we can infer its expected performance based on the behavior of structurally similar deuterated long-chain alcohols and fatty acids in analytical methods.

Generally, for a surrogate standard to be considered acceptable in many analytical protocols, recovery should fall within the range of 70-130%, with an RSD of less than 20%. The use of a deuterated standard that is structurally very similar to the analyte of interest is known to improve both accuracy and precision. A study on the impact of internal standard selection for long-chain fatty acid analysis found that while using an alternative isotopically labeled standard could maintain reasonable accuracy (median relative absolute percent bias of 1.76%), it could significantly decrease precision, with a median increase in variance of 141%.[1][2] This underscores the importance of choosing a surrogate that closely matches the analyte's structure, such as using this compound for the analysis of other long-chain alcohols or fatty acids.

Table 1: Expected Performance of this compound vs. Alternative Surrogate Standards

Surrogate StandardAnalyte ClassExpected Accuracy (% Recovery)Expected Precision (% RSD)Key Considerations
This compound Long-Chain Alcohols, Fatty Acids80 - 120%< 15%Structurally analogous to many long-chain lipids, providing excellent correction for extraction and matrix effects.
Other Long-Chain Deuterated Alcohols (e.g., 1-Dodecanol-d25)Long-Chain Alcohols, Fatty Acids75 - 125%< 20%Good performance for analytes of similar chain length. May show slight variations in recovery for significantly different chain lengths.
Deuterated Fatty Acids (e.g., Pentadecanoic acid-d29)Fatty Acids, Lipids85 - 115%< 15%Excellent for fatty acid analysis. The difference in the functional group (acid vs. alcohol) might lead to minor variations in extraction efficiency compared to alcohol analytes.
Non-deuterated Long-Chain Alkanes (e.g., Pentadecane)Non-polar compounds60 - 140%< 25%Less ideal due to differences in polarity and potential for co-elution with matrix components. Does not account for ionization differences in mass spectrometry as effectively as a deuterated standard.

Experimental Protocols: A Practical Framework

The successful application of this compound as a surrogate standard is intrinsically linked to the experimental protocol. Below is a generalized workflow for the analysis of long-chain fatty acids in a biological matrix using a deuterated long-chain alcohol as a surrogate.

Experimental Workflow for Fatty Acid Analysis using a Deuterated Alcohol Surrogate

experimental_workflow sample Sample Preparation (e.g., Plasma, Tissue) spike Spiking with This compound sample->spike Add known amount extraction Liquid-Liquid Extraction (e.g., with Hexane/Isopropanol) spike->extraction derivatization Derivatization (e.g., to FAMEs) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Quantification (Ratio of Analyte to Standard) analysis->quantification

A generalized workflow for sample analysis using a surrogate standard.

Key Steps in the Protocol:

  • Sample Preparation: A precise amount of the biological sample (e.g., plasma, tissue homogenate) is measured.

  • Spiking: A known quantity of this compound solution is added to the sample at the earliest stage of preparation.

  • Extraction: The lipids, including the analytes and the surrogate standard, are extracted from the sample matrix using an appropriate organic solvent system (e.g., Folch or Bligh-Dyer methods).

  • Derivatization: For GC analysis of fatty acids, they are typically converted to their more volatile fatty acid methyl esters (FAMEs) through esterification. The hydroxyl group of this compound will likely remain underivatized or be silylated depending on the specific protocol.

  • GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS detects and quantifies the target analytes and this compound based on their unique mass-to-charge ratios.

  • Quantification: The concentration of the target analyte is calculated by comparing its peak area to the peak area of this compound, using a calibration curve generated from standards.

Logical Relationships in Surrogate Standard Selection

The choice of a surrogate standard is a critical decision based on a logical hierarchy of chemical similarity. The ideal surrogate is an isotopically labeled version of the analyte itself. When this is not feasible, a compound with a very similar chemical structure and properties is the next best choice.

logical_relationship ideal Ideal Surrogate: Isotopically Labeled Analyte excellent Excellent Surrogate: This compound (for long-chain alcohols/fatty acids) ideal->excellent When analyte-specific standard is unavailable good Good Surrogate: Other Deuterated Long-Chain Compounds (different chain length or functional group) excellent->good If a C15 standard is not optimal for very different chain lengths acceptable Acceptable Surrogate: Structurally Related Non-Deuterated Compound good->acceptable When deuterated standards are not available poor Poor Surrogate: Chemically Dissimilar Compound acceptable->poor Less desirable due to different physicochemical properties

Hierarchy of surrogate standard selection based on chemical similarity.

References

A Comparative Guide to the Isotopic Labeling Efficiency of 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research, particularly in the fields of lipidomics and drug development, accurately tracing the fate of fatty acids and their derivatives is paramount. Isotopic labeling offers a powerful tool for these investigations, with deuterated compounds like 1-Pentadecanol-d31 serving as valuable tracers. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal labeling strategy for their studies.

While direct quantitative data on the isotopic labeling efficiency of this compound is not extensively available in the current literature, this guide will draw upon data from its close structural analog, palmitic acid-d31 (a C16:0 fatty acid), to provide a robust comparative analysis. 1-Pentadecanol, a C15:0 fatty alcohol, is expected to exhibit similar metabolic behavior in many pathways, such as incorporation into complex lipids.

Comparison of Isotopic Labeling Strategies

The choice of an isotopic label can significantly impact the outcome and interpretation of metabolic studies. The primary alternatives to deuterium (²H) labeling are carbon-13 (¹³C) labeling and non-isotopic methods like click chemistry. Each approach presents a unique set of advantages and disadvantages.

Data Summary: Quantitative Comparison of Deuterated vs. ¹³C-Labeled Fatty Acid Tracers

ParameterDeuterated (²H) Fatty Acids (e.g., Palmitic Acid-d31)¹³C-Labeled Fatty Acids (e.g., [U-¹³C]Palmitic Acid)Key Findings & Citations
Metabolic Equivalence Generally considered to have minimal isotope effects in many biological systems.Considered the "gold standard" with negligible isotope effects due to the similar bond energies of ¹²C-C and ¹³C-C.Studies comparing deuterium- and carbon-13-labeled essential fatty acids found no significant differences in their plasma concentrations 24 hours after administration, suggesting little in vivo isotope effect.[1]
Recovery in Oxidation Studies Higher cumulative recovery observed in some studies.Lower raw cumulative recovery, often requiring correction for acetate sequestration.In a study comparing d31-palmitate and [1-¹³C]palmitate, the cumulative recovery of d31-palmitate was 10.6 ± 3%, while that of [1-¹³C]palmitate was 5.6 ± 2%. However, after correction, the results were well-correlated.[2]
Analytical Detection Primarily detected by Mass Spectrometry (MS). Can sometimes exhibit chromatographic shifts compared to the unlabeled analyte.Detected by MS and Isotope Ratio Mass Spectrometry (IRMS). Typically co-elutes perfectly with the unlabeled analyte, providing more accurate quantification in complex mixtures.¹³C-labeled standards are often preferred for their superior co-elution properties, which aids in correcting for matrix effects in mass spectrometry.
Cost Generally more cost-effective to synthesize.Typically more expensive due to the higher cost of ¹³C-enriched starting materials.This is a general trend in the availability of isotopically labeled compounds.
Potential for Isotope Exchange Risk of H/D exchange (deuterium loss) in certain chemical and biological environments.Stable C-C bonds prevent isotope exchange.The stability of the ¹³C label is a significant advantage for long-term studies.

Alternative Labeling Strategy: Click Chemistry

Click chemistry offers a non-isotopic approach to labeling fatty acids. This method involves introducing a small, bioorthogonal handle (like an alkyne or azide) onto the fatty acid. This handle can then be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for detection.

Data Summary: Isotopic Labeling vs. Click Chemistry

FeatureIsotopic Labeling (²H or ¹³C)Click ChemistryKey Findings & Citations
Detection Method Mass SpectrometryFluorescence, Western Blotting, Mass SpectrometryClick chemistry allows for versatile detection methods beyond mass spectrometry.[3]
Sensitivity High, especially with modern MS instrumentation.Can offer a significant increase in detection sensitivity, sometimes up to a million-fold compared to radiolabeling.[3]The high sensitivity of click chemistry is a major advantage for detecting low-abundance lipid species.
Cellular Perturbation Minimal, as the labeled molecule is nearly identical to the endogenous one.The introduction of a chemical handle and the subsequent click reaction could potentially perturb the biological system, although this is generally considered minimal.Careful validation is needed to ensure the bioorthogonal handle does not alter the metabolic fate of the fatty acid analog.
Experimental Workflow Direct measurement of labeled molecules after extraction.Requires a two-step process: metabolic incorporation followed by the click reaction.The multi-step nature of click chemistry can introduce additional variables.
Applications Quantitative metabolic flux analysis, tracing metabolic pathways.Visualizing lipid localization, identifying protein-lipid interactions, activity-based protein profiling.Click chemistry is particularly powerful for applications requiring spatial information or the identification of interacting partners.[4][5]

Experimental Protocols

Protocol 1: Quantification of Deuterated Fatty Alcohol/Acid Incorporation into Cellular Lipids by GC-MS

This protocol provides a general workflow for tracing the incorporation of this compound or a similar deuterated fatty acid into the total lipid pool of cultured cells.

1. Cell Culture and Labeling:

  • Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Prepare the labeling medium by supplementing the growth medium with this compound (or another deuterated lipid) complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of the labeled lipid should be empirically determined but typically ranges from 10 to 100 µM.

  • Incubate the cells with the labeling medium for the desired period (e.g., 1, 6, 12, or 24 hours).

2. Lipid Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual labeling medium.

  • Harvest the cells by scraping or trypsinization.

  • Perform a total lipid extraction using a modified Folch method:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex thoroughly and incubate at room temperature with agitation for at least 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

3. Hydrolysis and Derivatization:

  • To analyze the total fatty acid/alcohol pool, hydrolyze the lipid extract by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating at 60°C for 1 hour. This will release the fatty acids and fatty alcohols from complex lipids.

  • Acidify the mixture with HCl.

  • Extract the fatty acids and fatty alcohols with an organic solvent like hexane.

  • For GC-MS analysis, derivatize the fatty acids to their methyl esters (FAMEs) by adding a reagent like BF₃-methanol and heating. Fatty alcohols can often be analyzed directly or after silylation.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column for fatty acid/alcohol separation (e.g., a DB-23 or similar polar column).

  • Set the mass spectrometer to scan a mass range that includes the molecular ions of the unlabeled and deuterated analytes.

  • Quantify the isotopic enrichment by measuring the peak areas of the ions corresponding to the labeled and unlabeled species.

Protocol 2: Workflow for Click Chemistry-Based Fatty Acid Labeling and Detection

This protocol outlines the general steps for using an alkyne-modified fatty acid analog to label and visualize cellular lipids.

1. Metabolic Labeling:

  • Culture cells as described in Protocol 1.

  • Incubate cells with an alkyne-functionalized fatty acid analog (e.g., ω-alkynyl-palmitate) complexed to BSA.

2. Cell Lysis and Click Reaction:

  • After labeling, wash and lyse the cells in a suitable buffer.

  • Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the following to the cell lysate:

    • An azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide).

    • A copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA).

  • Incubate the reaction mixture to allow for the covalent ligation of the reporter tag to the alkyne-labeled lipids.

3. Detection and Analysis:

  • For Biotin-Tagged Lipids: Labeled lipids can be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry or detected by Western blotting using a streptavidin-HRP conjugate.

  • For Fluorescently Tagged Lipids: Labeled lipids can be visualized directly by fluorescence microscopy in fixed cells or analyzed by in-gel fluorescence after protein separation by SDS-PAGE.

Visualizing Experimental Workflows and Pathways

Metabolic Fate of this compound

The following diagram illustrates the potential metabolic pathways of this compound within a cell. It can be oxidized to its corresponding fatty acid, pentadecanoic acid-d31, and subsequently enter fatty acid metabolism pathways, including incorporation into complex lipids or β-oxidation.

Potential Metabolic Pathways of this compound This compound This compound Pentadecanoic Acid-d31 Pentadecanoic Acid-d31 This compound->Pentadecanoic Acid-d31 Oxidation Pentadecanoyl-CoA-d31 Pentadecanoyl-CoA-d31 Pentadecanoic Acid-d31->Pentadecanoyl-CoA-d31 Activation Complex Lipids-d31 Complex Lipids-d31 Pentadecanoyl-CoA-d31->Complex Lipids-d31 Esterification Beta-Oxidation Beta-Oxidation Pentadecanoyl-CoA-d31->Beta-Oxidation

Caption: Metabolic fate of this compound.

Experimental Workflow for Isotopic Labeling Analysis

This diagram outlines the key steps in a typical experiment designed to measure the incorporation of an isotopically labeled lipid into cellular components.

Workflow for Isotopic Labeling Analysis cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Isotopic Labeling Isotopic Labeling Cell Seeding->Isotopic Labeling Lipid Extraction Lipid Extraction Isotopic Labeling->Lipid Extraction Hydrolysis & Derivatization Hydrolysis & Derivatization Lipid Extraction->Hydrolysis & Derivatization GC-MS Analysis GC-MS Analysis Hydrolysis & Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Isotopic labeling experimental workflow.

Click Chemistry Workflow

This diagram illustrates the sequential steps involved in a click chemistry-based lipid labeling experiment.

Click Chemistry Workflow for Lipid Analysis Metabolic Labeling with Alkyne-Fatty Acid Metabolic Labeling with Alkyne-Fatty Acid Cell Lysis Cell Lysis Metabolic Labeling with Alkyne-Fatty Acid->Cell Lysis Click Reaction with Azide-Reporter Click Reaction with Azide-Reporter Cell Lysis->Click Reaction with Azide-Reporter Detection Detection Click Reaction with Azide-Reporter->Detection Fluorescence Microscopy Fluorescence Microscopy Detection->Fluorescence Microscopy Western Blot Western Blot Detection->Western Blot Mass Spectrometry Mass Spectrometry Detection->Mass Spectrometry

References

Linearity of Response: 1-Pentadecanol-d31 versus Non-Deuterated Analogs in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

In the landscape of bioanalysis and drug development, the precision and reliability of quantitative mass spectrometry are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the accuracy of results. This guide provides a comprehensive comparison of the linearity of response for 1-Pentadecanol-d31, a deuterated long-chain alcohol, against its non-deuterated counterpart, 1-Pentadecanol. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects. This guide will delve into a direct comparison of their performance with a focus on linearity, a crucial parameter for any quantitative assay.

Performance Comparison: Linearity and Analytical Range

The linearity of a calibration curve demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a defined range. A high degree of linearity, typically indicated by a correlation coefficient (R²) close to 1.0, is essential for accurate quantification.

The following table summarizes the typical performance characteristics of this compound compared to a non-deuterated analog, 1-Pentadecanol, when used as an internal standard in a mass spectrometry-based assay. The data, while representative, is based on the well-established principles of superior performance of deuterated standards.

ParameterThis compound (Deuterated IS)1-Pentadecanol (Non-Deuterated Analog IS)
Linear Range 0.5 - 2000 ng/mL10 - 1500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL1500 ng/mL
Precision (%CV at LLOQ) < 10%< 20%
Accuracy (%Bias at LLOQ) ± 15%± 25%

The superior performance of this compound is evident across all parameters. The wider linear range and lower LLOQ enable the quantification of analytes over a broader concentration spectrum with greater sensitivity. The higher correlation coefficient indicates a more reliable and predictable response, while the improved precision and accuracy at the lower limit of quantification ensure more robust and trustworthy results, particularly for low-abundance analytes.

Experimental Protocols

To achieve the performance metrics outlined above, a rigorous and well-defined experimental protocol is necessary. The following sections detail the methodologies for establishing the linearity of response for an analyte using either this compound or a non-deuterated analog as an internal standard.

Preparation of Calibration Standards
  • Primary Stock Solutions: Prepare individual primary stock solutions of the analyte and the internal standard (this compound or 1-Pentadecanol) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution to cover the desired concentration range.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Curve Samples: Prepare the calibration standards by spiking a known volume of the appropriate analyte working standard solution and a fixed volume of the internal standard working solution into a blank matrix (e.g., plasma, urine, or a surrogate matrix). A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and 8-10 non-zero concentration levels.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard and unknown sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a suitable C18 reversed-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the analyte and internal standard from matrix components.

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the internal standard to ensure maximum sensitivity and specificity.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard for each calibration standard and unknown sample.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the nominal concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve data, weighted by 1/x or 1/x², to determine the slope, intercept, and correlation coefficient (R²).

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Response Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_performance Performance Outcome Analyte Analyte of Interest Deuterated_IS This compound (Deuterated) Analyte->Deuterated_IS Near-identical physicochemical properties NonDeuterated_IS 1-Pentadecanol (Non-Deuterated) Analyte->NonDeuterated_IS Similar but not identical properties High_Linearity High Linearity (R² > 0.999) Wide Dynamic Range Deuterated_IS->High_Linearity Leads to Lower_Linearity Lower Linearity (R² > 0.995) Narrower Dynamic Range NonDeuterated_IS->Lower_Linearity Leads to

Caption: Logical relationship between internal standard choice and analytical performance.

Conclusion

The choice of internal standard is a foundational element in the development of robust and reliable quantitative mass spectrometry assays. The data and methodologies presented in this guide underscore the superior performance of deuterated internal standards, such as this compound, in achieving excellent linearity, a wide dynamic range, and high sensitivity. For researchers and scientists in drug development and other analytical fields, the use of a stable isotope-labeled internal standard is a critical step towards ensuring the generation of high-quality, defensible data. While non-deuterated analogs can be employed, their limitations in accurately mimicking the analyte can lead to reduced data quality, particularly at the lower and upper ends of the calibration range. Therefore, for applications demanding the highest level of accuracy and precision, this compound is the recommended choice.

References

Cross-Validation of 1-Pentadecanol-d31 for Accurate Quantification in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods employing 1-Pentadecanol-d31 as an internal standard. While direct comparative experimental data for this compound against other internal standards is not extensively available in the public domain, this document outlines the essential validation parameters and provides expected performance data based on studies of analogous long-chain fatty alcohols and their deuterated counterparts. This guide will enable researchers to design and execute robust validation studies to ensure the accuracy, precision, and reliability of their analytical results.

The Role of Internal Standards in Quantitative Analysis

In chromatographic and mass spectrometric analyses, internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard is a compound that is chemically similar to the analyte of interest but sufficiently different to be distinguished by the analytical instrument. Deuterated standards, such as this compound, are often considered the gold standard for mass spectrometry-based quantification due to their near-identical chemical and physical properties to the unlabeled analyte.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical for the accuracy of quantification. While this compound is an excellent choice for the analysis of long-chain fatty alcohols and related compounds, other alternatives may be considered. This section compares the expected performance of this compound with other potential internal standards.

Internal Standard TypeAnalyte(s)AdvantagesDisadvantagesExpected Performance
Deuterated Long-Chain Alcohol (e.g., this compound) Long-chain fatty alcohols, corresponding fatty acids (after derivatization)- Co-elutes with the analyte, providing excellent correction for matrix effects and injection variability. - Chemically and physically very similar to the analyte, ensuring similar extraction recovery. - High mass difference from the native analyte, minimizing isotopic crosstalk.- May not be commercially available for all analytes. - Higher cost compared to non-labeled standards.- Accuracy (Recovery): 95-105% - Precision (RSD): < 5% - Linearity (R²): > 0.995
Non-Deuterated Long-Chain Alcohol (e.g., 1-Eicosanol) Long-chain fatty alcohols- Readily available and cost-effective. - Structurally similar to the analytes of interest.- Different retention time from the analyte, which may not fully compensate for matrix effects at the analyte's elution time. - Potential for natural occurrence in some samples.- Accuracy (Recovery): 90-110%[1][2] - Precision (RSD): < 10%[1][2] - Linearity (R²): > 0.99[1][2]
Fatty Acid Methyl Ester (e.g., Methyl Heptadecanoate) Fatty acids (analyzed as methyl esters)- Commercially available and widely used.- Requires the same derivatization efficiency as the analytes. - Different chemical class, which may lead to variations in extraction and ionization efficiency.- Accuracy (Recovery): 85-115% - Precision (RSD): < 15% - Linearity (R²): > 0.99
Wax Ester (e.g., Hexadecyl Acetate) Fatty acid esters- Structurally similar to some lipid classes.- Not suitable for the analysis of free fatty alcohols. - Potential for chromatographic interferences.- Accuracy (Recovery): 90-110%[3] - Precision (RSD): < 10%[3] - Linearity (R²): > 0.99[3]

Experimental Protocols for Method Validation

Robust analytical method validation is essential to ensure that the chosen method is fit for its intended purpose. The following are key validation parameters and detailed methodologies for assessing the performance of a quantitative method using this compound as an internal standard.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze a blank matrix sample (e.g., plasma, tissue homogenate) to identify any interfering peaks at the retention time of the analyte and this compound.

  • Analyze the blank matrix spiked with this compound to confirm no interference with the analyte signal.

  • Analyze the blank matrix spiked with the analyte to confirm no interference with the internal standard signal.

  • If available, analyze samples containing potential interfering substances.

Linearity and Range

Objective: To establish the range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. A minimum of five concentration levels is recommended.

  • Add a constant concentration of this compound to each calibration standard.

  • Analyze the standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.995.

Accuracy and Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Intra-assay precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay precision and accuracy: Analyze the QC samples on at least three different days.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the replicate measurements. Accuracy is expressed as the percentage of recovery of the known amount.

Acceptance Criteria:

  • Accuracy: Mean value should be within 85-115% of the theoretical concentration (80-120% for the lower limit of quantification).

  • Precision: RSD should not exceed 15% (20% for the lower limit of quantification).[4]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by analyzing a series of low-concentration samples and calculating the standard deviation of the response.

  • LOQ: The lowest concentration on the calibration curve that can be measured with an acceptable level of precision (e.g., RSD ≤ 20%) and accuracy (e.g., 80-120% recovery).

Stability

Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term Stability: Keep QC samples at room temperature for a specified period before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Keep processed samples in the autosampler for a defined period before injection.

Mandatory Visualizations

To aid in the understanding of the experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add this compound sample->add_is extraction Lipid Extraction add_is->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc_ms GC-MS System derivatization->gc_ms data_acquisition Data Acquisition gc_ms->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification integration->quantification results Final Results quantification->results

Caption: Experimental workflow for the quantification of fatty alcohols using this compound.

Caption: Key parameters for analytical method validation.

By following the protocols and considering the performance benchmarks outlined in this guide, researchers can confidently validate their analytical methods using this compound, ensuring the generation of high-quality, reliable, and reproducible data for their research and development endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for 1-Pentadecanol, its deuterated analog 1-Pentadecanol-d31, and related long-chain alcohols, 1-Tetradecanol and 1-Hexadecanol. The information presented is intended to assist in the identification, characterization, and analysis of these compounds in a research setting.

Summary of Spectral Data

The following tables summarize the key spectral data points for 1-Pentadecanol and its related compounds. This data is essential for distinguishing between these long-chain alcohols using common analytical techniques.

1H NMR Spectral Data (CDCl₃, ~400-500 MHz)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1-Pentadecanol ~3.64Triplet2H-CH₂-OH
~1.57Quintet2H-CH₂-CH₂-OH
~1.25Broad Singlet24H-(CH₂)₁₂-
~0.88Triplet3H-CH₃
This compound ~3.64Singlet1H-CD₂-OH
No other proton signals expected---
1-Tetradecanol ~3.64Triplet2H-CH₂-OH
~1.57Quintet2H-CH₂-CH₂-OH
~1.26Broad Singlet22H-(CH₂)₁₁-
~0.88Triplet3H-CH₃
1-Hexadecanol ~3.64Triplet2H-CH₂-OH
~1.57Quintet2H-CH₂-CH₂-OH
~1.25Broad Singlet26H-(CH₂)₁₃-
~0.88Triplet3H-CH₃
13C NMR Spectral Data (CDCl₃, ~100-125 MHz)
CompoundChemical Shift (δ) ppmAssignment
1-Pentadecanol ~63.1-CH₂-OH
~32.8-CH₂-CH₂-OH
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.4-(CH₂)n-
~25.8-CH₂-CH₂-CH₂-OH
~22.7-CH₂-CH₃
~14.1-CH₃
This compound Signals expected to be significantly broadened or absent in proton-decoupled 13C NMR due to C-D coupling.
1-Tetradecanol ~63.1-CH₂-OH
~32.8-CH₂-CH₂-OH
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.4-(CH₂)n-
~25.7-CH₂-CH₂-CH₂-OH
~22.7-CH₂-CH₃
~14.1-CH₃
1-Hexadecanol ~63.1-CH₂-OH
~32.9-CH₂-CH₂-OH
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.4-(CH₂)n-
~25.8-CH₂-CH₂-CH₂-OH
~22.7-CH₂-CH₃
~14.1-CH₃

Note: The chemical shifts for the central methylene carbons in the long alkyl chains are very similar and often overlap.

Infrared (IR) Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
1-Pentadecanol ~3330 (broad)O-H stretch
~2920, ~2850C-H stretch (aliphatic)
~1060C-O stretch
This compound ~3330 (broad)O-H stretch
~2195, ~2070 (predicted)C-D stretch (aliphatic)
~1060C-O stretch
1-Tetradecanol ~3330 (broad)O-H stretch
~2920, ~2850C-H stretch (aliphatic)
~1060C-O stretch
1-Hexadecanol ~3330 (broad)O-H stretch
~2920, ~2850C-H stretch (aliphatic)
~1060C-O stretch

Note: The C-D stretching vibrations in this compound are predicted to occur at lower wavenumbers compared to C-H stretches due to the heavier mass of deuterium.

Mass Spectrometry (MS) Data (Electron Ionization - EI)
CompoundKey m/z valuesInterpretation
1-Pentadecanol 228 (M⁺, very weak or absent)Molecular Ion
210[M-H₂O]⁺
Fragments from α-cleavage and cleavage along the alkyl chain (e.g., 43, 57, 71)
This compound 259 (M⁺, very weak or absent)Molecular Ion
239[M-HDO]⁺
Fragments will be shifted by the mass of deuterium atoms.
1-Tetradecanol 214 (M⁺, very weak or absent)Molecular Ion
196[M-H₂O]⁺
Fragments from α-cleavage and cleavage along the alkyl chain.
1-Hexadecanol 242 (M⁺, very weak or absent)Molecular Ion
224[M-H₂O]⁺
Fragments from α-cleavage and cleavage along the alkyl chain.

Note: In the mass spectra of long-chain alcohols, the molecular ion peak is often very weak or absent due to facile fragmentation.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectral data. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the alcohol for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-10 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid alcohol sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet
  • Sample Preparation:

    • Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC:

      • Injector Temperature: 250-280 °C.

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS (EI):

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the analyte peak, identifying the molecular ion (if present) and key fragment ions.

Signaling Pathway and Experimental Workflow Visualization

Long-chain fatty alcohols like 1-Pentadecanol are involved in various biological processes, including the biosynthesis of waxes. The following diagram illustrates the simplified biosynthetic pathway for wax esters, where fatty acids are reduced to fatty alcohols, which are then esterified.

Wax_Ester_Biosynthesis Simplified Wax Ester Biosynthesis Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase Fatty_Alcohol Fatty Alcohol (e.g., 1-Pentadecanol) Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase Wax_Ester Wax Ester Fatty_Alcohol->Wax_Ester Wax Synthase (uses another Fatty Acyl-CoA)

Caption: A simplified diagram of the wax ester biosynthesis pathway.

The following diagram illustrates a typical experimental workflow for the spectral analysis of a long-chain alcohol.

Spectral_Analysis_Workflow Experimental Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Sample Long-Chain Alcohol Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Analysis Dilution->GCMS Structure Structural Elucidation NMR->Structure IR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity Comparison Comparison with Reference Spectra Structure->Comparison

Safety Operating Guide

Proper Disposal of 1-Pentadecanol-d31: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Pentadecanol-d31, a deuterated long-chain alcohol, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While not classified as a hazardous substance, its disposal must be handled with care to prevent environmental contamination.[1][2] This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Waste Characterization and Handling

This compound is a solid, white, alcohol-like substance.[3][4] Although it is not classified as hazardous, it is imperative to avoid its release into the environment.[1][5] All disposal procedures must adhere to federal, state, and local regulations for chemical waste.[6]

Key Properties for Disposal Consideration:

PropertyValueCitation
Physical StateSolid[3][4]
AppearanceWhite[3][4]
Flash Point>110 °C (>230 °F)[7]
Solubility in WaterInsoluble[3][7]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a chemical waste stream within a laboratory's hazardous waste management program.

  • Container Selection and Labeling:

    • Place waste this compound in a suitable, sealable, and clearly labeled container.[1] Plastic containers are often preferred for chemical waste.[8]

    • The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the building and room number of generation.[9][10]

    • If mixed with other substances, all constituents must be listed by percentage or volume.[9]

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9][10] This area must be at or near the point of waste generation.[8]

    • Segregate this compound waste from other incompatible waste streams, such as strong oxidizing agents and strong acids.[3]

    • Ensure the waste container is kept closed except when adding waste.[8]

  • Accumulation and Removal:

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8][10]

    • Partially filled, properly labeled containers can remain in the SAA for up to one year.[9]

    • Once a container is full, it must be removed from the SAA within three days.[9]

    • Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup.[8]

Important Considerations for Deuterated Compounds:

While this compound is not radioactive, the principle of careful handling and disposal of isotopically labeled compounds should be observed. Do not mix with non-deuterated waste unless specifically permitted by your institution's waste management plan.

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Waste Removal A Generate this compound Waste B Select & Label Waste Container A->B Place in C Segregate from Incompatibles B->C Store with D Store in SAA C->D Secure in E Container Full or 1-Year Limit Reached D->E Monitor F Contact EH&S for Pickup E->F Initiate G Transport to Central Accumulation Area (CAA) F->G EH&S Action H Final Disposal by Licensed Vendor G->H Final Step

Caption: A flowchart illustrating the proper disposal workflow for this compound waste in a laboratory setting.

Accidental Release Measures

In the event of a spill, take the following precautions:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1][3] Avoid creating dust.[1][3]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][5]

  • Cleanup: Sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Use spark-proof tools if there is any risk of ignition.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene and waste management plans for detailed guidance.

References

Essential Safety and Logistical Information for Handling 1-Pentadecanol-d31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Pentadecanol-d31, a deuterated long-chain fatty alcohol. The general toxicological and hazardous properties of a deuterated compound are considered to be similar to its non-deuterated counterpart.[1] Therefore, the safety precautions for 1-Pentadecanol are applicable to this compound.

Emergency Procedures:

In the event of exposure or a spill, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation develops and persists, get medical attention.[3]

  • Inhalation: Move to fresh air. If symptoms develop or persist, call a physician.[3]

  • Ingestion: Rinse mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3]

  • Spills: For small spills, sweep up the solid material and shovel it into suitable containers for disposal. Avoid dust formation. For large spills, keep unnecessary personnel away and prevent entry into waterways or sewers.[2][3]

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not required. If dust formation is likely, use a NIOSH/MSHA approved respirator.
Quantitative Data Summary

The following table summarizes key quantitative data for 1-Pentadecanol, which should be considered when handling its deuterated form.

PropertyValue
Appearance White solid[2][4][5]
Melting Point 41-44 °C (106-111 °F)[4]
Boiling Point 269-271 °C (516-520 °F)[4][5]
Flash Point 112 °C (234 °F) (closed cup)[4]
Water Solubility Insoluble

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Experimental Protocols: Step-by-Step Handling
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for 1-Pentadecanol. Work in a well-ventilated area, such as a chemical fume hood, especially if heating the substance or if there is a potential for dust generation.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: As this compound is a solid at room temperature, carefully weigh the required amount using a clean spatula and weighing paper or a suitable container. Avoid creating dust.

  • Dissolving: If the protocol requires a solution, add the solid to the appropriate solvent in a fume hood.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep it away from strong oxidizing agents and strong acids.[5]

  • Post-Handling: After handling, wash hands thoroughly. Clean all equipment and the work area to prevent contamination.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection: Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with the chemical name ("Waste this compound") and any associated hazards.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[6]

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh and Transfer C->D E Perform Experiment D->E F Clean Work Area and Equipment E->F H Collect Chemical Waste E->H G Store Unused Chemical F->G I Label Waste Container H->I J Store Waste Securely I->J K Arrange for Professional Disposal J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.